molecular formula C24H29N7O B606555 Mps1-IN-7

Mps1-IN-7

Cat. No.: B606555
M. Wt: 431.5 g/mol
InChI Key: XTJZKALDRPVFSN-HNNXBMFYSA-N
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Description

CCT-271850 is an inhibitor of the spindle checkpoint function of Monospindle 1 (Mps1).

Properties

IUPAC Name

8-N-[(2S)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-15(24(2,3)4)28-22-21-17(9-10-25-22)12-26-23(30-21)29-19-8-7-16(11-20(19)32-6)18-13-27-31(5)14-18/h7-15H,1-6H3,(H,25,28)(H,26,29,30)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJZKALDRPVFSN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mps1-IN-7: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Mps1-IN-7 and other closely related Mps1 kinase inhibitors in cancer cells. Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a critical regulator of the spindle assembly checkpoint (SAC), a key surveillance mechanism ensuring accurate chromosome segregation during mitosis. Overexpression of Mps1 is a common feature in a variety of human cancers, making it a promising therapeutic target. This guide details the molecular pathways affected by Mps1 inhibition, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key processes involved.

Core Mechanism of Action: Disruption of the Spindle Assembly Checkpoint

The primary mechanism of action of Mps1 inhibitors is the abrogation of the spindle assembly checkpoint (SAC). Mps1 is a dual-specificity kinase that plays a central role in the SAC by phosphorylating multiple substrates to ensure that sister chromatids are properly attached to the mitotic spindle before the onset of anaphase.

Inhibition of Mps1 kinase activity leads to a cascade of events that ultimately results in cancer cell death:

  • Premature Anaphase Entry: By inhibiting Mps1, compounds like this compound prevent the recruitment of essential SAC proteins, such as Mad1 and Mad2, to unattached kinetochores. This leads to a failure to halt the cell cycle in metaphase, resulting in a premature entry into anaphase, even in the presence of misaligned chromosomes.

  • Chromosome Missegregation and Aneuploidy: The premature and uncontrolled segregation of chromosomes leads to gross aneuploidy, a state of abnormal chromosome numbers.

  • Mitotic Catastrophe and Cell Death: The severe chromosomal abnormalities trigger a form of mitotic catastrophe, an oncosuppressive mechanism that eliminates cells with mitotic defects. This ultimately leads to cell death through apoptosis, often involving the intrinsic mitochondrial pathway. In some contexts, Mps1 inhibition can also induce polyploidy due to failures in cytokinesis.

Signaling Pathways and Cellular Processes Affected

Mps1 inhibition impacts several critical cellular signaling pathways and processes:

  • Spindle Assembly Checkpoint (SAC) Pathway: This is the primary target. This compound and similar inhibitors act as ATP-competitive inhibitors of Mps1 kinase activity.

  • Aurora B Kinase Activity: There is evidence suggesting a link between Mps1 and Aurora B kinase, another key mitotic regulator. Some studies have shown that Mps1 inhibition can lead to decreased Aurora B activity, further contributing to defects in chromosome biorientation.

  • p53-Dependent Post-Mitotic Checkpoint: In cancer cells with wild-type p53, the aneuploidy induced by Mps1 inhibition can activate a post-mitotic checkpoint. This checkpoint, often dependent on the ATM and RAD3-related (ATR) pathway, leads to the activation of the p53-p21 pathway, resulting in a G1 arrest. However, Mps1 inhibitor-induced cell death can occur in both p53 wild-type and p53-deficient cells.

  • PI3K/Akt/mTOR Pathway: Some studies have indicated that Mps1 inhibitors, in combination with other agents, can lead to the dual inhibition of the PI3K/Akt/mTOR and MAPK pathways, suggesting potential synergistic therapeutic strategies.

Visualizing the Mechanism and Experimental Workflow

To illustrate the complex processes involved, the following diagrams have been generated using the DOT language.

Mps1_Inhibition_Pathway cluster_0 Normal Mitosis (SAC Active) cluster_1 Mps1 Inhibition Unattached\nKinetochores Unattached Kinetochores Mps1_active Mps1 (Active) Unattached\nKinetochores->Mps1_active activates SAC_Proteins Mad1, Mad2, BubR1 Mps1_active->SAC_Proteins recruits & phosphorylates Mps1_inactive Mps1 (Inactive) APC_C APC/C SAC_Proteins->APC_C inhibits SAC_Failure SAC Inactivation Anaphase Anaphase (Delayed) APC_C->Anaphase cannot initiate Mps1_IN_7 This compound Mps1_IN_7->Mps1_active inhibits Mps1_inactive->SAC_Proteins fails to recruit APC_C_active APC/C (Active) SAC_Failure->APC_C_active fails to inhibit Premature_Anaphase Premature Anaphase APC_C_active->Premature_Anaphase initiates Aneuploidy Aneuploidy Premature_Anaphase->Aneuploidy Mitotic_Catastrophe Mitotic Catastrophe Aneuploidy->Mitotic_Catastrophe Cell_Death Cell Death (Apoptosis) Mitotic_Catastrophe->Cell_Death

Caption: Signaling pathway of Mps1 inhibition in cancer cells.

Experimental_Workflow cluster_assays Cellular Assays cluster_endpoints Endpoints start Cancer Cell Culture treatment Treatment with this compound (Dose-response and Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blotting treatment->western_blot ic50 Determine IC50 viability->ic50 cell_cycle_dist Analyze Cell Cycle Distribution (G2/M arrest, polyploidy) cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression (p-Mps1, Mad2, Cyclin B1, etc.) western_blot->protein_exp data_analysis Data Analysis and Interpretation ic50->data_analysis cell_cycle_dist->data_analysis protein_exp->data_analysis

Caption: General experimental workflow for studying Mps1 inhibitors.

Quantitative Data on Mps1 Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for various Mps1 inhibitors in different cancer cell lines.

InhibitorCell LineCancer TypeAssay DurationIC50 / GI50 (nM)Reference
MPI-0479605Mps1 (in vitro)--1.8
Mps-BAY2aHCT116Colon Carcinoma-160
Mps-BAY2aSW480Colon Carcinoma->10,000
Mps-BAY2aHT29Colon Carcinoma-350
Mps-BAY2aLoVoColon Carcinoma-250
Mps1-IN-1HCT116Colorectal96 hours~5,000-10,000
Compound-961 Gastric Cancer Cell LinesGastric Cancer-Sensitive: <100, Moderate: 100-10,000, Resistant: >10,000
BAY 1161909(in vitro)--Low nM
BAY 1217389(in vitro)--Low nM

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of Mps1 inhibitors.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the Mps1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting

This protocol is for analyzing changes in protein expression and phosphorylation status following Mps1 inhibitor treatment.

  • Cell Lysis: Plate and treat cells with the Mps1 inhibitor as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:

    • Total Mps1/TTK

    • Phospho-Mps1/TTK

    • Mad2

    • BubR1

    • Cyclin B1

    • Phospho-Histone H3 (a mitotic marker)

    • Cleaved PARP (an apoptosis marker)

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effects of Mps1 inhibitors on cell cycle progression.

  • Cell Preparation: Culture and treat cells with the Mps1 inhibitor for the desired duration.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis) and polyploid populations.

Conclusion

This compound and other Mps1 inhibitors represent a promising class of anti-cancer agents that exploit the reliance of cancer cells on a functional spindle assembly checkpoint. By inducing mitotic catastrophe through the disruption of this critical cell cycle control mechanism, these inhibitors lead to selective cancer cell death. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Mps1 inhibition in oncology. The synergistic effects observed with other anti-cancer drugs, such as taxanes, further highlight the potential for combination therapies to overcome drug resistance and improve patient outcomes.

A Technical Guide to the Biological Function of Mps1 Kinase and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "Mps1-IN-7" was not found in the available literature. This guide provides a comprehensive overview of the biological function of the Monopolar spindle 1 (Mps1) kinase and the effects of its inhibition, drawing upon data from well-characterized Mps1 inhibitors.

Core Biological Functions of Mps1 Kinase

Monopolar spindle 1 (Mps1), also known as TTK, is a crucial dual-specificity protein kinase that plays a central role in cell division.[1][2] Its functions are multifaceted and essential for maintaining genomic integrity.

1.1. Spindle Assembly Checkpoint (SAC) Activation and Regulation: Mps1 is a key upstream regulator of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3] The SAC prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are correctly attached to the mitotic spindle.[4] Mps1's role in the SAC involves:

  • Kinetochore Recruitment of SAC Proteins: Mps1 facilitates the recruitment of essential SAC proteins, including Mad1 and Mad2, to unattached kinetochores.[3][5]

  • Phosphorylation of Key Substrates: Mps1 phosphorylates several key proteins to initiate and maintain the checkpoint signal. A primary target is the kinetochore scaffold protein Knl1 (also known as Spc105), which, upon phosphorylation, recruits other SAC components like Bub1 and Bub3.[6]

  • Catalysis of Mad2 Conformation Change: Mps1 activity is required for the conversion of the "open" conformation of Mad2 (O-Mad2) to its "closed" conformation (C-Mad2), a critical step in the assembly of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C.[7]

1.2. Chromosome Biorientation and Error Correction: Mps1 is integral to the "error correction mechanism," which resolves improper attachments between kinetochores and microtubules.[2][6] This process ensures that sister chromatids are attached to microtubules from opposite spindle poles (biorientation). Mps1 acts in concert with other kinases, such as Aurora B, to destabilize incorrect attachments, allowing for another opportunity to form correct connections.[6][8]

1.3. Centrosome Duplication: The role of Mps1 in centrosome duplication is a subject of some debate in mammalian cells.[3] While initial studies in yeast identified Mps1 as essential for spindle pole body (the yeast equivalent of a centrosome) duplication, some studies with Mps1 inhibitors in human cells have not observed significant defects in centrosome duplication.[3][4]

Quantitative Data on Mps1 Inhibitors

Several small molecule inhibitors have been developed to probe the function of Mps1 and as potential anticancer agents. The following table summarizes key quantitative data for some of these inhibitors.

InhibitorTargetAssay TypeKi (nM)IC50 (nM)Cell-based PotencyReference
PF-7006 Mps1Kinase Assay0.27 ± 0.06--[9]
PF-3837 Mps1Kinase Assay0.33 ± 0.04--[9]
RMS-07 Mps1Biochemical Assay-PotentPotent cellular target engagement[10]

Signaling Pathways and Experimental Workflows

3.1. Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1_SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Knl1 Knl1/Spc105 Mps1->Knl1 P Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruits Mad1 Mad1 Bub1_Bub3->Mad1 Recruits O_Mad2 O-Mad2 Mad1->O_Mad2 Binds C_Mad2 C-Mad2 O_Mad2->C_Mad2 Conformational Change MCC MCC (Mad2-BubR1-Bub3-Cdc20) C_Mad2->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Promotes

Caption: Mps1 signaling cascade at an unattached kinetochore to activate the Spindle Assembly Checkpoint.

3.2. Experimental Workflow for Assessing Mps1 Inhibition

Mps1_Inhibition_Workflow cluster_assays Downstream Assays start Cancer Cell Line Culture treatment Treat with Mps1 Inhibitor (e.g., Mps1-IN-1) or DMSO (Control) start->treatment facs Flow Cytometry (Cell Cycle Analysis) treatment->facs if Immunofluorescence (Kinetochore Protein Localization) treatment->if wb Western Blot (Phospho-protein levels) treatment->wb live_cell Live-Cell Imaging (Mitotic Timing, Chromosome Segregation) treatment->live_cell data Data Analysis and Interpretation facs->data if->data wb->data live_cell->data

Caption: A typical experimental workflow to evaluate the cellular effects of an Mps1 inhibitor.

Detailed Experimental Protocols

4.1. Immunofluorescence for Kinetochore Protein Localization

This protocol is adapted from studies investigating the effects of Mps1 inhibition on the recruitment of checkpoint proteins.[3]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or U2OS) on coverslips. Synchronize cells in mitosis using a thymidine block followed by release. Treat with the Mps1 inhibitor at the desired concentration for a specified time before fixation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific antibody binding with 3% BSA in PBS for 1 hour. Incubate with primary antibodies against kinetochore markers (e.g., CREST) and the protein of interest (e.g., Mad2) overnight at 4°C.

  • Secondary Antibody Incubation and Mounting: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. Counterstain DNA with DAPI. Mount the coverslips on slides with an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a confocal or wide-field fluorescence microscope. Quantify the fluorescence intensity of the protein of interest at the kinetochores.

4.2. Western Blotting for Phosphorylation Status

This protocol is used to assess the impact of Mps1 inhibition on the phosphorylation of its substrates or downstream effectors.[3]

  • Cell Lysis: Treat mitotic cells with the Mps1 inhibitor. Collect the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Histone H3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

4.3. Live-Cell Imaging for Mitotic Progression

This technique allows for the direct observation of the effects of Mps1 inhibition on the timing of mitosis and chromosome segregation.[3]

  • Cell Line and Culture: Use a cell line stably expressing a fluorescently tagged protein that marks a cellular structure of interest (e.g., H2B-GFP to visualize chromosomes).

  • Imaging Setup: Plate the cells in a glass-bottom dish suitable for live-cell imaging. Maintain the cells at 37°C and 5% CO2 using a stage-top incubator on the microscope.

  • Treatment and Imaging: Add the Mps1 inhibitor to the culture medium just before starting the time-lapse acquisition. Acquire images at regular intervals (e.g., every 5-10 minutes) for several hours.

  • Data Analysis: Analyze the resulting image series to determine the duration of different mitotic phases (e.g., from nuclear envelope breakdown to anaphase onset) and to score for any abnormalities in chromosome alignment and segregation.

Conclusion

Mps1 kinase is a master regulator of mitotic fidelity, with indispensable roles in the spindle assembly checkpoint and chromosome biorientation. Its inhibition leads to a cascade of cellular defects, including SAC override, premature anaphase entry, chromosome missegregation, and ultimately, cell death. These characteristics have positioned Mps1 as a promising target for cancer therapy, and the ongoing development and characterization of specific Mps1 inhibitors are crucial for advancing our understanding of its complex biological functions and for the development of novel therapeutic strategies.

References

Mps1-IN-7: A Technical Guide to its Cellular Targets and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of Mps1 has been implicated in tumorigenesis, making it an attractive target for cancer therapy. Mps1-IN-7 is a potent inhibitor of Mps1 kinase activity. This technical guide provides an in-depth overview of the cellular targets and signaling pathways of this compound, supported by quantitative data and detailed experimental protocols.

This compound: Potency and Cellular Effects

This compound demonstrates significant potency in inhibiting Mps1 kinase and the growth of various cancer cell lines. The available quantitative data for this compound is summarized in the tables below.

Parameter Value (µM) Target/Cell Line
IC50 0.020Mps1 Kinase
GI50 0.065SW620 (Colon Cancer)
0.068CAL51 (Breast Cancer)
0.25Miapaca-2 (Pancreatic Cancer)
0.110RMG1 (Ovarian Cancer)

Table 1: In Vitro Potency of this compound. The half-maximal inhibitory concentration (IC50) against Mps1 kinase and the growth inhibition (GI50) in various cancer cell lines highlight the potency of this compound.

Core Signaling Pathway of Mps1

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol Mps1 Mps1 Knl1 Knl1 (Spc105/Spc7) Mps1->Knl1 Phosphorylates (MELT repeats) Bub1_Bub3 Bub1/Bub3 Mps1->Bub1_Bub3 Phosphorylates Bub1 Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 Phosphorylates Mad1 AuroraB Aurora B Mps1->AuroraB Activates Knl1->Bub1_Bub3 Recruits Bub1_Bub3->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Promotes Assembly AuroraB->Mps1 Promotes Localization APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Initiates Mps1_IN_7 This compound Mps1_IN_7->Mps1 Inhibits

Figure 1: Mps1 Signaling Pathway. This diagram illustrates the central role of Mps1 in the spindle assembly checkpoint and the inhibitory action of this compound.

Key Cellular Targets of Mps1:
  • Knl1 (Spc105/Spc7): Mps1 phosphorylates the MELT (Met-Glu-Leu-Thr) repeats on the kinetochore scaffold protein Knl1.[2] This phosphorylation event serves as a docking site for the Bub1/Bub3 complex, a critical step in SAC activation.[2]

  • Bub1: After its recruitment to Knl1, Bub1 is further phosphorylated by Mps1. This phosphorylation is crucial for the subsequent recruitment of Mad1.[3]

  • Mad1: Mps1-mediated phosphorylation of Mad1 is a key step in the catalytic amplification of the "wait anaphase" signal, leading to the formation of the Mitotic Checkpoint Complex (MCC).[3]

  • Aurora B: Mps1 is involved in the activation of Aurora B kinase, another key mitotic regulator responsible for correcting improper kinetochore-microtubule attachments.[4] There is a feedback loop where Aurora B also promotes the localization of Mps1 to the kinetochore.[4]

Inhibition of Mps1 by this compound is expected to disrupt this entire signaling cascade, leading to a failure to recruit SAC components to unattached kinetochores, premature sister chromatid separation, and ultimately, aneuploidy and cell death in cancer cells.

Experimental Methodologies

The following sections provide detailed protocols for key experiments used to characterize Mps1 inhibitors like this compound.

In Vitro Mps1 Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on Mps1 kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Recombinant Mps1 Substrate (e.g., MBP) ATP (γ-32P) This compound (serial dilutions) Incubation Incubate at 30°C Reagents->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Quantification Quantify band intensity Autoradiography->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Figure 2: In Vitro Kinase Assay Workflow. A generalized workflow for determining the IC50 of an inhibitor against Mps1 kinase.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant Mps1 kinase, a suitable substrate (e.g., Myelin Basic Protein - MBP), and kinase buffer.

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Initiation: Start the kinase reaction by adding ATP, often radiolabeled with γ-³²P.

  • Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Detection: Visualize the phosphorylated substrate by autoradiography.

  • Quantification: Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration.

  • IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Quantitative Immunofluorescence Microscopy of Kinetochore Proteins

This technique allows for the visualization and quantification of the localization of Mps1 and its downstream targets at kinetochores in response to inhibitor treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or vehicle control for the desired time. A microtubule-depolymerizing agent (e.g., nocodazole) can be used to enrich for cells with unattached kinetochores.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against the protein of interest (e.g., anti-Mps1, anti-phospho-Knl1, anti-Bub1) and a kinetochore marker (e.g., anti-centromere antibody - ACA/CREST).

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Mount the coverslips on slides with DAPI-containing mounting medium and acquire images using a high-resolution fluorescence microscope.

  • Image Analysis:

    • Identify kinetochores based on the ACA/CREST signal.

    • Measure the fluorescence intensity of the protein of interest at each kinetochore.

    • Normalize the intensity of the protein of interest to the intensity of the kinetochore marker.

    • Compare the normalized intensities between control and this compound treated cells.

Immunoprecipitation and Western Blotting

This method is used to assess the phosphorylation status of Mps1 targets and protein-protein interactions within the SAC pathway.

IP_Western_Workflow cluster_lysis Cell Lysis & IP cluster_blotting Western Blotting Cell_Treatment Treat cells with This compound Lysis Lyse cells Cell_Treatment->Lysis IP Immunoprecipitate target protein Lysis->IP SDS_PAGE SDS-PAGE IP->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal Secondary_Ab->Detection Analysis Analyze results Detection->Analysis

Figure 3: Immunoprecipitation and Western Blotting Workflow. This diagram outlines the key steps to analyze the effect of this compound on target protein phosphorylation.

Protocol:

  • Cell Lysis: Treat cells with this compound and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the protein of interest (e.g., anti-Bub1).

  • Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with a primary antibody against a phosphorylated form of the target protein (e.g., anti-phospho-Bub1) or an interacting partner.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to assess changes in phosphorylation or protein-protein interactions.

Conclusion

This compound is a potent inhibitor of Mps1 kinase with demonstrated anti-proliferative activity in various cancer cell lines. Its mechanism of action is centered on the disruption of the spindle assembly checkpoint, a critical pathway for maintaining genomic integrity. While direct quantitative data on the modulation of Mps1's downstream targets by this compound is currently limited in publicly available literature, the established signaling cascade provides a strong foundation for understanding its cellular effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the specific molecular consequences of Mps1 inhibition by this compound and to explore its therapeutic potential. Further studies are warranted to quantitatively assess the impact of this compound on the phosphorylation of Knl1, Bub1, and Mad1, which will provide a more complete picture of its mechanism of action and aid in the development of this and other Mps1 inhibitors as cancer therapeutics.

References

Mps1-IN-7: A Technical Guide to a Potent Mps1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK (Threonine Tyrosine Kinase), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Overexpression of Mps1 has been observed in a variety of human cancers, making it an attractive target for the development of novel anticancer therapies.[2][3] Mps1-IN-7, also known as CCT271850, is a potent and selective inhibitor of Mps1 kinase.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, its discovery was the result of a medicinal chemistry program aimed at developing potent and selective Mps1 inhibitors.[5] The chemical name for this compound is 3-((6,7-dihydro-5H-benzo[6][7]cyclohepta[1,2-c]pyridazin-3-yl)amino)-N,N-dimethylbenzamide. The synthesis of related pyridazine derivatives often involves the condensation of a hydrazine with a dicarbonyl compound to form the pyridazine ring, followed by functional group interconversions to introduce the desired substituents.

Mps1 Signaling Pathway

Mps1 is a key upstream regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling pathway that prevents the premature separation of sister chromatids during mitosis until all chromosomes are correctly attached to the mitotic spindle.[8][9] When kinetochores are unattached, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation, thereby halting the cell cycle in metaphase.[10][11]

Mps1_Signaling_Pathway Mps1 Signaling Pathway in the Spindle Assembly Checkpoint cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm Mps1 Mps1 (inactive) Mps1_active Mps1 (active) Mps1->Mps1_active Autophosphorylation KNL1 KNL1 Mps1_active->KNL1 P MAD1 MAD1 Mps1_active->MAD1 P BUB1 BUB1 KNL1->BUB1 BUB3 BUB3 BUB1->BUB3 BUB1->MAD1 MCC Mitotic Checkpoint Complex (MCC) BUB3->MCC MAD2_open MAD2 (open) MAD1->MAD2_open Conformational change MAD2_closed MAD2 (closed) MAD2_open->MAD2_closed Conformational change MAD2_closed->MCC APC_C APC/C-CDC20 MCC->APC_C Inhibition Securin Securin APC_C->Securin Ubiquitination & Degradation Separase Separase Securin->Separase Inhibition Anaphase Anaphase Separase->Anaphase Cleavage of Cohesin BUBR1 BUBR1 BUBR1->MCC CDC20 CDC20 CDC20->MCC

Caption: Mps1 signaling at unattached kinetochores leads to the inhibition of anaphase.

Quantitative Data

This compound demonstrates potent inhibition of Mps1 kinase activity and cellular proliferation. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (µM)Reference
Mps10.020MedChemExpress
Mps1 (biochemical)0.004[5]
Mps1 (autophosphorylation in cells)0.07[5]
JNK10.11MedChemExpress
JNK20.22MedChemExpress

Table 2: Cellular Growth Inhibition (GI50)

Cell LineGI50 (µM)Reference
SW620 (colon carcinoma)0.065MedChemExpress
CAL51 (breast cancer)0.068MedChemExpress
Miapaca-2 (pancreatic cancer)0.25MedChemExpress
RMG1 (ovarian cancer)0.110MedChemExpress

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound have not been published. However, the following are representative protocols for key assays used to evaluate Mps1 inhibitors.

In Vitro Mps1 Kinase Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Mps1 kinase.

Materials:

  • Recombinant human Mps1 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • ATP

  • Mps1 substrate (e.g., a synthetic peptide)

  • Test compound (this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the Mps1 enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[12]

  • Initiate the kinase reaction by adding a mixture of the Mps1 substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[3]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the Mps1 kinase activity.

  • Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Cell Viability (MTT) Assay (Representative Protocol)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[6][13][14]

Materials:

  • Cancer cell lines (e.g., SW620, CAL51)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viable cells against the log of the compound concentration.

Experimental Workflow

The general workflow for the discovery and characterization of a kinase inhibitor like this compound involves several stages, from initial screening to in vivo efficacy studies.

Experimental_Workflow General Workflow for Kinase Inhibitor Discovery and Development cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Preclinical Preclinical Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt In_Vitro In Vitro Efficacy (Cell-based assays) Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (PK) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft models) In_Vivo_PK->In_Vivo_Efficacy Candidate Clinical Candidate Selection In_Vivo_Efficacy->Candidate

Caption: A simplified workflow for the development of a targeted kinase inhibitor.

Conclusion

This compound (CCT271850) is a potent and selective inhibitor of Mps1 kinase with demonstrated activity in both biochemical and cellular assays.[4][5] Its ability to disrupt the spindle assembly checkpoint and inhibit the proliferation of various cancer cell lines highlights its potential as a therapeutic agent. While detailed information on its synthesis and discovery is limited in the public domain, the available data and the general understanding of Mps1's role in cancer provide a strong rationale for further investigation of this and other Mps1 inhibitors in oncology drug development.

References

Mps1-IN-7 Kinase Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Mps1-IN-7, a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes to offer a thorough resource for researchers in oncology and drug discovery.

Introduction

Monopolar Spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is associated with genomic instability and has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3] this compound has emerged as a potent inhibitor of Mps1, demonstrating significant potential for further investigation. Understanding its selectivity profile is paramount for predicting its therapeutic window and potential off-target effects.

Quantitative Kinase Selectivity Profile

This compound is a potent inhibitor of Mps1 kinase with a reported half-maximal inhibitory concentration (IC50) of 0.020 µM. While a comprehensive screen of this compound against a broad panel of kinases is not publicly available, existing data indicates a degree of selectivity. The inhibitor shows activity against Jun N-terminal kinases JNK1 and JNK2, with IC50 values of 0.11 µM and 0.22 µM, respectively. This suggests a 5.5-fold and 11-fold selectivity for Mps1 over JNK1 and JNK2, respectively.

For a representative understanding of the selectivity of this class of inhibitors, the profiles of the structurally related compounds, Mps1-IN-1 and Mps1-IN-2, are presented below. These compounds were evaluated against a panel of 352 kinases.

Table 1: Kinase Selectivity of Mps1-IN-1 and Mps1-IN-2 [4]

KinaseMps1-IN-1 (IC50, nM)Mps1-IN-2 (IC50, nM)
Mps1 367 145
Alk>1000>1000
Ltk>1000>1000
Gak>1000Significant Activity
Plk1>1000Significant Activity
Selectivity demonstrated as >1000-fold for most of the 352 kinases tested.

Note: "Significant Activity" for Mps1-IN-2 against Gak and Plk1 indicates these as notable off-targets for this specific compound.[4]

Experimental Protocols

The following section details a representative experimental protocol for determining the kinase inhibitory activity of compounds like this compound. The LanthaScreen™ Kinase Binding Assay is a common method for such evaluations and was utilized for the characterization of the related inhibitors Mps1-IN-1 and Mps1-IN-2.[4]

LanthaScreen™ Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[5][6]

Materials:

  • Mps1 Kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Inhibitor (e.g., this compound)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then diluted in Kinase Buffer A to achieve the desired final concentrations.

  • Kinase/Antibody Mixture Preparation: The Mps1 kinase and the Eu-anti-Tag antibody are diluted in Kinase Buffer A to a 2X final concentration.

  • Tracer Preparation: The Alexa Fluor™ 647-labeled tracer is diluted in Kinase Buffer A to a 4X final concentration.

  • Assay Assembly:

    • 4 µL of the diluted test compound is added to the wells of a 384-well plate.

    • 8 µL of the 2X kinase/antibody mixture is then added to each well.

    • Finally, 4 µL of the 4X tracer solution is added to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1 is a key upstream kinase in the Spindle Assembly Checkpoint (SAC) pathway.[7][8] It localizes to unattached kinetochores during mitosis and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.[9][10][11]

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1_active Mps1 (Active) KNL1 KNL1 Mps1_active->KNL1 P BUB1 BUB1 KNL1->BUB1 Recruits MAD1_MAD2 MAD1-MAD2 BUB1->MAD1_MAD2 Recruits MCC Mitotic Checkpoint Complex (MCC) MAD1_MAD2->MCC Promotes formation Mps1_inactive Mps1 (Inactive) Mps1_inactive->Mps1_active Activation at Kinetochore APC_C APC/C Anaphase Anaphase APC_C->Anaphase Promotes CDC20 CDC20 CDC20->APC_C Activates MCC->APC_C Inhibits MCC->CDC20 Sequesters Mps1_IN_7 This compound Mps1_IN_7->Mps1_active Inhibits

Caption: Mps1 signaling pathway in the Spindle Assembly Checkpoint.

Experimental Workflow for Kinase Inhibition Assay

The determination of a kinase inhibitor's potency, typically expressed as an IC50 value, follows a structured experimental workflow. This involves preparing the necessary reagents, performing the kinase reaction in the presence of varying inhibitor concentrations, and subsequently detecting the reaction outcome to quantify inhibition.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A Prepare serial dilution of this compound D Dispense this compound dilutions into plate A->D B Prepare Kinase/Antibody mixture E Add Kinase/Antibody mixture B->E C Prepare fluorescent Tracer solution F Add Tracer to initiate reaction C->F D->E E->F G Incubate at RT for 60 minutes F->G H Read plate on TR-FRET reader G->H I Calculate TR-FRET ratio H->I J Plot ratio vs. [Inhibitor] and fit curve I->J K Determine IC50 value J->K

Caption: Workflow for determining kinase inhibitor IC50.

References

Preclinical Evaluation of Mps1-IN-7: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available preclinical data on Mps1-IN-7, a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1, also known as Threonine Tyrosine Kinase (TTK), is a critical component of the spindle assembly checkpoint (SAC), a key regulatory mechanism ensuring proper chromosome segregation during mitosis.[1] Due to its overexpression in various cancers and its essential role in maintaining genomic integrity in aneuploid cancer cells, Mps1 has emerged as a promising target for cancer therapy.[1] This document collates the existing in vitro data on this compound and provides a logical framework for its preclinical evaluation, including a proposed signaling pathway and experimental workflow.

Core Data Summary

The currently available data for this compound is primarily from in vitro studies and is summarized in the tables below.

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of Mps1 kinase. Limited data is available on its selectivity against other kinases, with reported activity against JNK1 and JNK2.

TargetIC50 (µM)Source
Mps10.020MedChemExpress[2]
JNK10.11MedChemExpress[2]
JNK20.22MedChemExpress[2]

Table 1: In vitro inhibitory activity of this compound against Mps1 and other kinases.

Cell Growth Inhibition

This compound has been shown to inhibit the growth of several human cancer cell lines.

Cell LineCancer TypeGI50 (µM)Source
SW620Colon Carcinoma0.065MedChemExpress[2]
CAL51Breast Carcinoma0.068MedChemExpress[2]
Miapaca-2Pancreatic Carcinoma0.25MedChemExpress[2]
RMG1Ovarian Carcinoma0.110MedChemExpress[2]

Table 2: Growth inhibitory activity of this compound in various cancer cell lines.

Colony Formation Inhibition

Further studies by other suppliers on a compound with the same CAS number (1202055-39-7), referred to as Mps1/TTK Inhibitor, show inhibition of colony formation in different cancer cell lines.

Cell LineCancer TypeIC50 (nM)Source
DLD1Colorectal Carcinoma24.6Cayman Chemical[3]
HCT116Colorectal Carcinoma20.1Cayman Chemical[3]
U2OSOsteosarcoma20.6Cayman Chemical[3]

Table 3: Inhibitory activity of an Mps1 inhibitor with the same CAS number as this compound on colony formation.

Signaling Pathway and Mechanism of Action

Mps1 kinase plays a central role in the spindle assembly checkpoint. Its inhibition is expected to disrupt this checkpoint, leading to mitotic errors and ultimately cell death in cancer cells.

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Effect of this compound Unattached\nKinetochores Unattached Kinetochores Mps1 Mps1 Unattached\nKinetochores->Mps1 activates SAC Activation SAC Activation Mps1->SAC Activation phosphorylates checkpoint proteins Anaphase-Promoting\nComplex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) SAC Activation->Anaphase-Promoting\nComplex/Cyclosome (APC/C) inhibits Anaphase Anaphase Anaphase-Promoting\nComplex/Cyclosome (APC/C)->Anaphase allows progression to Mps1_Inhibited Mps1 SAC_Inactivation SAC Inactivation Mps1_Inhibited->SAC_Inactivation Premature_Anaphase Premature Anaphase Entry SAC_Inactivation->Premature_Anaphase Chromosome_Missegregation Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation Aneuploidy Aneuploidy Chromosome_Missegregation->Aneuploidy Cell_Death Cancer Cell Death Aneuploidy->Cell_Death Mps1_IN_7 This compound Mps1_IN_7->Mps1_Inhibited inhibits

Caption: Mps1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, a standard workflow for assessing a novel kinase inhibitor would include the following methodologies.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 determination) Kinase_Selectivity Kinase Selectivity Panel (Profiling against a panel of kinases) Kinase_Assay->Kinase_Selectivity Cell_Viability Cell-Based Assays (GI50 in cancer cell lines) Kinase_Selectivity->Cell_Viability Mechanism_of_Action Mechanism of Action Studies (e.g., Western blot for p-KNL1, immunofluorescence for mitotic defects) Cell_Viability->Mechanism_of_Action Pharmacokinetics Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Mechanism_of_Action->Pharmacokinetics Proceed to in vivo studies Toxicity Toxicology Studies (Maximum tolerated dose) Pharmacokinetics->Toxicity Efficacy Xenograft Models (Tumor growth inhibition) Toxicity->Efficacy

Caption: A standard workflow for the preclinical evaluation of a kinase inhibitor.

Biochemical Kinase Assays

Objective: To determine the in vitro potency of this compound against purified Mps1 kinase.

General Protocol:

  • Recombinant human Mps1 kinase is incubated with a specific substrate (e.g., a peptide derived from a known Mps1 substrate like KNL1) and ATP in a suitable buffer.

  • This compound is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Objective: To assess the effect of this compound on the proliferation of cancer cells.

General Protocol (Cell Viability - GI50):

  • Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with a range of concentrations of this compound.

  • After a defined incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin.

  • The absorbance or fluorescence is measured, and the GI50 (the concentration that causes 50% inhibition of cell growth) is calculated.

General Protocol (Colony Formation Assay):

  • A low density of cancer cells is seeded in 6-well plates.

  • Cells are treated with this compound at various concentrations.

  • The cells are allowed to grow for 1-2 weeks until visible colonies are formed.

  • Colonies are fixed and stained (e.g., with crystal violet).

  • The number of colonies is counted, and the IC50 for colony formation is determined.

In Vivo Studies

Objective: To evaluate the pharmacokinetic properties, safety, and anti-tumor efficacy of this compound in animal models.

General Protocol (Xenograft Efficacy Study):

  • Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.

Conclusion and Future Directions

This compound is a potent inhibitor of Mps1 kinase with demonstrated anti-proliferative activity in a range of cancer cell lines in vitro. The available data suggests that it warrants further investigation as a potential anti-cancer therapeutic. However, a comprehensive preclinical evaluation is still required. Future studies should focus on:

  • Full Kinome Profiling: To comprehensively assess the selectivity of this compound and identify potential off-target effects.

  • Detailed Mechanism of Action Studies: To confirm its on-target effects in cells, such as the inhibition of Mps1 autophosphorylation and the phosphorylation of its downstream targets, leading to SAC abrogation and mitotic catastrophe.

  • In Vivo Pharmacokinetics and Efficacy: To determine its bioavailability, metabolic stability, and anti-tumor activity in relevant animal models.

  • Toxicity Studies: To establish a safety profile and determine the maximum tolerated dose.

The successful completion of these studies will be crucial in determining the potential of this compound for clinical development.

References

The Critical Role of Mps1 Kinase in Chromosome Segregation and the Consequences of its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the effects of Monopolar Spindle 1 (Mps1) kinase inhibition on chromosome segregation. As of the latest literature review, specific data for an inhibitor designated "Mps1-IN-7" is not publicly available. Therefore, this guide synthesizes findings from studies on other well-characterized Mps1 inhibitors to illustrate the established cellular and molecular consequences of targeting this critical mitotic kinase.

Introduction: Mps1 - The Guardian of Chromosome Segregation

Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays an indispensable role in ensuring the fidelity of chromosome segregation during mitosis.[1][2][3] Its most critical function is as a master regulator of the Spindle Assembly Checkpoint (SAC), a sophisticated cellular surveillance mechanism that prevents the premature separation of sister chromatids until every chromosome is correctly attached to the mitotic spindle.[1][3][4] Given its pivotal role in maintaining genomic stability, Mps1 has emerged as a compelling therapeutic target in oncology, as its overexpression is a common feature in various human cancers.[2]

The Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

The SAC signaling cascade is initiated at unattached or improperly attached kinetochores, which are the protein structures on chromosomes where spindle microtubules bind. Mps1 is a key upstream kinase in this pathway.

Upon localization to unattached kinetochores, Mps1 undergoes autophosphorylation, leading to its activation.[5] Activated Mps1 then phosphorylates a series of downstream substrates, creating a signaling cascade that ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation to allow anaphase onset.[1]

The core of this pathway involves the Mps1-dependent phosphorylation of the kinetochore scaffold protein Knl1 (also known as Spc105 in yeast).[6][7] This phosphorylation creates docking sites for the recruitment of other crucial checkpoint proteins, including Bub1, BubR1, Mad1, and Mad2.[6][8] This assembly of checkpoint proteins at the kinetochore leads to the formation of the Mitotic Checkpoint Complex (MCC), which is the direct inhibitor of the APC/C.[9] By inhibiting the APC/C, the SAC prevents the degradation of securin and cyclin B, thereby halting the cell cycle in metaphase until all chromosomes have achieved proper bipolar attachment to the spindle microtubules.[1]

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1_inactive Mps1 (inactive) Mps1_active Mps1-P (active) Mps1_inactive->Mps1_active Autophosphorylation Knl1 Knl1 Mps1_active->Knl1 Phosphorylates Knl1_P Knl1-P Knl1->Knl1_P Bub1_Bub3 Bub1/Bub3 Knl1_P->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Promotes Assembly APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Promotes

Figure 1: Mps1 signaling cascade at an unattached kinetochore.

Consequences of Mps1 Inhibition on Chromosome Segregation

Inhibition of Mps1 kinase activity with small molecules effectively abrogates the SAC, leading to a series of detrimental consequences for chromosome segregation and cell fate.

  • Premature Anaphase Entry: By preventing the formation of the MCC, Mps1 inhibitors lead to the untimely activation of the APC/C. This results in the premature degradation of securin and cyclin B, forcing cells to exit mitosis and enter anaphase before all chromosomes are properly aligned at the metaphase plate.[10][11]

  • Chromosome Mis-segregation: The premature onset of anaphase in the presence of unaligned chromosomes leads to massive chromosome mis-segregation.[5] Daughter cells inherit an incorrect number of chromosomes, a state known as aneuploidy, which is a hallmark of cancer and can lead to cell death.[10]

  • Defects in Error Correction: Mps1 also plays a role in the correction of erroneous kinetochore-microtubule attachments.[3][6] Inhibition of Mps1 can impair this error correction mechanism, further contributing to chromosome mis-segregation.[10]

Quantitative Data on the Effects of Mps1 Inhibition

The following tables summarize quantitative data from studies using various Mps1 inhibitors, demonstrating their impact on mitotic progression and chromosome segregation.

Table 1: Effect of Mps1 Inhibition on Mitotic Timing

Cell LineMps1 InhibitorConcentrationEffect on Mitotic DurationReference
HeLaReversine0.5 µMReduction in nocodazole-induced mitotic arrest[11]
PtK2Mps1-IN-110 µMPremature mitotic exit[10]
Human MPS1-null3MB-PP1 (on Mps1as)10 µMOverride of nocodazole-induced mitotic arrest[8]

Table 2: Impact of Mps1 Inhibition on Chromosome Segregation

Cell LineMps1 InhibitorConcentrationObserved PhenotypeQuantitative EffectReference
U2OSMps1-IN-1Not specifiedIncreased multipolar anaphases~60% of treated cells[10]
HeLahMps1-siRNANot specifiedChromosome segregation defects50% of mitotic cells[5]
HeLaReversine0.5 µMMisaligned chromosomes after recovery from Eg5 inhibitionSignificant increase in misaligned chromosomes[11]

Table 3: Effect of Mps1 Inhibition on Kinetochore Protein Localization

Cell LineMps1 InhibitorConcentrationEffect on Protein LocalizationReference
PtK2Mps1-IN-110 µMDefective establishment of Mad2 at kinetochores[10]
Human MPS1-null3MB-PP1 (on Mps1as)10 µMEviction of Bub1, BubR1, Mad1, Mad2, and Zw10 from kinetochores[8]
HeLaReversineNot specifiedRequired for maintenance of Mad1 and Mad2 at unattached kinetochores[9]

Experimental Protocols for Studying Mps1 Inhibition

The following provides a generalized, detailed methodology for investigating the effects of an Mps1 inhibitor on chromosome segregation, based on common practices in the field.

5.1. Cell Culture and Synchronization

  • Cell Line: HeLa or U2OS cells are commonly used human cell lines for mitosis research.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Synchronization: For studying mitotic effects, cells are often synchronized. A common method is a double thymidine block. Cells are treated with 2 mM thymidine for 16-18 hours, washed with PBS, and released into fresh medium for 9-10 hours. A second 2 mM thymidine block is applied for 16-18 hours. Cells are then released from the second block, and they will proceed through the cell cycle in a synchronized manner, entering mitosis approximately 9-11 hours post-release.

5.2. Drug Treatment

  • Mps1 Inhibitor: The Mps1 inhibitor of interest is dissolved in a suitable solvent, typically DMSO, to create a stock solution.

  • Treatment: The inhibitor is added to the cell culture medium at the desired final concentration at a specific time point, for example, a few hours before the expected onset of mitosis after release from synchronization.

  • Controls: A vehicle control (e.g., DMSO) is run in parallel.

  • Mitotic Arrest (Optional): To study the effect on the SAC, cells can be co-treated with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL) to induce a mitotic arrest, and the ability of the Mps1 inhibitor to override this arrest is observed.

5.3. Immunofluorescence Staining

  • Fixation: Cells grown on coverslips are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific antibody binding is blocked by incubating with 3% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with primary antibodies against proteins of interest overnight at 4°C. Examples include:

    • Anti-α-tubulin (to visualize the mitotic spindle)

    • Anti-centromere antibodies (e.g., CREST) (to mark kinetochores)

    • Anti-phospho-Histone H3 (Ser10) (a marker for mitotic cells)

  • Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • DNA Staining: DNA is counterstained with DAPI (4',6-diamidino-2-phenylindole).

  • Mounting: Coverslips are mounted onto microscope slides using an anti-fade mounting medium.

5.4. Microscopy and Image Analysis

  • Imaging: Images are acquired using a high-resolution fluorescence microscope equipped with a CCD camera.

  • Analysis: Images are analyzed to quantify various mitotic phenotypes, such as:

    • Mitotic Index: The percentage of cells in mitosis (typically identified by condensed chromatin and/or phospho-Histone H3 staining).

    • Chromosome Alignment: The percentage of mitotic cells with all chromosomes aligned at the metaphase plate.

    • Anaphase Defects: The percentage of anaphase cells showing lagging chromosomes or anaphase bridges.

    • Kinetochore Protein Localization: The fluorescence intensity of kinetochore proteins is measured to determine changes in their localization upon inhibitor treatment.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HeLa, U2OS) Synchronization Synchronization (e.g., Double Thymidine Block) Cell_Culture->Synchronization Drug_Treatment Mps1 Inhibitor Treatment (various concentrations) Synchronization->Drug_Treatment Controls Vehicle Control (DMSO) Synchronization->Controls Immunofluorescence Immunofluorescence Staining (α-tubulin, CREST, DAPI) Drug_Treatment->Immunofluorescence Controls->Immunofluorescence Microscopy Fluorescence Microscopy Immunofluorescence->Microscopy Data_Quantification Data Quantification (Mitotic Index, Mis-segregation Rate) Microscopy->Data_Quantification

Figure 2: A typical experimental workflow for studying Mps1 inhibition.

Conclusion

Mps1 kinase is a cornerstone of the spindle assembly checkpoint, ensuring the faithful segregation of chromosomes during mitosis. Inhibition of Mps1 leads to a catastrophic failure of this checkpoint, resulting in premature anaphase, widespread chromosome mis-segregation, and the generation of aneuploid cells. These profound effects on mitotic integrity underscore the therapeutic potential of Mps1 inhibitors in treating cancers, which are often characterized by aneuploidy and a dependency on a functional SAC for survival. Further research into the nuances of Mps1 inhibition will continue to provide valuable insights into the fundamental mechanisms of cell division and may pave the way for novel anti-cancer strategies.

References

Methodological & Application

Mps1-IN-7: Application Notes and Protocols for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is associated with genomic instability and aneuploidy, hallmarks of cancer, making it an attractive target for therapeutic intervention.[3] Mps1-IN-7 is a potent inhibitor of Mps1 kinase. This document provides detailed application notes and a representative protocol for conducting in vitro kinase assays with this compound to evaluate its inhibitory activity and characterize the kinetics of Mps1 inhibition.

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 is a central regulator of the SAC, acting upstream to recruit other essential checkpoint proteins to the kinetochores of unattached chromosomes.[1][4] Upon sensing a lack of proper microtubule attachment, Mps1 is activated and phosphorylates the kinetochore scaffold protein Knl1 (also known as Spc105), creating docking sites for the Bub1/Bub3 complex.[5] This initiates a signaling cascade that leads to the recruitment of Mad1 and Mad2, culminating in the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[6]

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol Mps1 Mps1 Knl1 Knl1/Spc105 Mps1->Knl1 P Bub1_Bub3 Bub1/Bub3 Complex Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Complex Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase promotes Mps1_IN_7 This compound Mps1_IN_7->Mps1 Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of this compound C Add this compound dilutions to assay plate A->C B Prepare Master Mix: - Kinase Buffer - Mps1 Kinase - Substrate D Add Master Mix to initiate pre-incubation B->D C->D E Add ATP to start the kinase reaction D->E F Incubate at 30°C E->F G Stop the reaction F->G H Add detection reagent G->H I Measure signal (e.g., luminescence, fluorescence) H->I

References

Application Notes and Protocols for Mps1-IN-7 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Dysregulation of Mps1 function can lead to aneuploidy and chromosomal instability, which are hallmarks of cancer.[1] This has positioned Mps1 as an attractive therapeutic target for cancer drug development.[4][5][6] Mps1-IN-7 is a representative potent and selective small molecule inhibitor of Mps1 kinase activity. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments to probe its biological effects and therapeutic potential.

Mechanism of Action

This compound, like other potent Mps1 inhibitors, acts as an ATP-competitive inhibitor of the Mps1 kinase.[1][7] By binding to the ATP-binding pocket of Mps1, it prevents the phosphorylation of downstream substrates essential for the proper functioning of the spindle assembly checkpoint.

The primary molecular consequences of Mps1 inhibition include:

  • Disruption of the Spindle Assembly Checkpoint (SAC): Mps1 is a key upstream regulator of the SAC.[8][9] Its inhibition prevents the recruitment of essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[1][10] This leads to a premature exit from mitosis, even in the presence of misaligned chromosomes.[1][4]

  • Impaired Error Correction: Mps1 collaborates with Aurora B kinase to correct improper microtubule-kinetochore attachments.[9] Inhibition of Mps1 can lead to a decrease in Aurora B activity, further compromising the fidelity of chromosome segregation.[1]

  • Induction of Aneuploidy and Mitotic Catastrophe: The failure of the SAC and error correction mechanisms results in gross chromosomal mis-segregation and the formation of aneuploid cells.[1][7] In many cancer cell lines, this ultimately triggers mitotic catastrophe and subsequent cell death.[7][10]

Data Presentation

Summary of Cellular Effects of Mps1 Inhibition
ParameterObserved EffectTypical Concentration RangeCell Lines TestedReference
Spindle Assembly Checkpoint (SAC) Override Abrogation of mitotic arrest induced by microtubule-destabilizing agents (e.g., nocodazole).30 nM - 10 µMHeLa, U2OS, HCT-116, PtK2[1][8][10]
Cell Viability / Proliferation Dose- and time-dependent decrease in cell viability and inhibition of proliferation.30 nM - 100 nM (long-term); 5 µM - 10 µM (short-term)HCT-116, various tumor cell lines[1][10]
Apoptosis / Mitotic Catastrophe Induction of caspase-3/7 activity and formation of micronuclei.1 µMHCT-116, Colo-205[7][10]
Mad2 Kinetochore Localization Defective establishment and recruitment of Mad2 to kinetochores.10 µMPtK2[1][8]
Aurora B Kinase Activity Reduction in phosphorylation of Aurora B and its substrates (e.g., Histone H3).1 µM - 10 µMHeLa, U2OS[1]
Cell Cycle Progression Premature mitotic exit, leading to an increase in cells with >4N DNA content.1 µMHeLa[10]

Experimental Protocols

Protocol 1: General Handling and Reconstitution of this compound

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Based on the manufacturer's instructions, add the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Note: The solubility and stability of small molecules can vary in different cell culture media.[11][12] It is recommended to prepare fresh dilutions from the DMSO stock for each experiment.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 96-well clear bottom, white-walled plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%). Include a vehicle control (DMSO only).

  • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired duration (e.g., 48, 72, or up to 7 days for some cell lines).[6][10]

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Spindle Assembly Checkpoint (SAC) Override Assay

Materials:

  • Target cell line (e.g., HeLa)

  • Complete cell culture medium

  • Nocodazole (or another microtubule-destabilizing agent)

  • This compound

  • Fluorescence microscope or flow cytometer

  • Antibodies for immunofluorescence (e.g., anti-phospho-histone H3 (Ser10) as a mitotic marker) or DNA stain for flow cytometry (e.g., Propidium Iodide).

Procedure:

  • Seed cells on coverslips in a multi-well plate (for microscopy) or in a larger flask (for flow cytometry).

  • Synchronize cells in mitosis by treating with nocodazole at an effective concentration (e.g., 100 ng/mL for HeLa) for 12-16 hours. This will arrest the majority of cells in prometaphase with an active SAC.

  • Add this compound at the desired concentration (e.g., 1 µM) to the nocodazole-arrested cells. Include a vehicle control.

  • Incubate for a further 2-4 hours.

  • For Microscopy:

    • Fix, permeabilize, and stain the cells with an anti-phospho-histone H3 (Ser10) antibody and a DNA counterstain (e.g., DAPI).

    • Analyze the cells under a fluorescence microscope. A decrease in the percentage of phospho-histone H3 positive cells in the this compound treated sample compared to the control indicates SAC override and mitotic exit.

  • For Flow Cytometry:

    • Harvest and fix the cells.

    • Stain the cells with propidium iodide to analyze DNA content.

    • Analyze the cell cycle distribution by flow cytometry. A decrease in the 4N DNA peak and a potential increase in the >4N peak (due to failed cytokinesis) in the this compound treated sample indicates mitotic exit.[10]

Visualizations

Signaling Pathway of Mps1 in Spindle Assembly Checkpoint

Mps1_SAC_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm Mps1 Mps1 Mad1_Mad2 Mad1_Mad2 Mps1->Mad1_Mad2 Recruits Bub1_BubR1 Bub1_BubR1 Mps1->Bub1_BubR1 Activates Aurora_B Aurora_B Aurora_B->Mps1 Promotes recruitment MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Bub1_BubR1->MCC APC_C APC/C Anaphase Anaphase APC_C->Anaphase Promotes MCC->APC_C Inhibits Mps1_IN_7 This compound Mps1_IN_7->Mps1 Inhibits

Caption: Mps1 kinase at the unattached kinetochore is crucial for SAC signaling.

Experimental Workflow for a Cell Viability Assay

Viability_Assay_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Adhere_Overnight 2. Allow cells to adhere overnight Seed_Cells->Adhere_Overnight Prepare_Dilutions 3. Prepare serial dilutions of this compound Adhere_Overnight->Prepare_Dilutions Treat_Cells 4. Treat cells with This compound Prepare_Dilutions->Treat_Cells Incubate 5. Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent 6. Add CellTiter-Glo® reagent Incubate->Add_Reagent Measure_Luminescence 7. Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data 8. Analyze data and determine GI₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability upon this compound treatment.

Logical Relationship of Mps1 Inhibition and Cellular Outcomes

Mps1_Inhibition_Outcomes Mps1_Inhibition Mps1 Kinase Inhibition (e.g., by this compound) SAC_Failure Spindle Assembly Checkpoint Failure Mps1_Inhibition->SAC_Failure Error_Correction_Defect Defective Error Correction Mps1_Inhibition->Error_Correction_Defect Premature_Mitotic_Exit Premature Mitotic Exit SAC_Failure->Premature_Mitotic_Exit Chromosome_Missegregation Chromosome Missegregation Error_Correction_Defect->Chromosome_Missegregation Premature_Mitotic_Exit->Chromosome_Missegregation Aneuploidy Aneuploidy Chromosome_Missegregation->Aneuploidy Mitotic_Catastrophe Mitotic Catastrophe Aneuploidy->Mitotic_Catastrophe Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Consequence cascade of Mps1 inhibition in cancer cells.

References

Application Notes and Protocols for Mps1 Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2] Overexpression of Mps1 is observed in various human cancers, making it an attractive therapeutic target.[2][3] Small molecule inhibitors of Mps1 have been developed to disrupt the SAC in cancer cells, leading to mitotic errors, aneuploidy, and ultimately, cell death.[1][4]

This document provides a generalized overview of the dosage and administration of Mps1 inhibitors in animal models, based on preclinical data from various compounds in this class, as specific information for "Mps1-IN-7" is not publicly available. The protocols and data presented here are intended to serve as a guide for researchers designing in vivo studies with Mps1 inhibitors.

Quantitative Data Summary

The following tables summarize dosages and administration routes for several reported Mps1 inhibitors in mouse models. This data can be used as a starting point for dose-ranging and efficacy studies.

Table 1: In Vivo Dosage and Administration of Mps1 Inhibitors in Mice

CompoundAnimal ModelDosage RangeAdministration RouteDosing ScheduleReference
PF-7006HCC1806 xenograft mice0.2 - 25 mg/kgOral (p.o.)Single dose[5]
Cpd-5FVB/NrJ wild-type mice10 mg/kg (MTD)Not specifiedNot specified[6]
Cpd-5 + DocetaxelBRCA1-/-;TP53-/- mammary tumor mice10 mg/kg (Cpd-5) + 12.5 mg/kg (Docetaxel)Not specifiedNot specified[6]
BAY 1161909Xenograft modelsNot specifiedNot specifiedIn combination with paclitaxel[7]
BAY 1217389Xenograft modelsNot specifiedNot specifiedIn combination with paclitaxel[7]

MTD: Maximum Tolerated Dose

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of an Mps1 inhibitor in a tumor xenograft mouse model.

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment/Endpoint animal_acclimatization Animal Acclimatization (e.g., 1 week) tumor_cell_implantation Tumor Cell Implantation (e.g., subcutaneous or orthotopic) animal_acclimatization->tumor_cell_implantation tumor_growth_monitoring Tumor Growth Monitoring (until tumors reach a specified volume, e.g., 100-200 mm³) tumor_cell_implantation->tumor_growth_monitoring animal_randomization Animal Randomization (into treatment and control groups) tumor_growth_monitoring->animal_randomization treatment_administration Treatment Administration (Vehicle, Mps1 inhibitor, Combination therapy) animal_randomization->treatment_administration daily_monitoring Daily Monitoring (Body weight, clinical signs) treatment_administration->daily_monitoring tumor_measurement Tumor Measurement (e.g., every 2-3 days) treatment_administration->tumor_measurement endpoint Study Endpoint (e.g., tumor volume limit, pre-defined time point) daily_monitoring->endpoint tumor_measurement->endpoint tissue_collection Tissue Collection (Tumor, blood, organs) endpoint->tissue_collection data_analysis Data Analysis (Tumor growth inhibition, survival, biomarker analysis) tissue_collection->data_analysis G cluster_0 Kinetochore Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits APC_C APC/C Mad1_Mad2->APC_C inhibits Anaphase Anaphase APC_C->Anaphase promotes Mps1_inhibitor Mps1 Inhibitor (e.g., this compound) Mps1_inhibitor->Mps1 inhibits

References

Application Notes and Protocols for Studying Mitotic Checkpoint Signaling Using Mps1-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Monopolar Spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Mps1 acts as a master orchestrator, initiating a signaling cascade that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][3] Dysregulation of Mps1 is associated with genomic instability and is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2][4]

Mps1-IN-7 is a potent and selective small molecule inhibitor of Mps1 kinase. These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate the intricate signaling pathways of the mitotic checkpoint. The following sections will detail the mechanism of action of Mps1, the consequences of its inhibition by this compound, and provide step-by-step protocols for key experimental procedures.

Mechanism of Action of Mps1 in the Spindle Assembly Checkpoint

Mps1 is a dual-specificity kinase that is activated in mitosis.[5][6] Its primary role in the SAC is to phosphorylate the kinetochore protein Knl1, which then serves as a scaffold to recruit other essential checkpoint proteins, including Bub1, BubR1, Mad1, and Mad2.[3][5] This assembly of the Mitotic Checkpoint Complex (MCC) ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins like cyclin B and securin for degradation.[3][7] By inhibiting the APC/C, the SAC effectively halts the cell cycle in metaphase, allowing time for the correction of any erroneous chromosome-microtubule attachments.[7]

Inhibition of Mps1 kinase activity with this compound disrupts this signaling cascade at its origin. This leads to a failure in the recruitment of downstream checkpoint proteins to the kinetochores, a premature silencing of the SAC, and an inability of the cell to arrest in mitosis even in the presence of spindle poisons like nocodazole or taxol.[4][8] Consequently, cells treated with this compound often exhibit accelerated mitotic exit, chromosome missegregation, and aneuploidy, ultimately leading to a reduction in cell viability.[4]

Quantitative Data on the Effects of Mps1 Inhibition

The following tables summarize the quantitative effects of Mps1 inhibition, using data from studies on the well-characterized Mps1 inhibitor, Mps1-IN-1, which is expected to have a similar biological impact as this compound.

Table 1: Effect of Mps1 Inhibition on Mitotic Progression

Cell LineTreatmentDuration of Mitosis (minutes)% of Cells with Chromosome MisalignmentReference
HeLaDMSO (Control)~41Low[9]
HeLaMps1-IN-1~36 (40% reduction)High[4][9]
U2OSDMSO (Control)Not specifiedLow[4]
U2OSMps1-IN-1Not specifiedHigh[4]

Table 2: Effect of Mps1 Inhibition on Kinetochore Localization of Checkpoint Proteins

Cell LineTreatmentKinetochore-bound Mad2 (% of control)Kinetochore-bound BubR1Reference
HeLaMps1-IN-120%Reduced[4]
U2OSMps1-IN-1 + Nocodazole30%Reduced[4]
HCT-116Mps1-IN-1Not specifiedReduced[10]

Table 3: Effect of Mps1 Inhibition on Cell Viability

Cell LineTreatment (96 hours)Proliferative Capacity (% of control)Clonal SurvivalReference
HCT1165-10 µM Mps1-IN-133%Severely reduced[4]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on mitotic checkpoint signaling.

Protocol 1: Immunofluorescence Staining for Kinetochore Protein Localization

This protocol allows for the visualization and quantification of the recruitment of checkpoint proteins to the kinetochores.

Materials:

  • HeLa or U2OS cells

  • Glass coverslips

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • Nocodazole (optional, to induce mitotic arrest)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies (e.g., anti-Mad2, anti-BubR1, anti-CREST)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the appropriate time (e.g., 1-2 hours).

  • (Optional) To enrich for mitotic cells and activate the SAC, co-treat with a spindle poison like nocodazole (e.g., 100 ng/mL) for the final 2-4 hours of the this compound treatment.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Use an anti-CREST antibody to mark the centromeres/kinetochores.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the DNA with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on glass slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope.

  • Quantify the fluorescence intensity of the target protein at the kinetochores (co-localized with the CREST signal).

Protocol 2: Western Blotting for Mitotic Protein Levels

This protocol is used to assess the levels of key mitotic proteins, such as Cyclin B1 and Securin, to determine the mitotic state of the cells.

Materials:

  • HeLa or U2OS cells

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • Nocodazole

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-phospho-Histone H3 (Ser10), anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with nocodazole (e.g., 100 ng/mL) for 12-16 hours to synchronize them in mitosis.

  • Add this compound or DMSO to the nocodazole-arrested cells for the desired time points (e.g., 0, 30, 60, 120 minutes).

  • Harvest the cells by scraping and pellet them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Cell Viability Assay

This protocol measures the long-term effect of this compound on cell proliferation and survival.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • 96-well plates

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells per well).

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO control.

  • Incubate the cells for 72-96 hours.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of viable cells relative to the DMSO-treated control.

Visualizations

The following diagrams illustrate key concepts related to Mps1 signaling and experimental workflows.

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore Knl1 Knl1 Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC forms Mps1 Mps1 Mps1->Knl1 P APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase promotes Mps1_IN_7 This compound Mps1_IN_7->Mps1 inhibits

Caption: Mps1 signaling cascade at the kinetochore.

Immunofluorescence_Workflow start Seed cells on coverslips treatment Treat with this compound and/or Nocodazole start->treatment fixation Fix with PFA treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with primary antibodies blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibodies primary_ab->secondary_ab mounting Mount with DAPI secondary_ab->mounting imaging Image with fluorescence microscope mounting->imaging Mps1_Inhibition_Logic cluster_downstream Downstream Events Mps1_Active Active Mps1 SAC_Active SAC Activation Mps1_Active->SAC_Active Mps1_Inactive Inactive Mps1 (due to this compound) SAC_Inactive SAC Inactivation Mps1_Inactive->SAC_Inactive Mitotic_Arrest Mitotic Arrest SAC_Active->Mitotic_Arrest Mitotic_Exit Premature Mitotic Exit SAC_Inactive->Mitotic_Exit Fidelity High Fidelity Chromosome Segregation Mitotic_Arrest->Fidelity Aneuploidy Aneuploidy Mitotic_Exit->Aneuploidy

References

Application Notes and Protocols for Mps1 Inhibition in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Note: While the specific compound Mps1-IN-7 was queried, publicly available research data detailing its specific application in triple-negative breast cancer (TNBC) cell lines is limited. Therefore, these application notes and protocols are based on the well-documented effects of other potent Mps1 inhibitors, such as BOS172722 and CFI-402257 , which are considered representative of this inhibitor class in the context of TNBC research.

Introduction

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial regulatory system that ensures the accurate segregation of chromosomes during mitosis.[1][2] In many cancers, including triple-negative breast cancer (TNBC), Mps1 is overexpressed.[1][2][3] This overexpression allows cancer cells to tolerate chromosomal instability, a hallmark of malignancy, and continue to proliferate.[4]

Inhibition of Mps1 presents a promising therapeutic strategy for TNBC.[1][2] By disrupting the SAC, Mps1 inhibitors induce catastrophic errors in chromosome segregation, leading to massive aneuploidy and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[1][5] TNBC cell lines, particularly those with a high proliferation rate and a compromised SAC, have shown significant sensitivity to Mps1 inhibition.[6][7] Furthermore, Mps1 inhibitors have demonstrated synergistic effects when combined with taxanes like paclitaxel and have the potential to enhance the efficacy of radiotherapy.[2][6][7]

These notes provide an overview of the application of Mps1 inhibitors in TNBC cell lines, including their mechanism of action, effects on cell viability, and protocols for key in vitro experiments.

Mechanism of Action

Mps1 inhibitors function by abrogating the spindle assembly checkpoint. In healthy cells, the SAC delays anaphase onset until all chromosomes are correctly attached to the mitotic spindle. Mps1 is a key kinase in this pathway, localizing to unattached kinetochores and initiating a signaling cascade that inhibits the anaphase-promoting complex/cyclosome (APC/C).[8]

In TNBC cells treated with an Mps1 inhibitor, this checkpoint is overridden. Even in the presence of spindle damage (e.g., induced by taxanes), the cells prematurely exit mitosis.[6][7] This leads to severe chromosome missegregation, the formation of micronuclei, and gross aneuploidy, which triggers apoptotic cell death.[2][3]

cluster_0 Normal Mitosis (SAC Active) cluster_1 Mps1 Inhibition in TNBC Unattached Kinetochores Unattached Kinetochores Mps1 Kinase (Active) Mps1 Kinase (Active) Unattached Kinetochores->Mps1 Kinase (Active) activates SAC Proteins SAC Proteins Mps1 Kinase (Active)->SAC Proteins phosphorylates APC/C Inhibition APC/C Inhibition SAC Proteins->APC/C Inhibition leads to Correct Chromosome Segregation Correct Chromosome Segregation APC/C Inhibition->Correct Chromosome Segregation ensures Mps1_Inhibitor Mps1 Inhibitor (e.g., this compound) Mps1_Kinase_Inactive Mps1 Kinase (Inactive) Mps1_Inhibitor->Mps1_Kinase_Inactive inhibits SAC_Abrogation SAC Abrogation Mps1_Kinase_Inactive->SAC_Abrogation Premature_Anaphase Premature Anaphase SAC_Abrogation->Premature_Anaphase Chromosome_Missegregation Chromosome Missegregation & Aneuploidy Premature_Anaphase->Chromosome_Missegregation Mitotic_Catastrophe Mitotic Catastrophe Chromosome_Missegregation->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Figure 1: Simplified signaling pathway of Mps1 inhibition in TNBC.

Data Presentation

Table 1: In Vitro Potency of Mps1 Inhibitors in TNBC Cell Lines
Cell LineMps1 InhibitorIC50 (µM)Notes
MDA-MB-231CFI-402257Data not specifiedCFI-402257 selectively induced cytotoxicity in MDA-MB-231 cells, which have high Mps1/TTK expression.[1] The combination of CFI-402257 with the AMPK agonist AICAR showed enhanced efficacy in an MDA-MB-231 xenograft model.[1]
MDA-MB-231Cpd-5Data not specifiedThe combination of Cpd-5 with paclitaxel showed high synergy scores in MDA-MB-231 cells.[5]
BT-549CFI-402257Data not specifiedPre-treatment with 100 nM CFI-402257 followed by radiotherapy significantly induced PD-L1 expression.[2]
CAL-51CFI-402257Data not specifiedPre-treatment with 25 nM CFI-402257 and 4 Gy radiotherapy significantly increased micronuclei formation.[2] Combined treatment also induced PD-L1 and MHC1 expression.[2]
Multiple TNBCBOS172722Not specifiedTNBC cell lines are more sensitive to BOS172722 compared to non-TNBC cell lines.[6][8] Sensitivity is associated with a higher proliferation rate and compromised SAC activity.[6][8] BOS172722 synergizes with paclitaxel to induce gross chromosomal segregation defects.[6][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of Mps1 inhibitors on TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, BT-549, CAL-51)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Mps1 inhibitor stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the Mps1 inhibitor in complete growth medium.

  • Remove the overnight medium from the cells and replace it with medium containing various concentrations of the Mps1 inhibitor or vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

cluster_workflow Experimental Workflow Start Start Seed_Cells Seed TNBC cells in 96-well plates Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Treat Treat with Mps1 inhibitor (various concentrations) Adhere->Treat Incubate_72h Incubate for 72 hours Treat->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Dissolve Dissolve formazan with DMSO Incubate_4h->Dissolve Measure Measure absorbance at 570 nm Dissolve->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Figure 2: General workflow for a cell viability assay.
Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of apoptosis-related proteins following treatment with an Mps1 inhibitor.

Materials:

  • TNBC cells

  • 6-well plates

  • Mps1 inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed TNBC cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the Mps1 inhibitor at the desired concentration for a specified time (e.g., 24 or 48 hours).

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • TNBC cells

  • 6-well plates

  • Mps1 inhibitor

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed and treat TNBC cells with the Mps1 inhibitor as described for the western blot protocol.

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Conclusion

Mps1 inhibitors represent a promising class of therapeutic agents for triple-negative breast cancer. Their mechanism of action, which exploits the inherent chromosomal instability of TNBC cells, leads to selective cancer cell death. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of Mps1 inhibitors in TNBC cell lines. While specific data for this compound is not yet widely available, the information gathered from other inhibitors in this class provides a strong rationale for its investigation in this aggressive breast cancer subtype.

References

Application Notes and Protocols for Mps1 Inhibitor Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for conducting xenograft studies with Mps1 inhibitors, using Mps1-IN-7 as a representative compound. The information is intended for researchers, scientists, and drug development professionals working in oncology and preclinical drug evaluation.

Introduction to Mps1 as a Therapeutic Target

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC).[1] The SAC is a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] In many cancer cells, Mps1 is overexpressed, which is associated with aneuploidy and poor prognosis.[2] By inhibiting Mps1, the SAC is disrupted, leading to severe chromosome missegregation, mitotic catastrophe, and ultimately, cancer cell death.[3] This makes Mps1 an attractive target for cancer therapy.[2]

This compound: A Potent Mps1 Inhibitor

This compound is a potent inhibitor of Mps1 kinase. While specific in vivo xenograft data for this compound is not widely published, its mechanism of action is expected to align with other well-characterized Mps1 inhibitors. These inhibitors have demonstrated efficacy in preclinical xenograft models by inducing mitotic arrest and subsequent tumor growth inhibition.[4]

Mps1 Signaling Pathway in Mitosis

The Mps1 kinase is a central regulator of the spindle assembly checkpoint. The following diagram illustrates its key role in the mitotic signaling cascade.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_sac Spindle Assembly Checkpoint (SAC) Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 phosphorylates Bub1 Bub1 Knl1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 recruits Mad2 Mad2 Mad1->Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC forms SAC_Active SAC Activation SAC_Active->MCC APC_C APC/C MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase triggers Mps1_IN_7 This compound Mps1_IN_7->Mps1 inhibits

Caption: Mps1 kinase signaling pathway at the kinetochore, leading to SAC activation.

Xenograft Study Experimental Design

The following sections detail a generalized experimental design for evaluating the efficacy of an Mps1 inhibitor, such as this compound, in a xenograft mouse model.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes representative quantitative parameters from studies with other Mps1 inhibitors. These values can serve as a starting point for designing a study with this compound.

ParameterExample ValueSource
Cell Line HeLa, HCT116, MDA-MB-231[2][5]
Mouse Strain Athymic nu/nu, SCID[6]
Number of Cells Injected 1 x 10^6 to 5 x 10^6 cells[7]
Tumor Implantation Site Subcutaneous flank[8]
Tumor Volume at Start of Treatment 100-200 mm³[9]
Mps1 Inhibitor Dose 10-50 mg/kg[6]
Dosing Route Oral (p.o.) or Intraperitoneal (i.p.)[2]
Dosing Schedule Daily or every other day[6]
Primary Endpoint Tumor Growth Inhibition (TGI)[6]
Secondary Endpoints Body weight, clinical observations, biomarker analysis (e.g., pHH3)[6]
Experimental Workflow

The diagram below outlines the typical workflow for a xenograft study involving an Mps1 inhibitor.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvest & Counting Cell_Culture->Cell_Harvest Cell_Injection 4. Subcutaneous Cell Injection Cell_Harvest->Cell_Injection Animal_Acclimation 3. Animal Acclimation Animal_Acclimation->Cell_Injection Tumor_Monitoring 5. Tumor Growth Monitoring Cell_Injection->Tumor_Monitoring Randomization 6. Randomization into Treatment Groups Tumor_Monitoring->Randomization Dosing 7. This compound or Vehicle Administration Randomization->Dosing Tumor_Measurement 8. Tumor Volume & Body Weight Measurement Dosing->Tumor_Measurement Tumor_Measurement->Dosing Repeat Dosing Schedule Euthanasia 9. Euthanasia & Tumor Excision Tumor_Measurement->Euthanasia Analysis 10. Data Analysis (TGI) & Biomarker Assessment Euthanasia->Analysis

Caption: A typical experimental workflow for a xenograft study.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Preparation for Implantation
  • Cell Culture : Culture the chosen cancer cell line (e.g., HCT116) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO₂.

  • Cell Harvesting : When cells reach 80-90% confluency, wash them with PBS and detach using trypsin-EDTA.

  • Cell Counting and Viability : Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Cell viability should be >95%.

  • Final Preparation : Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^7 cells/mL for a 100 µL injection volume to deliver 5 x 10^6 cells). Keep the cell suspension on ice until injection.

Protocol 2: Tumor Implantation and Monitoring
  • Animal Handling : Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice). Allow the mice to acclimate for at least one week before the procedure.

  • Implantation : Anesthetize the mouse. Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the right flank of each mouse using a 27-gauge needle.

  • Tumor Monitoring : Monitor the mice daily for tumor appearance. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width² x Length) / 2.

Protocol 3: this compound Administration and Efficacy Evaluation
  • Randomization : When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation : Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The control group will receive the vehicle only.

  • Administration : Administer this compound or vehicle according to the planned dosing schedule and route (e.g., daily oral gavage).

  • Monitoring : Continue to measure tumor volume and mouse body weight 2-3 times per week. Observe the mice for any signs of toxicity.

  • Endpoint : The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Data Analysis : Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Biomarker Analysis : At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis, such as immunohistochemistry for phosphorylated Histone H3 (pHH3), to confirm the on-target activity of the Mps1 inhibitor.[6]

References

Application Notes and Protocols for Measuring Mps1-IN-7 Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mps1 (Monopolar spindle 1), also known as TTK (Threonine and Tyrosine kinase), is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] Dysregulation of Mps1 is associated with chromosomal instability and is a hallmark of many cancers, making it an attractive target for cancer therapy. Mps1-IN-7 is a small molecule inhibitor of Mps1 kinase. These application notes provide a detailed overview of various techniques and protocols to measure the cellular activity of this compound.

Data Presentation: In Vitro and Cellular Activity of Mps1 Inhibitors

The following table summarizes the inhibitory activity of Mps1-IN-1, a closely related analog of this compound, providing a reference for expected potency.

CompoundAssay TypeTargetIC50 (nM)Cell LineNotes
Mps1-IN-1In vitro kinase assayMps1367-ATP concentration at 1 µM.[3]
Mps1-IN-1Cell Proliferation Assay-5000-10000HCT11696-hour treatment.[3]
MPI-0479605In vitro kinase assayMps11.8-ATP-competitive inhibitor.[4]
PF-7006In vitro kinase assayMps1<0.5 (Ki)-Highly selective inhibitor.[5]
PF-7006Cellular AssayMps12-6-Cellular IC50.[5]

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 is a key upstream kinase in the SAC. Upon sensing unattached kinetochores, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase onset until all chromosomes are properly attached to the mitotic spindle.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol Mps1_inactive Inactive Mps1 Mps1_active Active Mps1 Mps1_inactive->Mps1_active Autophosphorylation Knl1 Knl1 Mps1_active->Knl1 Phosphorylates Aurora_B Aurora B Aurora_B->Mps1_inactive Activation Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Promotes Mps1_IN_7 This compound Mps1_IN_7->Mps1_active Inhibits

Mps1 signaling pathway in the Spindle Assembly Checkpoint.

Experimental Workflow for Assessing this compound Activity

A general workflow for characterizing the cellular effects of this compound involves a series of assays to determine its impact on cell viability, cell cycle progression, and mitosis.

Experimental_Workflow Start Treat cells with This compound Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle Immunofluorescence Immunofluorescence (Mitotic Phenotypes) Start->Immunofluorescence DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis CellCycle->DataAnalysis Immunofluorescence->DataAnalysis

General experimental workflow for this compound characterization.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[6]

  • Staining: Centrifuge the fixed cells, discard the supernatant, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[6]

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Protocol 3: Immunofluorescence Staining of Mitotic Spindles and Kinetochores

This protocol allows for the visualization of mitotic defects induced by this compound.

Materials:

  • Cancer cell line of interest grown on coverslips

  • This compound stock solution (in DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-CREST for centromeres, anti-Mad2 for checkpoint protein)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Stain the DNA with DAPI for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images of mitotic cells to assess phenotypes such as chromosome misalignment, multipolar spindles, and altered kinetochore protein localization.[7]

References

Application Notes and Protocols: Mps1-IN-7 in Combination with Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Mps1 inhibitors, using a representative compound analogous to Mps1-IN-7, in combination with taxanes for cancer therapy. The protocols detailed below are based on established methodologies for assessing synergistic anticancer effects both in vitro and in vivo.

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Overexpression of Mps1 is a common feature in a variety of human cancers and is often associated with aneuploidy and tumor progression.[4] Consequently, Mps1 has emerged as a promising therapeutic target in oncology.

Taxanes, such as paclitaxel and docetaxel, are a class of chemotherapeutic agents that stabilize microtubules, leading to mitotic arrest and subsequent cell death.[5] The combination of Mps1 inhibitors with taxanes has demonstrated synergistic effects in preclinical studies.[5][6] This synergy arises from a dual assault on mitotic progression: taxanes trap cancer cells in mitosis, and Mps1 inhibitors then force these arrested cells to exit mitosis prematurely, leading to massive chromosome missegregation, mitotic catastrophe, and ultimately, apoptosis.[5][6]

This document provides detailed protocols for investigating the synergistic effects of Mps1 inhibitors in combination with taxanes. Due to the limited availability of specific data for a compound designated "this compound" in the public domain, the data and protocols presented herein are based on studies of other potent and selective Mps1 inhibitors, such as Cpd-5 and BAY 1217389, and should be considered representative for a compound of this class.

Signaling Pathways

The synergistic interaction between Mps1 inhibitors and taxanes primarily targets the spindle assembly checkpoint. Additionally, the Akt/mTOR pathway, which is crucial for cell survival and proliferation, can be modulated by this combination therapy in certain cancer types.

cluster_0 Cell Cycle Progression cluster_1 Spindle Assembly Checkpoint (SAC) cluster_3 Cellular Outcomes Mitosis Mitosis Metaphase Metaphase Mitosis->Metaphase Anaphase Anaphase Metaphase->Anaphase Premature_Mitotic_Exit Premature Mitotic Exit Metaphase->Premature_Mitotic_Exit forced by Mps1 inhibitor Mitotic_Exit Mitotic Exit Anaphase->Mitotic_Exit Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached_Kinetochores->Mps1 SAC_Activation SAC Activation Mps1->SAC_Activation Mps1->Premature_Mitotic_Exit abrogates SAC APC_C_Inhibition APC/C Inhibition SAC_Activation->APC_C_Inhibition APC_C_Inhibition->Metaphase blocks transition to anaphase Taxanes Taxanes (e.g., Paclitaxel) Mitotic_Arrest Mitotic Arrest Taxanes->Mitotic_Arrest stabilizes microtubules Mps1_Inhibitor Mps1 Inhibitor (e.g., this compound) Mps1_Inhibitor->Mps1 inhibits Mitotic_Arrest->Unattached_Kinetochores Mitotic_Catastrophe Mitotic Catastrophe Premature_Mitotic_Exit->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Figure 1: Synergistic mechanism of Mps1 inhibitors and taxanes targeting the Spindle Assembly Checkpoint.

cluster_0 Upstream Signaling cluster_1 Akt/mTOR Pathway cluster_2 Drug Intervention cluster_3 Cellular Outcome Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival inhibition of survival signals Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis mTORC1->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis leads to Mps1_Taxane_Combo Mps1 Inhibitor + Taxane Mps1_Taxane_Combo->Akt inhibits

Figure 2: Potential impact of Mps1 inhibitor and taxane combination on the Akt/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize representative data on the synergistic effects of an Mps1 inhibitor (Cpd-5) in combination with paclitaxel in a BRCA1-/-;TP53-/- mammary tumor cell line (KB1P-B11).[6]

Table 1: In Vitro Cytotoxicity of Paclitaxel in Combination with an Mps1 Inhibitor

Cell LineTreatmentIC50 of Paclitaxel (nM)
KB1P-B11Paclitaxel alone10.2
KB1P-B11Paclitaxel + Cpd-5 (100 nM)3.5

Table 2: In Vivo Efficacy of Docetaxel in Combination with an Mps1 Inhibitor in a Mouse Xenograft Model

Treatment GroupNumber of MiceTumor RegressionMedian Survival (days)
Vehicle50/528
Cpd-5 (30 mg/kg)50/528
Docetaxel (12.5 mg/kg)88/845
Docetaxel (12.5 mg/kg) + Cpd-5 (30 mg/kg)88/870

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of an Mps1 inhibitor and a taxane.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) and assess the synergistic cytotoxicity of the drug combination.

cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with Mps1 inhibitor, taxane, or combination A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Add solubilization solution E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate IC50 and Combination Index (CI) G->H

Figure 3: Workflow for the in vitro cell viability (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mps1 inhibitor (e.g., this compound) stock solution in DMSO

  • Taxane (e.g., paclitaxel or docetaxel) stock solution in DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the Mps1 inhibitor and the taxane in complete medium.

    • For combination treatments, prepare a matrix of concentrations.

    • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination using non-linear regression analysis.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.

cluster_workflow Apoptosis Assay Workflow A 1. Seed cells in a 6-well plate B 2. Treat with drugs for 24-48 hours A->B C 3. Harvest cells B->C D 4. Wash with PBS C->D E 5. Resuspend in Annexin V binding buffer D->E F 6. Stain with Annexin V-FITC and Propidium Iodide (PI) E->F G 7. Incubate for 15 minutes F->G H 8. Analyze by flow cytometry G->H

Figure 4: Workflow for the apoptosis assay using Annexin V and Propidium Iodide staining.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Mps1 inhibitor and taxane

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with the Mps1 inhibitor, taxane, or the combination at predetermined concentrations (e.g., based on IC50 values). Include a vehicle control.

    • Incubate for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use appropriate controls (unstained cells, single-stained cells) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines the procedure for evaluating the antitumor efficacy of the drug combination in a mouse xenograft model.

cluster_workflow In Vivo Xenograft Study Workflow A 1. Subcutaneously implant cancer cells into nude mice B 2. Allow tumors to reach ~100-150 mm³ A->B C 3. Randomize mice into treatment groups B->C D 4. Administer drugs according to the planned schedule C->D E 5. Monitor tumor volume and body weight twice weekly D->E F 6. Continue treatment for the specified duration E->F G 7. Euthanize mice at endpoint and excise tumors F->G H 8. Analyze tumor weight and perform further analysis G->H

Figure 5: Workflow for the in vivo xenograft tumor growth inhibition study.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Mps1 inhibitor formulated for in vivo administration

  • Taxane formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

    • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Mps1 inhibitor alone, Taxane alone, Combination).

  • Drug Administration:

    • Administer the drugs and vehicle according to a predetermined schedule, route (e.g., oral gavage, intraperitoneal injection), and dosage.

  • Monitoring:

    • Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • Continue the study until a predetermined endpoint (e.g., tumors reach a maximum size, a specific time point is reached, or signs of morbidity are observed).

    • At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

    • Tumor tissue can be used for further analysis, such as histopathology, immunohistochemistry, or western blotting.

    • Analyze the data for tumor growth inhibition, comparing the different treatment groups.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, Mps1 inhibitors, and experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for Immunofluorescence of Mps1-IN-7 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1) is a crucial dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Mps1 kinase activity is essential for the recruitment of other key SAC proteins, such as Mad1 and Mad2, to unattached kinetochores, thereby preventing premature anaphase onset and aneuploidy.[2][3] Given its critical role in cell cycle regulation, Mps1 has emerged as a promising therapeutic target in oncology. Mps1-IN-7 is a potent and selective inhibitor of Mps1 kinase. These application notes provide a detailed protocol for performing immunofluorescence analysis of cells treated with this compound to investigate its effects on the localization of SAC proteins.

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 acts as an upstream regulator in the SAC signaling cascade. In response to unattached kinetochores, Mps1 is activated and phosphorylates multiple downstream targets, initiating a signaling cascade that ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of securin and cyclin B1, thus delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Inhibition of Mps1 by compounds like this compound disrupts this pathway, leading to a failure in SAC activation, premature sister chromatid separation, and ultimately, chromosomal instability and cell death in cancer cells.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 Recruits Mad2 Mad2 Mps1->Mad2 Recruits APC/C APC/C Mad1->APC/C Inhibits Mad2->APC/C Inhibits This compound This compound This compound->Mps1 Inhibits Anaphase Anaphase APC/C->Anaphase Promotes Immunofluorescence_Workflow Cell Seeding & Treatment Cell Seeding & Treatment Fixation (4% PFA) Fixation (4% PFA) Cell Seeding & Treatment->Fixation (4% PFA) Permeabilization (0.1% Triton X-100) Permeabilization (0.1% Triton X-100) Fixation (4% PFA)->Permeabilization (0.1% Triton X-100) Blocking (5% BSA) Blocking (5% BSA) Permeabilization (0.1% Triton X-100)->Blocking (5% BSA) Primary Antibody Incubation Primary Antibody Incubation Blocking (5% BSA)->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Nuclear Staining (DAPI) Nuclear Staining (DAPI) Secondary Antibody Incubation->Nuclear Staining (DAPI) Mounting Mounting Nuclear Staining (DAPI)->Mounting Image Acquisition Image Acquisition Mounting->Image Acquisition Quantitative Analysis Quantitative Analysis Image Acquisition->Quantitative Analysis

References

Troubleshooting & Optimization

Optimizing Mps1-IN-7 Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Mps1-IN-7 for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cancer research?

This compound is a potent inhibitor of Monopolar Spindle 1 (Mps1), a kinase that plays a crucial role in the spindle assembly checkpoint (SAC). The SAC ensures the proper segregation of chromosomes during mitosis.[1][2] In many cancer cells, Mps1 is overexpressed, and these cells rely on a functional SAC to survive with an abnormal number of chromosomes (aneuploidy).[3][4] By inhibiting Mps1, this compound disrupts the SAC, leading to severe chromosome mis-segregation and ultimately, cell death in cancer cells.[1][2][5] This makes it a promising target for cancer therapy.

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

Based on available data, a sensible starting point for this compound concentration in a cell viability assay would be a broad range from 1 nM to 10 µM. This compound has a biochemical IC50 of 20 nM against Mps1 kinase.[3][6] The growth inhibition 50 (GI50) values for various cancer cell lines typically range from 65 nM to 250 nM.[3][6] A wide range will help to capture the full dose-response curve for your specific cell line.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO at a concentration of 25 mg/mL.[6] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] For cell-based assays, the final concentration of DMSO in the culture medium should ideally be kept at or below 0.1% to avoid solvent-induced cytotoxicity, although some cell lines can tolerate up to 0.5%.[7]

Q4: How long should I incubate my cells with this compound?

The cytotoxic effects of Mps1 inhibitors are often time-dependent.[2] Inhibition of Mps1 leads to mitotic catastrophe, and the consequences of this may not be immediately apparent in cell viability readouts. While shorter incubation times (e.g., 24 hours) can be used to assess acute effects, longer incubation periods of 48, 72, or even up to 7 days may be necessary to observe a significant decrease in cell viability.[2][8]

Q5: Are there any known off-target effects of this compound that could affect my results?

This compound has been shown to have some inhibitory activity against JNK1 (IC50 = 0.11 µM) and JNK2 (IC50 = 0.22 µM), although it is more potent against Mps1 (IC50 = 0.020 µM).[6] At higher concentrations, these off-target effects could potentially contribute to cytotoxicity. It is important to consider this when interpreting your data, especially if you are using concentrations in the high nanomolar to micromolar range.

Data Summary Tables

Table 1: this compound Potency and Cellular Activity

ParameterValueReference(s)
Mps1 IC5020 nM[3][6]
JNK1 IC50110 nM[6]
JNK2 IC50220 nM[6]
SW620 GI5065 nM[3][6]
CAL51 GI5068 nM[3][6]
RMG1 GI50110 nM[3][6]
Miapaca-2 GI50250 nM[3][6]

Table 2: Recommended Starting Parameters for Cell Viability Assays with this compound

ParameterRecommendationNotes
Cell Seeding Density Cell line-dependentDetermine empirically to ensure cells are in logarithmic growth phase during the assay.
This compound Concentration Range 1 nM - 10 µMUse a serial dilution to cover a broad range and identify the optimal concentration.
Incubation Time 48 - 72 hours (or longer)Effects of Mps1 inhibition can be delayed. Consider a time-course experiment.
Vehicle Control DMSOUse the same final concentration of DMSO as in the highest this compound treatment group.
Positive Control Staurosporine or another known cytotoxic agentTo ensure the assay is performing as expected.
Blank Control Media only (no cells)For background subtraction.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from your stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions.

    • Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a method for determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Opaque-walled 96-well plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • CellTiter-Glo® Reagent

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at the desired density and allow them to adhere.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the chosen duration (e.g., 48, 72 hours) at 37°C.

  • Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.

    • Transfer the buffer to the substrate bottle to reconstitute the CellTiter-Glo® Reagent.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Determine cell viability by comparing the luminescent signal of treated cells to that of vehicle-treated cells.

Visualizations

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Mps1 Inhibition Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 recruits & activates SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC_Activation phosphorylates substrates Mps1_Inhibited Mps1 Kinase (Inhibited) Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition Proper_Segregation Proper Chromosome Segregation Anaphase_Inhibition->Proper_Segregation allows time for Mps1_IN_7 This compound Mps1_IN_7->Mps1_Inhibited inhibits SAC_Bypass SAC Bypass Mps1_Inhibited->SAC_Bypass leads to Mitotic_Catastrophe Mitotic Catastrophe (Aneuploidy, Cell Death) SAC_Bypass->Mitotic_Catastrophe

Caption: Mps1 signaling pathway and the effect of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare this compound Serial Dilutions Cell_Seeding->Drug_Dilution Add_Compound 4. Add this compound to Cells Drug_Dilution->Add_Compound Incubate 5. Incubate (e.g., 48-72h) Add_Compound->Incubate Add_Reagent 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Incubate_Assay 7. Incubate as per Protocol Add_Reagent->Incubate_Assay Read_Plate 8. Read Plate (Absorbance/Luminescence) Incubate_Assay->Read_Plate Calculate_Viability 9. Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve 10. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_GI50 11. Determine GI50 Plot_Curve->Determine_GI50

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide Start Problem Encountered No_Effect No or Low Cytotoxicity Observed Start->No_Effect High_Variability High Variability Between Replicates Start->High_Variability High_Background High Background Signal Start->High_Background Check_Concentration Concentration too low? Increase_Concentration Increase concentration range. Check_Concentration->Increase_Concentration Yes Check_Incubation Incubation time too short? Check_Concentration->Check_Incubation No Increase_Time Increase incubation time (48-72h+). Check_Incubation->Increase_Time Yes Check_Solubility Compound precipitated? Check_Incubation->Check_Solubility No Check_Stock Prepare fresh stock solution. Check_Solubility->Check_Stock Yes Check_Seeding Inconsistent cell seeding? Improve_Seeding Ensure homogenous cell suspension. Check_Seeding->Improve_Seeding Yes Check_Pipetting Pipetting errors? Check_Seeding->Check_Pipetting No Calibrate_Pipettes Calibrate pipettes; use proper technique. Check_Pipetting->Calibrate_Pipettes Yes Check_Blank Media-only background high? Subtract_Background Subtract average blank from all readings. Check_Blank->Subtract_Background Yes Check_Contamination Contamination? Check_Blank->Check_Contamination No Check_Cultures Check cultures for contamination. Check_Contamination->Check_Cultures Yes

References

Technical Support Center: Overcoming Resistance to Mps1-IN-7 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the Mps1 inhibitor, Mps1-IN-7.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as TTK. Mps1 is a crucial regulator of the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase, chromosome missegregation, aneuploidy, and ultimately, cell death in cancer cells.

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

The primary mechanism of acquired resistance to Mps1 inhibitors is the development of point mutations within the ATP-binding pocket of the Mps1 kinase domain. These mutations can sterically hinder the binding of the inhibitor, reducing its efficacy while still allowing the kinase to function. Common mutations reported to confer resistance to other Mps1 inhibitors include those at positions Cys604 (e.g., C604Y, C604W), Ile531 (e.g., I531M), and Ser611 (e.g., S611G). It is plausible that similar mutations could mediate resistance to this compound.

Q3: How can I determine if my resistant cells have mutations in the Mps1 kinase domain?

To identify potential resistance mutations, you should sequence the Mps1 (TTK) gene in your resistant cell lines and compare it to the sequence from the parental, sensitive cell line. Sanger sequencing of the kinase domain or next-generation sequencing (NGS) can be employed for this purpose.

Q4: Are there alternative Mps1 inhibitors that might be effective against this compound resistant cells?

Cross-resistance to different Mps1 inhibitors can vary depending on the specific mutation.[1] For example, the C604Y mutation confers significant resistance to NMS-P715, but less so to its derivative, Cpd-5.[1] Therefore, it is possible that other Mps1 inhibitors with different chemical scaffolds may retain activity against this compound resistant clones. Experimental validation would be required to confirm this.

Troubleshooting Guides

Problem 1: Decreased Potency of this compound in Cell Viability Assays

Symptoms:

  • The GI50 or IC50 value of this compound has significantly increased in your cell line over time.

  • You observe a rightward shift in the dose-response curve.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Development of Resistance Sequence the Mps1 kinase domain to check for mutations. If mutations are present, consider testing alternative Mps1 inhibitors.
Compound Instability Ensure proper storage of this compound (typically at -20°C or -80°C). Prepare fresh dilutions from a stock solution for each experiment.
Cell Line Integrity Verify the identity of your cell line through short tandem repeat (STR) profiling. Ensure cells are not contaminated and are used within a low passage number range.
Assay Variability Optimize your cell viability assay (e.g., cell seeding density, incubation time). Include appropriate positive and negative controls in every experiment.
Problem 2: Inconsistent Results in In Vitro Kinase Assays

Symptoms:

  • High variability in IC50 values between replicate experiments.

  • Unexpectedly low or high kinase activity in control wells.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Enzyme Quality Use highly purified, active recombinant Mps1 kinase. Confirm enzyme activity before starting inhibitor screening.
ATP Concentration Ensure the ATP concentration is appropriate for the assay. For IC50 determination, it is often recommended to use an ATP concentration close to the Km value for Mps1.
Buffer Composition Optimize the kinase assay buffer, including salt concentration and the addition of detergents (e.g., 0.01% Triton X-100) to prevent protein aggregation.
Substrate Quality Use a high-quality, validated substrate for Mps1, such as Myelin Basic Protein (MBP) or a specific peptide substrate.[2]

Data Presentation

The following tables summarize quantitative data for other Mps1 inhibitors against wild-type and mutant Mps1 kinase. This data can serve as a reference for the expected magnitude of resistance conferred by specific mutations.

Table 1: IC50 Values of Mps1 Inhibitors Against Wild-Type and Mutant Mps1 Kinase

CompoundMps1 VariantIC50 (nM)Fold Change in IC50 vs. WT
Cpd-5WT9.2 ± 1.6-
C604Y170 ± 30~18.5
C604W19 ± 1~2.1
NMS-P715WT139 ± 16-
C604Y3016 ± 534~21.7
C604W900 ± 55~6.5

Data adapted from Hiruma et al. (2017).[1]

Table 2: Growth Inhibition (GI50) of Mps1 Inhibitor in Cancer Cell Lines

Cell LineMps1 StatusGI50 of an Mps1 inhibitor (nM)
HCT-116WT30 - 100
Colo-205WT30 - 100

Data is generalized from studies on various Mps1 inhibitors.[3]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).

  • Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 value.

In Vitro Mps1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Mps1 kinase.

Materials:

  • Recombinant human Mps1 kinase (wild-type or mutant)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • [γ-33P]ATP

  • This compound

  • DMSO

  • P81 phosphocellulose filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing recombinant Mps1 kinase and MBP in the kinase assay buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP. The final ATP concentration should be close to the Km of Mps1.

  • Incubate the reaction at room temperature for a specified time (e.g., 45 minutes).

  • Terminate the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a P81 filter plate and wash with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the amount of 33P incorporated into the MBP substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

Microscale Thermophoresis (MST) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to Mps1 kinase.

Materials:

  • Fluorescently labeled recombinant Mps1 kinase (wild-type or mutant)

  • This compound

  • MST buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

  • MST instrument and capillaries

Procedure:

  • Prepare a serial dilution of this compound in MST buffer.

  • Prepare a solution of fluorescently labeled Mps1 at a constant concentration in MST buffer.

  • Mix the this compound dilutions with the labeled Mps1 solution in a 1:1 ratio.

  • Incubate the mixtures at room temperature to allow binding to reach equilibrium.

  • Load the samples into MST capillaries.

  • Measure the thermophoretic movement of the labeled Mps1 in the MST instrument.

  • Analyze the change in thermophoresis as a function of the this compound concentration to determine the dissociation constant (Kd).

Visualizations

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm KNL1 KNL1 Bub1 Bub1 KNL1->Bub1 Recruits Mad1 Mad1 Bub1->Mad1 Recruits Mad2_closed Mad2 (closed) Mad1->Mad2_closed Conformational change MCC Mitotic Checkpoint Complex (MCC) Mad2_closed->MCC Mps1 Mps1 Mps1->KNL1 P Mad2_open Mad2 (open) Mad2_open->Mad1 APC_C APC/C Securin Securin APC_C->Securin Ubiquitination & Degradation Cdc20 Cdc20 Cdc20->MCC MCC->APC_C Inhibits Separase Separase Securin->Separase Inhibits Anaphase Anaphase Separase->Anaphase Cleaves cohesin Mps1_IN_7 This compound Mps1_IN_7->Mps1 Inhibits

Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.

Resistance_Workflow start Start: Cancer cells treated with this compound sensitive Sensitive Cells (Apoptosis/Cell Cycle Arrest) start->sensitive prolonged_treatment Prolonged Treatment start->prolonged_treatment resistant_clones Emergence of Resistant Clones prolonged_treatment->resistant_clones characterize Characterize Resistance resistant_clones->characterize sequencing Sequence Mps1 Kinase Domain characterize->sequencing biochemical_assays Biochemical Assays (Kinase Assay, MST) characterize->biochemical_assays cellular_assays Cellular Assays (Viability, Apoptosis) characterize->cellular_assays mutation_found Mutation Identified? sequencing->mutation_found no_mutation No Mutation (Other Mechanisms?) mutation_found->no_mutation No validate_mutation Validate Functional Role of Mutation mutation_found->validate_mutation Yes end End: Understand Resistance and Identify Bypass Strategies no_mutation->end test_alternatives Test Alternative Mps1 Inhibitors validate_mutation->test_alternatives test_alternatives->end

Caption: Experimental Workflow for Investigating this compound Resistance.

Troubleshooting_Logic start Start: Inconsistent/Unexpected Results with this compound issue_type What is the nature of the issue? start->issue_type cellular Cellular Assay (e.g., Viability) issue_type->cellular Cellular biochemical Biochemical Assay (e.g., Kinase) issue_type->biochemical Biochemical cellular_causes Check for: - Cell line integrity (STR, passage) - Compound stability - Assay variability (seeding, edge effects) cellular->cellular_causes biochemical_causes Check for: - Enzyme/substrate quality - Buffer conditions - ATP concentration biochemical->biochemical_causes develop_resistance Consider Development of Resistance cellular_causes->develop_resistance sequence_mps1 Sequence Mps1 Gene develop_resistance->sequence_mps1

Caption: Troubleshooting Logic for this compound Experiments.

References

troubleshooting Mps1-IN-7-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mps1-IN-7, a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their this compound-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound and other Mps1 inhibitors.

Q1: Why are my cells arresting in mitosis and then undergoing apoptosis after this compound treatment?

A1: This is an expected outcome of potent Mps1 inhibition. Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a control mechanism that ensures proper chromosome segregation.[1][2] Inhibition of Mps1 abrogates the SAC, leading to premature anaphase entry with misaligned chromosomes.[1][2] This results in gross aneuploidy and chromosomal instability, which can trigger mitotic catastrophe and subsequent apoptosis.[1][2]

Q2: I'm observing a decrease in the phosphorylation of Histone H3 at Serine 10 (p-H3-S10) after this compound treatment. Is this an off-target effect?

A2: Not necessarily. While this compound has known off-target activity against JNK1 and JNK2, the reduction in p-H3-S10 is likely an indirect consequence of Mps1 inhibition.[3] Mps1 activity is required for the full enzymatic activity of Aurora B kinase, a key mitotic kinase that directly phosphorylates Histone H3 at Serine 10.[1] Inhibition of Mps1 leads to decreased Aurora B activity, and consequently, a reduction in p-H3-S10 levels.[1] However, it's important to note that some studies with other Mps1 inhibitors did not observe an effect on Aurora B activity, suggesting this relationship may be context-dependent.[4]

Q3: My cells are exiting mitosis prematurely, even in the presence of a spindle poison like nocodazole. Is the this compound working correctly?

A3: Yes, this indicates that this compound is effectively inhibiting Mps1. Spindle poisons like nocodazole activate the SAC, causing a prolonged mitotic arrest.[1] Mps1 is essential for establishing and maintaining this checkpoint arrest.[1] By inhibiting Mps1, this compound overrides the nocodazole-induced arrest, leading to premature mitotic exit.[1] This is a hallmark of effective Mps1 inhibition.

Q4: I am not seeing the expected level of cell death in my cancer cell line after this compound treatment. What could be the reason?

A4: The sensitivity of cancer cells to Mps1 inhibitors can be heterogeneous.[2] Several factors could contribute to reduced efficacy:

  • Suboptimal Concentration: Ensure you are using a concentration of this compound that is at or above the GI50 for your specific cell line (see Table 1).

  • Cell Line-Specific Resistance: Some cell lines may have intrinsic resistance mechanisms.

  • p53 Status: In cells with wild-type p53, Mps1 inhibition can induce a postmitotic checkpoint characterized by the activation of the p53-p21 pathway, leading to growth arrest rather than immediate cell death.[4]

  • Drug Stability: this compound solutions may be unstable. It is recommended to prepare fresh solutions or use small, pre-packaged sizes.[5] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Q5: I'm observing an increase in multipolar mitoses in my U2OS cells treated with this compound. Is this a known effect?

A5: Yes, this is a documented effect, particularly in cancer cells with extra centrosomes, such as U2OS cells.[1] While Mps1 inhibition does not appear to cause centrosome duplication defects on its own, it increases the frequency of multipolar mitoses in cells that already have supernumerary centrosomes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of this compound

TargetAssayIC50 (µM)
Mps1Kinase Assay0.020[3]
JNK1Kinase Assay0.11[3]
JNK2Kinase Assay0.22[3]

Table 2: Growth Inhibition (GI50) of this compound in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
SW620Colorectal0.065[3]
CAL51Breast0.068[3]
RMG1Ovarian0.110[3]
Miapaca-2Pancreatic0.25[3]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from a general methodology for assessing cell viability.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 72-96 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Western Blotting for Phospho-Histone H3 (Ser10)

This protocol is based on the methodology described for assessing Aurora B activity following Mps1 inhibition.[1]

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. For mitotic shake-off experiments, synchronize cells (e.g., with a thymidine block) and treat with this compound prior to collecting mitotic cells. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Re-probe the membrane with an antibody against total Histone H3 or a housekeeping protein like GAPDH to ensure equal loading.

3. In Vitro Kinase Assay

This is a general protocol for measuring Mps1 kinase activity.[7]

  • Reaction Setup: In a 96-well plate, prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate like Myelin Basic Protein (MBP).

  • Inhibitor Addition: Add this compound at various concentrations or a vehicle control to the appropriate wells.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant Mps1 kinase to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway: Mps1 in the Spindle Assembly Checkpoint

Mps1_SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 Phosphorylates Bub1 Bub1 Mps1->Bub1 Phosphorylates AuroraB Aurora B AuroraB->Mps1 Recruits Mad2_inactive Mad2 (Inactive) Mad1->Mad2_inactive Recruits Mad2_active Mad2 (Active) Mad2_inactive->Mad2_active Conformational Change MCC Mitotic Checkpoint Complex (MCC) Mad2_active->MCC Bub1->MCC APC_C APC/C Anaphase Anaphase APC_C->Anaphase Promotes Cdc20 Cdc20 Cdc20->MCC MCC->APC_C Inhibits Mps1_IN_7 This compound Mps1_IN_7->Mps1 Inhibits Mps1_Inhibition_Workflow cluster_assays Assays start Seed Cells treatment Treat with this compound (or Vehicle Control) start->treatment endpoint_analysis Endpoint Analysis treatment->endpoint_analysis viability Cell Viability (e.g., MTT) endpoint_analysis->viability western_blot Western Blot (p-H3, Cyclin B) endpoint_analysis->western_blot if_microscopy Immunofluorescence (Mitotic Phenotypes) endpoint_analysis->if_microscopy facs FACS Analysis (DNA Content) endpoint_analysis->facs data_analysis Data Analysis & Interpretation viability->data_analysis western_blot->data_analysis if_microscopy->data_analysis facs->data_analysis Troubleshooting_Mps1_Efficacy start Issue: Low Efficacy of this compound check_concentration Is the concentration optimal for the cell line? start->check_concentration check_stability Was the inhibitor prepared fresh? check_concentration->check_stability Yes increase_conc Action: Increase concentration (refer to GI50 data) check_concentration->increase_conc No check_p53 What is the p53 status of the cell line? check_stability->check_p53 Yes prepare_fresh Action: Prepare fresh inhibitor solution check_stability->prepare_fresh No consider_arrest Consider that p53-WT cells may undergo arrest instead of immediate apoptosis check_p53->consider_arrest WT intrinsic_resistance Possibility: Intrinsic resistance check_p53->intrinsic_resistance Mutant

References

refinement of Mps1-IN-7 treatment protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mps1-IN-7, a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of Mps1 kinase. Mps1 is a crucial dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase, chromosome missegregation, and ultimately, aneuploidy and cell death in rapidly dividing cells.

Q2: What are the primary applications of this compound in research?

This compound is primarily used in cell biology and cancer research to:

  • Investigate the role of the spindle assembly checkpoint in mitosis.

  • Induce chromosome missegregation and aneuploidy to study their effects on cellular processes.

  • Explore the therapeutic potential of Mps1 inhibition in cancer cells, which often exhibit high rates of proliferation and are dependent on a functional SAC for survival.

Q3: What are the known off-target effects of this compound?

This compound has been shown to have some activity against c-Jun N-terminal kinases JNK1 and JNK2, although it is more potent against Mps1.[1] Researchers should consider these potential off-target effects when interpreting experimental results.

Q4: How should I store and handle this compound?

For long-term storage, this compound powder should be stored at -20°C for up to two years, or at -80°C for longer periods. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Allow the this compound vial to warm to room temperature before opening.

  • Prepare a stock solution of 10 mM this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing the calculated mass of this compound.

  • Vortex thoroughly to ensure complete dissolution. The solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Cell Viability Assay Using this compound

This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines using a tetrazolium-based assay (e.g., MTT or MTS).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Treatment: The following day, prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Viability Assessment (MTS Assay Example):

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.[2][3][4]

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValue (µM)Cell LinesReference
IC50 (Mps1) 0.020-[1]
IC50 (JNK1) 0.11-[1]
IC50 (JNK2) 0.22-[1]
GI50 0.065SW620[1]
0.068CAL51[1]
0.25Miapaca-2[1]
0.110RMG1[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in cell culture medium - Poor solubility in aqueous solutions.- Final DMSO concentration is too low.- Interaction with media components.- Ensure the final DMSO concentration in the media is between 0.1% and 0.5%.- Prepare intermediate dilutions of the stock solution in serum-free media before adding to the final culture medium.- Briefly warm the media to 37°C to aid dissolution. Do not overheat.- Visually inspect the media for any signs of precipitation before adding to cells.
No observable phenotype (e.g., no decrease in cell viability) - Insufficient concentration of this compound.- Short treatment duration.- Cell line is resistant to Mps1 inhibition.- Inactive compound due to improper storage.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Increase the treatment duration (e.g., up to 72 hours).- Verify the activity of your this compound stock on a sensitive cell line.- Ensure the compound has been stored correctly and prepare a fresh stock solution.
High background in cell viability assay - Contamination of cell culture.- High cell seeding density.- Regularly check cell cultures for contamination.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the time of the assay.
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent treatment times.- Pipetting errors.- Use cells within a consistent and low passage number range.- Ensure precise timing for all treatment and incubation steps.- Use calibrated pipettes and ensure proper mixing of solutions.

Visualizations

Mps1_Signaling_Pathway cluster_mitosis Mitosis Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 recruits & activates Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mps1->Spindle Assembly Checkpoint (SAC) activates Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Spindle Assembly Checkpoint (SAC)->Anaphase-Promoting Complex/Cyclosome (APC/C) inhibits Anaphase Anaphase Anaphase-Promoting Complex/Cyclosome (APC/C)->Anaphase triggers (when not inhibited) This compound This compound This compound->Mps1 inhibits

Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare 10 mM this compound stock in DMSO Prepare 10 mM this compound stock in DMSO Prepare serial dilutions of this compound Prepare serial dilutions of this compound Prepare 10 mM this compound stock in DMSO->Prepare serial dilutions of this compound Seed cells in 96-well plate Seed cells in 96-well plate Treat cells with this compound Treat cells with this compound Seed cells in 96-well plate->Treat cells with this compound Prepare serial dilutions of this compound->Treat cells with this compound Incubate for 24-72h Incubate for 24-72h Treat cells with this compound->Incubate for 24-72h Perform cell viability assay (e.g., MTS) Perform cell viability assay (e.g., MTS) Incubate for 24-72h->Perform cell viability assay (e.g., MTS) Measure absorbance Measure absorbance Perform cell viability assay (e.g., MTS)->Measure absorbance Analyze data and determine GI50 Analyze data and determine GI50 Measure absorbance->Analyze data and determine GI50

Caption: General experimental workflow for a cell viability assay with this compound.

Troubleshooting_Tree Start Start Issue Observed Issue Observed Start->Issue Observed Precipitation Precipitation Issue Observed->Precipitation Precipitate in media? No Phenotype No Phenotype Issue Observed->No Phenotype No effect? Inconsistent Results Inconsistent Results Issue Observed->Inconsistent Results Variable results? Check DMSO concentration Check DMSO concentration Precipitation->Check DMSO concentration Prepare fresh dilutions Prepare fresh dilutions Precipitation->Prepare fresh dilutions Optimize drug concentration Optimize drug concentration No Phenotype->Optimize drug concentration Increase treatment time Increase treatment time No Phenotype->Increase treatment time Verify compound activity Verify compound activity No Phenotype->Verify compound activity Standardize cell passage Standardize cell passage Inconsistent Results->Standardize cell passage Ensure consistent timing Ensure consistent timing Inconsistent Results->Ensure consistent timing

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Mitigating Mps1-IN-7 Toxicity in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicity associated with the Mps1 inhibitor, Mps1-IN-7, in in vivo studies. The information provided is based on the known class effects of Mps1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Monopolar spindle 1 (Mps1) kinase, also known as TTK. Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] By inhibiting Mps1, this compound disrupts the SAC, leading to premature exit from mitosis, chromosome missegregation, aneuploidy, and ultimately, cell death, particularly in rapidly dividing cancer cells.[4][5]

Q2: What are the common toxicities observed with Mps1 inhibitors in in vivo studies?

The primary dose-limiting toxicities associated with Mps1 inhibitors are typically mechanism-based and affect highly proliferative normal tissues.[6] These include:

  • Gastrointestinal (GI) toxicity: Manifesting as body weight loss, diarrhea, and histological damage to the intestinal lining.[6]

  • Bone marrow toxicity: Primarily observed as neutropenia (a decrease in neutrophils).[4][6]

  • General malaise: Indicated by weight loss and reduced activity in animal models.[1][4]

Cardiovascular toxicities have also been associated with kinase inhibitors as a class, although specific reports for Mps1 inhibitors are less common.[7][8]

Q3: How can I mitigate the toxicity of this compound in my animal studies?

Several strategies can be employed to mitigate the in vivo toxicity of this compound:

  • Dose-Schedule Optimization: Modifying the dosing schedule can help manage toxicity. This may involve intermittent dosing (e.g., every other day) rather than daily administration to allow for recovery of normal tissues.[4]

  • Formulation Strategies: Altering the drug's formulation can modify its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that may be associated with acute toxicity, while maintaining overall exposure (AUC).[9]

  • Combination Therapy: Co-administration of this compound with other agents can either allow for dose reduction of the Mps1 inhibitor or protect normal tissues.

    • Taxanes (e.g., paclitaxel, docetaxel): Mps1 inhibitors have been shown to synergize with taxanes, potentially allowing for lower, less toxic doses of each agent to achieve a therapeutic effect.[1][3][10]

    • CDK4/6 Inhibitors (e.g., palbociclib): Pre-treatment with a CDK4/6 inhibitor can induce a G1 cell cycle arrest in normal, Rb1-competent cells, protecting them from the mitotic disruption caused by Mps1 inhibition, while cancer cells with a defective G1 checkpoint remain susceptible.[6]

Troubleshooting Guides

Problem: Severe body weight loss (>15%) in treated animals.

Potential Cause Troubleshooting Step
Dose is too high Reduce the dose of this compound. Perform a dose-range finding study to determine the maximum tolerated dose (MTD).
Dosing schedule is too frequent Switch to an intermittent dosing schedule (e.g., every other day or twice weekly) to allow for animal recovery between doses.[4]
GI Toxicity Consider co-administration of supportive care agents, such as anti-diarrheals, after consulting with a veterinarian.
Formulation issues Evaluate the formulation for potential vehicle-related toxicity. Consider reformulating to a more biocompatible vehicle or a controlled-release formulation to reduce Cmax-related toxicity.[9]

Problem: Significant neutropenia observed in blood work.

Potential Cause Troubleshooting Step
Bone marrow suppression This is a known on-target toxicity of Mps1 inhibitors.[4][6] Reduce the dose or modify the dosing schedule.
Combination toxicity If this compound is being used in combination with another myelosuppressive agent, consider reducing the dose of one or both agents.
Prophylactic protection Consider co-administration with a CDK4/6 inhibitor to protect hematopoietic stem and progenitor cells by inducing G1 arrest.[6]

Quantitative Data Summary

Table 1: Summary of Preclinical Dosing and Toxicity for Selected Mps1 Inhibitors

InhibitorAnimal ModelDose and ScheduleObserved ToxicityEfficacy
Cpd-5 FVB/NrJ mice10 mg/kg (MTD), every other day, i.p.Weight loss at doses ≥15 mg/kg.[1]Synergizes with docetaxel to inhibit tumor growth.[1]
PF-7006 Tumor-bearing miceNot specifiedDose-limiting body weight loss, GI toxicities, neutropenia.[6]Tumor growth inhibition.[6]
MPI-0479605 MiceDaily or every 4 daysBody weight loss, death, significant neutropenia.[4]Partial tumor growth inhibition.[4]
MPS1-IN-3 Orthotopic glioblastoma mouse modelsNot specifiedMinimal toxicity reported at effective doses.[5]Prolonged survival when combined with vincristine.[5]
Mps-BAY2b Athymic nu/nu mice30 mg/kg, p.o.Not specifiedSynergistic antitumor effect with paclitaxel.[3]

Experimental Protocols

Protocol 1: Co-administration of this compound with a Taxane (Paclitaxel)

  • Objective: To evaluate the synergistic anti-tumor efficacy and toxicity of this compound in combination with paclitaxel.

  • Materials: this compound, Paclitaxel, appropriate vehicle for each compound, tumor-bearing mice.

  • Procedure:

    • Establish tumors in mice to a specified size (e.g., 100-200 mm³).

    • Randomize mice into four groups: Vehicle control, this compound alone, Paclitaxel alone, and this compound + Paclitaxel.

    • Administer paclitaxel (e.g., once weekly, intravenously) at a dose known to have modest single-agent activity.

    • Administer this compound (e.g., every other day, intraperitoneally or orally) at a dose determined to be well-tolerated as a single agent.

    • Monitor tumor volume and body weight at least three times per week.

    • At the end of the study, collect blood for complete blood count (CBC) to assess for neutropenia and other hematological toxicities.

    • Perform histopathological analysis of tumors and key organs (e.g., intestine, bone marrow).

Protocol 2: Mitigating Toxicity with a CDK4/6 Inhibitor (Palbociclib)

  • Objective: To assess the potential of a CDK4/6 inhibitor to protect against this compound-induced toxicity in normal tissues.

  • Materials: this compound, Palbociclib, appropriate vehicles, non-tumor-bearing mice.

  • Procedure:

    • Randomize mice into four groups: Vehicle control, this compound alone, Palbociclib alone, and Palbociclib + this compound.

    • For the combination group, pre-treat with Palbociclib (orally) for a specified period (e.g., 24 hours) prior to this compound administration to induce G1 arrest in normal cells.

    • Administer a dose of this compound expected to induce toxicity (e.g., above the MTD).

    • Continue daily or every-other-day dosing for a defined period (e.g., 1-2 weeks).

    • Monitor body weight and clinical signs of toxicity daily.

    • At the end of the study, collect blood for CBC and serum for clinical chemistry.

    • Perform histopathological analysis of the gastrointestinal tract and bone marrow to assess for signs of toxicity.

Visualizations

Mps1_Signaling_Pathway cluster_mitosis Mitosis Kinetochore Kinetochore Mps1 Mps1 Kinetochore->Mps1 recruits SAC_Proteins SAC Proteins (Mad2, BubR1) Mps1->SAC_Proteins activates APC/C Anaphase Promoting Complex/Cyclosome SAC_Proteins->APC/C inhibits Anaphase Anaphase APC/C->Anaphase triggers Mps1_IN_7 This compound Mps1_IN_7->Mps1 inhibits

Caption: Mps1 signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow start In Vivo Toxicity Observed (e.g., Weight Loss, Neutropenia) q1 Is the dose at/below MTD? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the dosing schedule daily? a1_yes->q2 action1 Reduce Dose to MTD a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no action2 Switch to Intermittent Dosing (e.g., QOD, 2x/week) a2_yes->action2 q3 Is this compound a single agent? a2_no->q3 action2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no action3 Consider Combination Therapy: - Taxanes (for synergy) - CDK4/6i (for protection) a3_yes->action3 action4 Evaluate Formulation (Vehicle toxicity, PK profile) a3_no->action4 action3->action4 end Optimized In Vivo Study action4->end

Caption: Troubleshooting workflow for mitigating this compound in vivo toxicity.

Logical_Relationships cluster_factors Experimental Factors cluster_outcomes Study Outcomes Dose Dose Toxicity Toxicity Dose->Toxicity increases Efficacy Efficacy Dose->Efficacy increases Schedule Schedule Schedule->Toxicity modulates Formulation Formulation Formulation->Toxicity modulates Therapeutic_Index Therapeutic Index Toxicity->Therapeutic_Index decreases Efficacy->Therapeutic_Index increases

Caption: Logical relationships between experimental factors and study outcomes.

References

challenges in Mps1-IN-7 drug development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and key experimental protocols for researchers using Mps1-IN-7, a potent inhibitor of Monopolar spindle 1 (Mps1) kinase.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is precipitating in the cell culture media. What should I do?

A1: This is a common challenge related to compound solubility. This compound is soluble in DMSO at 25 mg/mL (57.93 mM), but its aqueous solubility is limited[1].

  • Troubleshooting Steps:

    • Use Fresh DMSO: Ensure you are using newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO significantly reduces solubility[1].

    • Ultrasonic Treatment: Use an ultrasonic bath to aid dissolution when preparing your stock solution[1].

    • Final DMSO Concentration: When diluting your stock into aqueous buffer or cell culture media, ensure the final DMSO concentration is kept low (typically ≤0.5%) to prevent precipitation.

    • Serial Dilutions: Prepare intermediate dilutions in media rather than adding a small volume of highly concentrated stock directly into your final culture volume.

Q2: I am not observing the expected phenotype (e.g., mitotic checkpoint override, aneuploidy) after treating my cells. Is the inhibitor working?

A2: If you do not observe the expected cellular phenotype, the issue could be related to the inhibitor's stability, the experimental setup, or the development of resistance.

  • Troubleshooting Steps:

    • Confirm Inhibitor Activity: The primary mechanism of Mps1 is to phosphorylate targets like KNL1, which is essential for recruiting spindle assembly checkpoint (SAC) proteins[2][3]. A direct way to confirm activity is to perform a Western blot and check for a reduction in the phosphorylation of Mps1 substrates.

    • Check Compound Stability: Stock solutions of this compound are stable for 6 months at -80°C and 1 month at -20°C[1]. Avoid repeated freeze-thaw cycles. For related compounds like Mps1-IN-1, it is recommended to prepare fresh solutions as they can be unstable[4]. It is prudent to apply this practice to this compound.

    • Optimize Concentration: The effective concentration can be cell-line dependent. The reported GI50 values for this compound range from 0.065 µM in SW620 cells to 0.25 µM in Miapaca-2 cells[1]. Perform a dose-response curve to determine the optimal concentration for your specific cell line.

    • Consider Resistance: Cancer cells can acquire resistance to Mps1 inhibitors through mutations in the ATP-binding pocket of the kinase, such as the Cys604 residue[5][6]. If the inhibitor initially worked but its efficacy has decreased over time, you may be selecting for a resistant population.

Q3: What are the known off-target effects of this compound?

A3: Selectivity is a key challenge in kinase inhibitor development. This compound is a potent Mps1 inhibitor but also shows activity against other kinases.

  • Known Off-Targets: this compound inhibits JNK1 and JNK2 with IC50 values of 0.11 µM and 0.22 µM, respectively, which is 5.5 to 11-fold less potent than its inhibition of Mps1 (IC50 = 0.020 µM)[1]. When designing experiments, be aware that at higher concentrations, phenotypes could be influenced by JNK inhibition. For comparison, other Mps1 inhibitors have different off-target profiles; for example, Mps1-IN-2 has significant activity against Plk1[7].

Q4: Can this compound be combined with other anticancer agents?

A4: Yes, inhibiting Mps1 can sensitize cancer cells to other therapeutics, particularly microtubule-targeting agents. Studies with other Mps1 inhibitors have shown a synergistic effect when combined with drugs like paclitaxel[8]. Mps1-IN-3 has been shown to sensitize glioblastoma cells to vincristine[9][10]. This strategy works by forcing cells with misaligned chromosomes (caused by the microtubule agent) through mitosis prematurely (due to Mps1 inhibition), leading to massive aneuploidy and cell death[8].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide a comparison with other common Mps1 inhibitors to highlight the challenge of kinase selectivity.

Table 1: In Vitro Properties of this compound

Parameter Value Cell Lines / Conditions Source
Mps1 IC50 0.020 µM (20 nM) Biochemical Assay [1]
JNK1 IC50 0.11 µM (110 nM) Biochemical Assay [1]
JNK2 IC50 0.22 µM (220 nM) Biochemical Assay [1]
GI50 (SW620) 0.065 µM (65 nM) Cell Growth Assay [1]
GI50 (CAL51) 0.068 µM (68 nM) Cell Growth Assay [1]
GI50 (Miapaca-2) 0.25 µM (250 nM) Cell Growth Assay [1]
GI50 (RMG1) 0.110 µM (110 nM) Cell Growth Assay [1]

| Solubility | 25 mg/mL in DMSO | With ultrasonic treatment |[1] |

Table 2: Comparative Selectivity of Mps1 Inhibitors

Inhibitor Target IC50 Key Off-Target(s) Off-Target IC50 Selectivity (Off-Target/Target) Source
This compound Mps1 20 nM JNK1, JNK2 110 nM, 220 nM 5.5x, 11x [1]
Mps1-IN-1 Mps1 367 nM Alk, Ltk Significant Not specified [7]
Mps1-IN-2 Mps1 145 nM Plk1 Significant Not specified [7]
Reversine Mps1 Not specified Aurora B Significant Not specified [11]

| MPI-0479605 | Mps1 | 1.8 nM | Highly selective | >1000-fold vs 120 kinases | >1000x |[12] |

Key Experimental Protocols

Protocol: Validating this compound Activity in a Cellular Context

This protocol describes a method to confirm that this compound is actively inhibiting its target in cells by assessing downstream effects on the spindle assembly checkpoint.

  • Cell Culture and Synchronization:

    • Plate a human cell line (e.g., HeLa or U2OS) at a density that will allow them to be 60-70% confluent at the time of the experiment.

    • Synchronize cells in mitosis. A common method is to treat with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL for 16 hours) to activate the spindle assembly checkpoint.

  • Inhibitor Treatment:

    • To the synchronized, mitotically arrested cells, add this compound at various concentrations (e.g., 0 nM, 50 nM, 100 nM, 250 nM, 500 nM) alongside a proteasome inhibitor like MG132 (10 µM). MG132 is crucial as it will prevent cells from exiting mitosis, allowing you to observe the direct effect of Mps1 inhibition on checkpoint protein localization.

    • Incubate for 1-2 hours.

  • Endpoint 1: Western Blot for Checkpoint Protein Phosphorylation:

    • Harvest cells and prepare protein lysates.

    • Perform SDS-PAGE and Western blotting.

    • Probe with antibodies against total Mps1 and a downstream marker of Mps1 activity. Inhibition of Mps1 leads to reduced Aurora B activity, so probing for phospho-Histone H3 (Ser10), a direct Aurora B substrate, can serve as an indicator[7].

    • A successful experiment will show a dose-dependent decrease in the phospho-Histone H3 signal.

  • Endpoint 2: Immunofluorescence for Kinetochore Protein Localization:

    • Plate cells on coverslips for the experiment.

    • Following inhibitor treatment (Step 2), fix the cells using 4% paraformaldehyde.

    • Permeabilize cells with 0.2% Triton X-100 in PBS.

    • Stain with an antibody against Mad2, a key SAC protein whose recruitment to kinetochores is dependent on Mps1 activity[7][11]. Co-stain with a centromere marker (e.g., CREST anti-serum) and a DNA stain (e.g., DAPI).

    • Image using fluorescence microscopy. Effective Mps1 inhibition will result in a significant reduction of Mad2 signal at the kinetochores of mitotic cells[7][11].

  • Endpoint 3: Flow Cytometry for Aneuploidy:

    • Treat asynchronous cells with this compound for 24-48 hours.

    • Harvest cells, fix in 70% ethanol, and stain with a DNA dye like propidium iodide.

    • Analyze the DNA content by flow cytometry. Inhibition of Mps1 often leads to improper chromosome segregation, resulting in a population of aneuploid cells (e.g., cells with >4N DNA content)[12].

Visual Guides

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effect Knl1 Knl1 Bub1_Mad1 Bub1-Mad1 Complex Knl1->Bub1_Mad1 Recruits Mps1 Mps1 Mps1->Knl1 P Mad2 Mad2 Bub1_Mad1->Mad2 Recruits SAC Spindle Assembly Checkpoint (SAC) Active Mad2->SAC Activates Mps1_IN_7 This compound Mps1_IN_7->Mps1 Inhibits Anaphase Anaphase Blocked SAC->Anaphase

Caption: Mps1 kinase signaling pathway at the kinetochore.

Experimental_Workflow cluster_endpoints Analysis Endpoints start Start: Seed Cells sync Synchronize Cells in Mitosis (e.g., Nocodazole) start->sync treat Treat with this compound + MG132 sync->treat wb Western Blot: - Harvest Lysate - Probe p-H3(S10) treat->wb Endpoint 1 if_stain Immunofluorescence: - Fix & Permeabilize - Stain Mad2, CREST, DAPI treat->if_stain Endpoint 2 flow Flow Cytometry: - Treat 24-48h - Fix & Stain DNA treat->flow Endpoint 3 data Data Analysis & Interpretation wb->data if_stain->data flow->data

Caption: Experimental workflow for validating this compound activity.

Troubleshooting_Guide start Problem: Suboptimal Inhibitor Efficacy q1 Is the compound fully dissolved in media? start->q1 sol_fix Action: - Use fresh, anhydrous DMSO - Use sonication for stock - Lower final DMSO % q1->sol_fix No q2 Is the inhibitor concentration optimal for your cell line? q1->q2 Yes a1_yes Yes a1_no No dose_fix Action: Perform a dose-response curve (e.g., 10 nM - 1 µM) q2->dose_fix No q3 Has the inhibitor's activity been confirmed directly? q2->q3 Yes a2_yes Yes a2_no No activity_fix Action: - Check for reduced p-H3(S10)  by Western Blot - Check for Mad2 displacement  by Immunofluorescence q3->activity_fix No q4 Could cells have developed resistance? q3->q4 Yes a3_yes Yes a3_no No res_fix Action: - Sequence Mps1 kinase domain  for mutations (e.g., Cys604) - Use a fresh, low-passage  cell stock q4->res_fix Yes end Consult Further Literature q4->end No a4_yes Yes

Caption: Troubleshooting guide for suboptimal this compound efficacy.

References

Technical Support Center: Improving the Selectivity of Mps1-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and characterizing the selectivity of the Mps1 kinase inhibitor, Mps1-IN-7. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the known off-targets of this compound and its close analogs?

Q2: What are the general strategies to improve the selectivity of a kinase inhibitor like this compound?

Improving the selectivity of a kinase inhibitor is a key challenge in drug discovery. Several strategies can be employed:

  • Structure-Based Design: Utilize co-crystal structures of your inhibitor (or a close analog) bound to the target kinase to identify unique features of the ATP-binding pocket. Modifications can then be designed to exploit these specific features, enhancing affinity for the target while reducing binding to off-target kinases.

  • Exploiting Different Kinase Conformations: Design inhibitors that preferentially bind to inactive kinase conformations (e.g., "DFG-out"). These conformations are often less conserved across the kinome compared to the active "DFG-in" state, which can lead to improved selectivity.

  • Computational Modeling: Employ molecular docking and free energy calculations to predict the binding affinity of modified compounds to Mps1 and a panel of off-target kinases. This can help prioritize the synthesis of compounds with a higher predicted selectivity.

  • Scaffold Hopping: Replace the core pyrrolopyridine scaffold with a different chemical moiety while retaining the key pharmacophoric interactions required for Mps1 inhibition. This can lead to novel inhibitors with entirely different selectivity profiles.

Q3: How can I experimentally determine the selectivity profile of my this compound analog?

A comprehensive approach to determining the selectivity profile involves several key experiments:

  • Broad Kinase Panel Screening (Kinome Scan): This is the gold standard for assessing selectivity. Your compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (hundreds). The percentage of inhibition for each kinase is determined, providing a broad overview of off-target effects. Follow-up dose-response experiments should be performed for any significant hits.

  • Cellular Target Engagement Assays (NanoBRET™, CETSA): These assays confirm that your inhibitor binds to Mps1 in a cellular context and can be used to assess engagement with potential off-targets identified in kinome scans.

  • Phosphoproteomics: This unbiased approach can identify downstream signaling pathways affected by your inhibitor, providing clues about both on-target and off-target effects within the cell.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving this compound selectivity.

Problem Possible Causes Solutions
Inconsistent IC50 values in biochemical kinase assays 1. Reagent Instability: Kinase, ATP, or substrate degradation. 2. Pipetting Errors: Inaccurate dispensing of inhibitor, enzyme, or ATP. 3. Temperature Fluctuations: Inconsistent incubation temperatures across the assay plate. 4. Compound Precipitation: Poor solubility of the this compound analog in the assay buffer.1. Prepare fresh reagents for each experiment and keep them on ice. 2. Use calibrated pipettes and consider using a master mix for reagent addition. 3. Ensure uniform temperature across the incubation chamber. 4. Check the solubility of your compound in the final assay buffer. You may need to adjust the DMSO concentration (typically ≤1%).
High background signal in NanoBRET™ assay 1. Sub-optimal Tracer Concentration: Tracer concentration is too high, leading to non-specific binding. 2. Cell Density Issues: Too many or too few cells can affect the signal-to-background ratio. 3. Autofluorescence: The compound itself is fluorescent at the measurement wavelengths.1. Perform a tracer titration experiment to determine the optimal concentration that gives a good assay window. 2. Optimize the cell seeding density for your specific cell line and plate format. 3. Run a control experiment with your compound in the absence of the NanoLuc®-Mps1 fusion protein to check for autofluorescence.
No thermal shift observed in CETSA 1. Inhibitor Does Not Sufficiently Stabilize Mps1: The binding of your this compound analog may not induce a significant change in the thermal stability of Mps1. 2. Incorrect Temperature Range: The heating temperatures are not optimized for Mps1 denaturation. 3. Poor Antibody Quality: The antibody used for Western blotting has low affinity or specificity. 4. Low Target Expression: The endogenous levels of Mps1 in your chosen cell line are too low for detection.1. This is a possible outcome and indicates that CETSA may not be the ideal method for assessing target engagement for this specific compound. 2. Perform a melt curve experiment to determine the optimal temperature range for Mps1 denaturation in your cell line. 3. Validate your Mps1 antibody for Western blotting applications. 4. Choose a cell line with higher Mps1 expression or consider using an overexpression system.
Significant off-target effects in cellular assays despite good biochemical selectivity 1. Cellular Metabolism: The compound may be metabolized in cells to a more promiscuous species. 2. Transporter Effects: Active transport into the cell could lead to high intracellular concentrations, causing engagement with lower-affinity off-targets. 3. Indirect Effects: The observed phenotype may be an indirect consequence of Mps1 inhibition, rather than a direct off-target effect.1. Investigate the metabolic stability of your compound in liver microsomes or hepatocytes. 2. Use cellular target engagement assays like NanoBRET™ or CETSA to confirm target occupancy at the concentrations used in phenotypic assays. 3. Use a structurally distinct Mps1 inhibitor or genetic knockdown (siRNA/shRNA) of Mps1 to confirm that the observed phenotype is on-target.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's close analogs. This data can serve as a baseline for evaluating the selectivity of newly synthesized derivatives.

Table 1: Biochemical Potency and Selectivity of Mps1-IN-1 and Mps1-IN-2

CompoundMps1 IC50 (nM)Primary Off-Target(s)Off-Target IC50 (nM)Kinase Panel Size
Mps1-IN-1367ALK, LTKNot specified352
Mps1-IN-2145Plk1, GAKNot specified352

Data sourced from[1]. IC50 values were determined at 1 µM ATP.

Experimental Protocols

In Vitro Mps1 Kinochemical Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the inhibition of Mps1 kinase activity.

Materials:

  • Recombinant human Mps1 kinase (e.g., from BPS Bioscience, Cat. No. 40291)

  • Myelin Basic Protein (MBP) substrate (e.g., from BPS Bioscience, Cat. No. 40535)

  • ATP (e.g., from BPS Bioscience, Cat. No. 79686)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • This compound or analog, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the Kinase Buffer.

  • Compound Plating: Add 2.5 µL of serially diluted this compound analog (in DMSO) to the assay plate. For positive (no inhibition) and negative (no enzyme) controls, add 2.5 µL of DMSO.

  • Enzyme Addition: Prepare a solution of Mps1 kinase in Kinase Buffer (e.g., 20 ng/µL). Add 5 µL of the diluted enzyme to all wells except the negative control wells. Add 5 µL of Kinase Buffer to the negative control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Prepare a master mix containing ATP and MBP substrate in Kinase Buffer. Add 12.5 µL of this master mix to all wells to initiate the reaction. The final ATP concentration should be at or near the Kₘ for Mps1 (if known, otherwise use 10-100 µM).

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This protocol outlines the steps to measure the binding of this compound analogs to Mps1 in live cells.

Materials:

  • HEK293 cells

  • Opti-MEM® I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • Plasmid encoding Mps1-NanoLuc® fusion protein

  • NanoBRET™ Tracer (specific for Mps1)

  • NanoBRET™ Nano-Glo® Substrate

  • This compound or analog, serially diluted in DMSO

  • White, non-binding surface 96-well or 384-well plates

  • BRET-capable plate reader

Procedure:

Day 1: Cell Transfection

  • Plate HEK293 cells in a suitable culture flask.

  • Prepare a transfection mix containing the Mps1-NanoLuc® plasmid DNA, FuGENE® HD, and Opti-MEM®.

  • Add the transfection mix to the cells and incubate for 24 hours.

Day 2: Assay

  • Cell Preparation: Harvest the transfected cells and resuspend them in Opti-MEM® to the desired density (e.g., 2 x 10⁵ cells/mL).

  • Compound and Tracer Addition: In the assay plate, add the serially diluted this compound analog. Then, add the NanoBRET™ Tracer at a pre-determined optimal concentration.

  • Cell Addition: Add the cell suspension to each well.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.

  • Substrate Addition: Prepare the Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to each well.

  • Data Acquisition: Read the plate on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the target engagement of this compound analogs by measuring changes in the thermal stability of Mps1.

Materials:

  • Cell line with detectable levels of endogenous Mps1 (e.g., HeLa, U2OS)

  • This compound or analog

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against Mps1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to confluency. Treat the cells with the this compound analog or vehicle (DMSO) at the desired concentration and incubate for a specific time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest the cells by scraping and wash with PBS.

  • Heating: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration and normalize the samples. Prepare the samples for SDS-PAGE by adding loading buffer and boiling.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary Mps1 antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble Mps1 relative to the unheated control against the temperature to generate a melt curve. A shift in the melt curve in the presence of the inhibitor indicates target engagement.

Visualizations

Mps1_Signaling_Pathway Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 recruits Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 phosphorylates & activates Bub1_BubR1 Bub1/BubR1 Mps1->Bub1_BubR1 phosphorylates & activates Mps1_IN_7 This compound Mps1_IN_7->Mps1 inhibits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC forms Bub1_BubR1->MCC forms APC_Cdc20 APC/C-Cdc20 MCC->APC_Cdc20 inhibits Anaphase Anaphase APC_Cdc20->Anaphase triggers

Caption: Simplified signaling pathway of the Spindle Assembly Checkpoint (SAC) regulated by Mps1 and inhibited by this compound.

Experimental_Workflow Start Start: This compound Analog Biochem_Assay Biochemical Kinase Assay Start->Biochem_Assay Potency (IC50) Cellular_Assay Cellular Target Engagement (NanoBRET/CETSA) Start->Cellular_Assay Cellular Potency Kinome_Scan Kinome Scan (Selectivity Profile) Biochem_Assay->Kinome_Scan Broad Profiling Data_Analysis Data Analysis & SAR Kinome_Scan->Data_Analysis Phenotypic_Assay Phenotypic Assay Cellular_Assay->Phenotypic_Assay Functional Effect Phenotypic_Assay->Data_Analysis Optimized_Compound Optimized Compound Data_Analysis->Optimized_Compound Improved Selectivity

Caption: General workflow for characterizing and improving the selectivity of this compound analogs.

References

Technical Support Center: Mps1-IN-7 and Aneuploidy Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mps1-IN-7 to induce aneuploidy in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce aneuploidy?

This compound is a small molecule inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the proper segregation of chromosomes during mitosis. The SAC monitors the attachment of microtubules to the kinetochores of sister chromatids. When attachments are incorrect or absent, the SAC is activated, leading to a mitotic arrest that allows time for error correction.

This compound, by inhibiting Mps1 kinase activity, effectively overrides the SAC. This premature exit from mitosis, even in the presence of unaligned chromosomes, leads to chromosome mis-segregation and ultimately results in aneuploidy, a state where daughter cells have an abnormal number of chromosomes.[1][2][3][4]

Q2: What are the expected phenotypic outcomes after treating cells with this compound?

Treatment of cells with this compound is expected to lead to a series of distinct cellular phenotypes:

  • Abrogation of the Spindle Assembly Checkpoint (SAC): Cells will fail to arrest in mitosis even when challenged with microtubule-depolymerizing agents like nocodazole.

  • Premature Mitotic Exit: The duration of mitosis will be significantly shortened.

  • Chromosome Missegregation: A high frequency of lagging chromosomes and chromosome bridges will be observed during anaphase.

  • Aneuploidy: A significant increase in the percentage of cells with an abnormal chromosome number.

  • Reduced Cell Viability: Prolonged exposure or high concentrations of this compound can lead to a decrease in cell proliferation and an increase in apoptosis due to the detrimental effects of aneuploidy.[1][4][5]

Q3: In which cell lines has Mps1 inhibition been shown to induce aneuploidy?

Inhibition of Mps1 has been demonstrated to induce aneuploidy in a variety of human and mouse cell lines. While specific data for this compound may vary, studies with other potent Mps1 inhibitors have successfully induced aneuploidy in cell lines such as:

  • Human retinal pigment epithelial cells (RPE1)

  • Human colorectal carcinoma cells (HCT116)

  • Human bone osteosarcoma epithelial cells (U2OS)

  • Human cervical cancer cells (HeLa)

  • Mouse embryonic fibroblasts (MEFs)

The efficiency of aneuploidy induction can be cell-line dependent.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High Levels of Cell Death 1. This compound concentration is too high. 2. Prolonged exposure to the inhibitor. 3. Cell line is particularly sensitive to aneuploidy-induced apoptosis.1. Perform a dose-response curve to determine the optimal concentration that induces aneuploidy with minimal immediate cytotoxicity. Start with a concentration around the reported IC50 for mitotic arrest. 2. Reduce the incubation time with this compound. A 24-hour treatment is often sufficient to induce aneuploidy.[6] 3. Consider using a cell line known to be more tolerant to chromosomal instability or use a lower, sub-lethal dose.
Low Percentage of Aneuploid Cells 1. This compound concentration is too low. 2. Insufficient incubation time. 3. Inefficient delivery of the inhibitor. 4. Issues with the chromosome counting protocol.1. Increase the concentration of this compound. Refer to the quantitative data table for effective concentration ranges of similar Mps1 inhibitors. 2. Increase the incubation time. However, be mindful of potential cytotoxicity with longer exposures. 3. Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) and adequate mixing in the cell culture medium. 4. Review and optimize the chromosome spread and counting protocol. Ensure a sufficient number of metaphase spreads are analyzed.
Inconsistent Results Between Experiments 1. Variation in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent this compound preparation and application. 3. Differences in the timing of analysis post-treatment.1. Standardize cell culture procedures. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh stock solutions of this compound regularly and ensure accurate dilution for each experiment. 3. Adhere to a strict timeline for treatment, washout (if applicable), and sample collection for analysis.
Cells Arrest in Mitosis Instead of Exiting Prematurely 1. Off-target effects of the inhibitor at high concentrations. 2. The cell line may have a unique response or a compensatory mechanism.1. Lower the concentration of this compound to a more specific range for Mps1 inhibition. 2. Verify the phenotype in a different cell line known to respond as expected.

Quantitative Data

The following table summarizes the percentage of aneuploid cells observed after treatment with the Mps1 inhibitor NMS-P715 for 24 hours. While this is not this compound, NMS-P715 is a potent Mps1 inhibitor and these data provide a useful reference for expected outcomes.

Cell LineTreatmentAneuploidy Percentage (%)
RPE1 Untreated~5%
1 µM NMS-P715~50%
HCT116 Untreated~8%
1 µM NMS-P715~55%
Nalm6 Untreated~10%
1 µM NMS-P715~45%

Data adapted from a study using the Mps1 inhibitor NMS-P715.[6]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, U2OS) in a suitable culture vessel (e.g., 6-well plate, T-25 flask) at a density that will result in 50-70% confluency at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.

  • Treatment: Dilute the this compound stock solution in fresh, pre-warmed culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

Chromosome Spread and Counting
  • Mitotic Arrest: Approximately 2-4 hours before harvesting, add a mitotic arresting agent such as Colcemid (e.g., to a final concentration of 0.1 µg/mL) to the culture medium to enrich for cells in metaphase.

  • Cell Harvest: Detach the cells using trypsin-EDTA, collect them in a centrifuge tube, and pellet by centrifugation (e.g., 200 x g for 5 minutes).

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 75 mM KCl) and incubate for 15-20 minutes at 37°C to swell the cells.

  • Fixation: Pellet the cells again and gently resuspend in freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid). Repeat the fixation step 2-3 times.

  • Slide Preparation: Drop the fixed cell suspension from a height onto clean, pre-chilled microscope slides.

  • Staining and Visualization: Air-dry the slides and stain with a DNA dye such as DAPI or Giemsa. Visualize the chromosomes under a microscope at high magnification (e.g., 100x oil immersion).

  • Counting: Count the number of chromosomes in at least 50 well-spread metaphases per condition. Aneuploidy is determined by a chromosome number deviating from the modal number of the cell line.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvest: Harvest the cells (both adherent and floating) and pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice or at -20°C.

  • Staining: Pellet the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing a DNA dye such as Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to G1, S, and G2/M phases of the cell cycle. Aneuploid populations may appear as broader peaks or distinct peaks with altered DNA content.

Visualizations

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm KNL1 KNL1 Bub1 Bub1 KNL1->Bub1 Recruits Mad1_Mad2 Mad1-Mad2 Complex Bub1->Mad1_Mad2 Recruits Cdc20 Cdc20 Mad1_Mad2->Cdc20 Inhibits Mps1 Mps1 Mps1->KNL1 Phosphorylates Mps1_IN_7 This compound Mps1_IN_7->Mps1 Inhibits APC_C APC/C Securin Securin APC_C->Securin Degrades CyclinB Cyclin B APC_C->CyclinB Degrades Cdc20->APC_C Activates Anaphase Anaphase Onset Securin->Anaphase Inhibits CyclinB->Anaphase Inhibits

Caption: Mps1 signaling pathway in the Spindle Assembly Checkpoint and its inhibition by this compound.

Experimental_Workflow cluster_analysis Downstream Analysis start Seed Cells treatment Treat with this compound start->treatment incubation Incubate (e.g., 24h) treatment->incubation harvest Harvest Cells incubation->harvest chromosome_spread Chromosome Spread & Counting harvest->chromosome_spread flow_cytometry Cell Cycle Analysis (Flow Cytometry) harvest->flow_cytometry viability_assay Cell Viability Assay harvest->viability_assay analysis Analysis chromosome_spread->analysis flow_cytometry->analysis viability_assay->analysis

Caption: General experimental workflow for inducing and analyzing aneuploidy using this compound.

Troubleshooting_Logic start High Cell Death Observed? check_conc Is Concentration Too High? start->check_conc Yes ok Proceed with Experiment start->ok No check_time Is Exposure Time Too Long? check_conc->check_time No reduce_conc Reduce this compound Concentration check_conc->reduce_conc Yes reduce_time Reduce Incubation Time check_time->reduce_time Yes sensitive_line Consider Cell Line Sensitivity check_time->sensitive_line No reduce_conc->ok reduce_time->ok sensitive_line->ok

Caption: A logical workflow for troubleshooting high cell death in this compound experiments.

References

Validation & Comparative

Mps1-IN-7 in Focus: A Comparative Analysis of Mps1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mps1-IN-7 with other notable Mps1 kinase inhibitors. The information is supported by experimental data to aid in the selection of the most appropriate compound for research and therapeutic development.

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] Overexpression of Mps1 has been observed in various cancers, making it an attractive target for anticancer drug development.[3][4] this compound is a potent inhibitor of Mps1, and this guide compares its performance against other well-characterized Mps1 inhibitors.

Quantitative Performance Data

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other selected Mps1 inhibitors.

Table 1: Biochemical Potency of Mps1 Inhibitors

InhibitorMps1 IC50 (nM)Selectivity Notes
This compound 20[5]Also inhibits JNK1 (IC50 = 110 nM) and JNK2 (IC50 = 220 nM)[5]
Reversine 2.8 - 6[6]Also inhibits Aurora B (IC50 = 98.5 nM) and Aurora A (IC50 = 876 nM)[6][7]
AZ3146 ~35[8]Less potent against FAK, JNK1, JNK2, and Kit[8]
MPI-0479605 1.8[9][10]Over 40-fold selectivity against a panel of other kinases[9]
Empesertib (BAY1161909) <1 - <10[1][11][12]Excellent selectivity profile[11][12]
BOS172722 4 - 11[1][13]Highly selective[13]
NMS-P715 182[14][15]Highly specific, with only 3 other kinases inhibited below 10 µM (CK2, MELK, NEK6)[14]
CFI-400945 Not a primary Mps1 inhibitorPrimarily a PLK4 inhibitor (IC50 = 2.8 nM)[2]

Table 2: Cellular Activity of Mps1 Inhibitors (GI50 in µM)

InhibitorSW620CAL51Miapaca-2RMG1HCT116Other Cell Lines
This compound 0.065[5]0.068[5]0.25[5]0.110[5]--
MPI-0479605 -----GI50 ranging from 0.03 to 0.1 µM in a panel of tumor cell lines[9]
BOS172722 ----Comparable GI50 after 24 and 96 hours of treatment[13]Sensitive in highly proliferative triple-negative breast cancer (TNBC) cell lines[13][16]
NMS-P715 ----Proliferation inhibited[14]IC50 values ranging from 0.192 to 10 µM in a panel of 127 cancer cell lines[15]
CFI-400945 ----0.004[2]HCC1954 (0.005), A549 (0.005)[2]

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 is a central regulator of the spindle assembly checkpoint. Its activation at unattached kinetochores initiates a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.

Mps1_Signaling_Pathway Unattached_Kinetochore Unattached Kinetochore Aurora_B Aurora B Unattached_Kinetochore->Aurora_B recruits Mps1 Mps1 Aurora_B->Mps1 activates Knl1 Knl1 Mps1->Knl1 phosphorylates Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC assembles APC_C APC/C-Cdc20 MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase promotes Mps1_Inhibitors Mps1 Inhibitors (e.g., this compound) Mps1_Inhibitors->Mps1

Caption: Mps1 signaling cascade at the spindle assembly checkpoint.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

The LanthaScreen™ Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity and inhibition.

Materials:

  • Mps1 kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • Test inhibitors (e.g., this compound) serially diluted in DMSO

  • EDTA in TR-FRET dilution buffer

  • Terbium-labeled anti-phosphopeptide antibody in TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

  • Prepare a 2X ATP solution in kinase reaction buffer.

  • Prepare serial dilutions of the test inhibitor in DMSO, and then dilute into the kinase reaction buffer to create a 4X inhibitor solution.

  • Add 2.5 µL of the 4X inhibitor solution to the assay plate.

  • Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction.

  • Add 5 µL of the 2X ATP solution to start the kinase reaction.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled antibody.

  • Incubate for at least 30 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.

Cellular Growth Inhibition Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

The CellTiter-Glo® Assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[14][17]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test inhibitors (e.g., this compound) serially diluted in culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled multiwell plates (e.g., 96-well)

  • Luminometer

Procedure:

  • Seed cells in the opaque-walled multiwell plates at a predetermined optimal density in 100 µL of culture medium per well.[1]

  • Incubate the plates overnight to allow for cell attachment.

  • Add serial dilutions of the test inhibitor to the wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Equilibrate the plates to room temperature for approximately 30 minutes.[1]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[1]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 value.

Cellular Growth Inhibition Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test inhibitors (e.g., this compound) serially diluted in culture medium

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an optimal density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test inhibitor and incubate for the desired duration (e.g., 72 hours).

  • Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 100 µL of SRB solution for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Read the absorbance at a suitable wavelength (e.g., 510 nm or 540 nm) on a microplate reader.[4][5]

  • Calculate the percentage of growth inhibition and determine the GI50 value.

References

In Vitro Showdown: A Comparative Guide to Mps1-IN-7 and Reversine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent kinase inhibitors, Mps1-IN-7 and reversine. By examining their target specificity, cellular effects, and the experimental protocols used for their evaluation, this document aims to inform the selection of the most appropriate tool for research in cell cycle regulation and oncology.

This compound and reversine are small molecule inhibitors targeting kinases crucial for mitotic progression. While both are potent inhibitors of Monopolar Spindle 1 (Mps1), a key regulator of the Spindle Assembly Checkpoint (SAC), their selectivity profiles differ, particularly concerning Aurora B kinase. This guide synthesizes available in vitro data to illuminate these differences.

At a Glance: Key Performance Indicators

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound's close structural analog, MPI-0479605, and reversine against their primary targets, Mps1 and Aurora B kinases. This data highlights the superior selectivity of the this compound chemical scaffold for Mps1.

InhibitorTarget KinaseIC50 (nM)Selectivity (Mps1 vs. Aurora B)
MPI-0479605 (this compound analog)Mps11.8[1]>1000-fold (Lacks activity against Aurora kinases)[1]
Aurora BNo significant activity[1]
Reversine Mps1 (full-length)2.8[2]~35-fold
Mps1 (kinase domain)6[2]
Aurora B98.5[2]
Aurora A/C~400-500[3]

Diving Deeper: Mechanism of Action and Cellular Consequences

This compound and its analogs are highly selective inhibitors of Mps1 kinase.[1] Mps1 sits at the apex of the SAC signaling cascade, a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound effectively abrogates the SAC, leading to premature entry into anaphase, even in the presence of unattached kinetochores.[1] This results in severe chromosome missegregation, aneuploidy, and ultimately, cell death, often through mitotic catastrophe.[1][4]

Reversine, while also a potent Mps1 inhibitor, exhibits a broader kinase inhibition profile, notably targeting Aurora B.[2][3] Aurora B is a component of the Chromosomal Passenger Complex (CPC) and plays a vital role in correcting improper kinetochore-microtubule attachments and in cytokinesis. The dual inhibition of Mps1 and Aurora B by reversine can lead to a complex cellular phenotype, including SAC override, chromosome alignment defects, and failures in cytokinesis, often resulting in polyploidy.[4] While some studies suggest that the effects of Mps1 inhibition on Aurora B activity in cells can be an indirect, downstream consequence, the direct inhibition of Aurora B by reversine at higher concentrations complicates the interpretation of experimental results.[5]

Visualizing the Pathways

To better understand the targets of this compound and reversine, the following diagrams illustrate their positions within key mitotic signaling pathways.

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Knl1 Knl1 Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits Cdc20 Cdc20 Mad1_Mad2->Cdc20 Mps1 Mps1 Mps1->Knl1 P APC_C APC/C Securin Securin APC_C->Securin CyclinB Cyclin B APC_C->CyclinB Cdc20->APC_C Anaphase Anaphase Securin->Anaphase CyclinB->Anaphase Mps1_IN_7 This compound Mps1_IN_7->Mps1 Reversine_Mps1 Reversine Reversine_Mps1->Mps1

Caption: Mps1 Signaling Pathway and Inhibition.

AuroraB_Signaling_Pathway cluster_centromere Centromere cluster_kinetochore Kinetochore-Microtubule Attachment cluster_cytoplasm CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora B CPC->AuroraB INCENP INCENP CPC->INCENP Survivin Survivin CPC->Survivin Borealin Borealin CPC->Borealin Kinetochore Kinetochore AuroraB->Kinetochore P (destabilizes incorrect attachments) Microtubule Microtubule Kinetochore->Microtubule Error_Correction Error Correction Microtubule->Error_Correction Reversine_AuroraB Reversine Reversine_AuroraB->AuroraB

Caption: Aurora B Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize Mps1 inhibitors.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of the compounds on kinase activity.

Objective: To determine the IC50 value of this compound and reversine against Mps1 and Aurora B kinases.

Materials:

  • Recombinant full-length Mps1 and Aurora B kinases.

  • Myelin basic protein (MBP) as a generic kinase substrate.

  • [γ-³³P]ATP.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

  • Inhibitors: this compound and reversine dissolved in DMSO.

  • P81 phosphocellulose filter plates.

  • 3% phosphoric acid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and reversine in the reaction buffer.

  • In a reaction plate, incubate the kinase (e.g., 25 ng of Mps1) with varying concentrations of the inhibitors or DMSO (vehicle control) for 10-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of MBP and ATP (at a concentration equivalent to 2x Km), including [γ-³³P]ATP.

  • Incubate the reaction for 45 minutes at room temperature.

  • Terminate the reaction by adding 3% phosphoric acid.

  • Transfer the reaction mixtures to a P81 filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell Viability Assay

This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound and reversine in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT-116).

  • Complete cell culture medium.

  • 96-well plates.

  • This compound and reversine stock solutions in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and reversine in the complete culture medium.

  • Treat the cells with the inhibitors at various concentrations. Include a DMSO vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value.[1][6]

Cell Cycle Analysis

This assay evaluates the impact of the inhibitors on cell cycle progression.

Objective: To analyze the changes in cell cycle distribution in cells treated with this compound or reversine, particularly after a mitotic arrest.

Materials:

  • HeLa or HCT-116 cells.

  • Complete cell culture medium.

  • Nocodazole.

  • This compound and reversine.

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (ice-cold).

  • Propidium iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to grow to 50-60% confluency.

  • Arrest cells in mitosis by treating them with nocodazole (e.g., 100 ng/mL) for 16-18 hours.

  • Treat the nocodazole-arrested cells with either DMSO, this compound, or reversine at desired concentrations for various time points (e.g., 2, 4, 6 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. A key indicator of SAC override is a decrease in the 4N (G2/M) population and an increase in cells with >4N DNA content (indicating failed cytokinesis) or a sub-G1 peak (indicative of apoptosis).[1]

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assays Kinase_Inhibitor Incubate Kinase with Inhibitor Reaction Initiate Kinase Reaction (Substrate + ATP) Kinase_Inhibitor->Reaction Measure Measure Phosphorylation Reaction->Measure IC50 Determine IC50 Measure->IC50 Cell_Culture Culture Cancer Cells Treatment Treat with Inhibitor Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle GI50 Determine GI50 Viability->GI50 Phenotype Analyze Phenotype (SAC override, Aneuploidy) Cell_Cycle->Phenotype

Caption: General Experimental Workflow.

Conclusion

The in vitro data strongly suggests that this compound and its analogs are highly potent and selective inhibitors of Mps1 kinase, with minimal off-target effects on Aurora kinases.[1] In contrast, while reversine is a potent Mps1 inhibitor, its activity against Aurora B makes it a less specific tool for dissecting the precise roles of Mps1.[2] For researchers aiming to specifically probe the function of Mps1 in the spindle assembly checkpoint and its consequences on chromosome segregation, this compound would be the superior choice. Reversine, however, may be useful in studies where the combined inhibition of Mps1 and Aurora B is desired to explore potential synergistic anti-cancer effects. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of these and other kinase inhibitors.

References

Mps1-IN-7 Efficacy in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Mps1-IN-7, a potent inhibitor of the Monopolar spindle 1 (Mps1) kinase, against other notable Mps1 inhibitors. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][2] Its overexpression in various cancers has made it a compelling target for anti-cancer drug development. This document summarizes key experimental data, details methodologies for crucial experiments, and presents visual representations of the Mps1 signaling pathway and experimental workflows to aid in the evaluation of this compound's therapeutic potential.

Comparative Efficacy of Mps1 Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for this compound and a selection of other Mps1 inhibitors. This data highlights the potency, selectivity, and anti-proliferative activity of these compounds.

In Vitro Potency and Selectivity
InhibitorMps1 IC50 (µM)Other Kinase IC50 (µM)Cell LineGI50 (µM)
This compound 0.020 JNK1: 0.11, JNK2: 0.22SW620 (colorectal)0.065
CAL51 (breast)0.068
Miapaca-2 (pancreatic)0.25
RMG1 (ovarian)0.110
Mps-BAY1~0.001-0.01Not specifiedHCT 116 (colorectal)Not specified
Mps-BAY2a~0.001-0.01Not specifiedHCT 116 (colorectal)0.16 to >10
Mps-BAY2b~0.001-0.01Not specifiedNot specifiedNot specified
MPI-04796050.0018Highly selective against 120 other kinasesHCT-116 (colorectal)Not specified
BAY 1161909<0.01Excellent selectivityVarious tumor cell linesnM range
BAY 12173890.00063Excellent selectivityVarious tumor cell linesnM range
S81694Not specifiedNot specifiedJURKAT (T-ALL)0.126
RS4-11 (B-ALL)0.051
BV-173 (B-ALL, BCR-ABL1+)0.075
TOM-1 (B-ALL, BCR-ABL1+)0.083

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: Half-maximal growth inhibition concentration, the concentration of a drug that is required to inhibit the growth of a cell population by 50%.

In Vivo Efficacy in Xenograft Models
InhibitorXenograft ModelDosing RegimenEfficacyCombination Therapy
This compound Not specified in available literatureNot specified in available literatureNot specified in available literatureNot specified in available literature
Mps-BAY2bHeLa-Matu cervical carcinomaNot specifiedSuperior antineoplastic effects compared to monotherapySynergistic with paclitaxel, leading to reduced tumor growth.[3]
MPI-0479605Not specifiedNot specifiedInhibits tumor growth.[4]Not specified
BAY 1161909NCI-H1299 NSCLC, LU387 patient-derived NSCLCNot specifiedModerate efficacy as monotherapy.Strongly improved efficacy with paclitaxel.[5]
BAY 1217389NCI-H1299 NSCLC, LU387 patient-derived NSCLCNot specifiedModerate efficacy as monotherapy.Strongly improved efficacy with paclitaxel, even in paclitaxel-resistant models.[5][6]
BOS172722 (CCT289346)MDA-MB-231 TNBC, HCT116 colorectalNot specifiedSynergistic effects with paclitaxel.Combination with paclitaxel induced significant tumor regression in triple-negative breast cancer models.
CFI-402257MDA-MB-231 TNBCNot specifiedSuppressed tumor growth.Combination with AICAR (AMPK agonist) showed strongly improved efficacy.

NSCLC: Non-small cell lung cancer; TNBC: Triple-negative breast cancer.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparison of results across different studies.

Mps1 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound against Mps1 kinase.

  • Reagents and Materials:

    • Recombinant human Mps1 (TTK) enzyme.

    • Myelin Basic Protein (MBP) as a substrate.

    • ATP (Adenosine triphosphate).

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 10 µM ATP).

    • Test compound (e.g., this compound) at various concentrations.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

    • 96-well plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of Mps1 enzyme solution (e.g., 2.5 ng/µL) to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate (e.g., MBP at 0.2 µg/µL) and ATP (e.g., 10 µM).

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol describes the use of the MTS assay to determine the GI50 value of a test compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., SW620).

    • Complete cell culture medium.

    • Test compound (e.g., this compound) at various concentrations.

    • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

    • Phenazine ethosulfate (PES).

    • 96-well cell culture plates.

    • Spectrophotometer.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle (DMSO) and incubate for 72 hours.

    • Add 20 µL of combined MTS/PES solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a spectrophotometer.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of an Mps1 inhibitor in a mouse xenograft model.

  • Reagents and Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID).

    • Human cancer cells (e.g., NCI-H1299).

    • Matrigel or other appropriate vehicle for cell injection.

    • Test compound (e.g., BAY 1217389) formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight 2-3 times per week.

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

    • Calculate the tumor growth inhibition (TGI) as a percentage based on the difference in tumor volume between the treated and control groups.

Visualizing this compound's Mechanism and Evaluation

To further elucidate the context of this compound's action and the process of its preclinical validation, the following diagrams are provided.

Mps1_Signaling_Pathway cluster_mitosis Mitosis Kinetochore Unattached Kinetochore Mps1 Mps1 Kinetochore->Mps1 recruits & activates Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 phosphorylates & recruits Bub1_BubR1 Bub1/BubR1 Mps1->Bub1_BubR1 phosphorylates & recruits APC_C APC/C Mad1_Mad2->APC_C inhibits Bub1_BubR1->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Sister_Chromatids Sister Chromatid Separation Separase->Sister_Chromatids cleaves cohesin Mps1_IN_7 This compound Mps1_IN_7->Mps1 inhibits

Caption: Mps1 Signaling Pathway in Spindle Assembly Checkpoint.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Mps1 Kinase Assay (Determine IC50) Cell_Viability Cell Viability Assay (Determine GI50) Kinase_Assay->Cell_Viability Selectivity Kinase Panel Screening (Assess Selectivity) Cell_Viability->Selectivity Xenograft Tumor Xenograft Model (Establishment) Selectivity->Xenograft Treatment Drug Administration (this compound vs. Control) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Data_Analysis Data Analysis & Comparison Efficacy->Data_Analysis Start Compound Synthesis (this compound) Start->Kinase_Assay

Caption: Preclinical Evaluation Workflow for Mps1 Inhibitors.

Logical_Relationship Mps1_Overexpression Mps1 Overexpression in Cancer SAC_Compromise Spindle Assembly Checkpoint Compromised Mps1_Overexpression->SAC_Compromise Aneuploidy Increased Aneuploidy SAC_Compromise->Aneuploidy Tumor_Progression Tumor Progression & Survival Aneuploidy->Tumor_Progression Mps1_Inhibition Mps1 Inhibition (e.g., this compound) Mps1_Inhibition->Mps1_Overexpression targets SAC_Override Premature Mitotic Exit (SAC Override) Mps1_Inhibition->SAC_Override Mitotic_Catastrophe Mitotic Catastrophe SAC_Override->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression

Caption: Rationale for Mps1 Inhibition in Cancer Therapy.

References

Mps1-IN-7 vs. Aurora Kinase Inhibitors: A Comparative Guide to Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the precise targeting of key cellular regulators is paramount. Among the critical players in cell cycle progression are the Monopolar spindle 1 (Mps1) and Aurora kinases. Inhibitors of these kinases have emerged as promising anti-cancer agents. This guide provides an objective comparison of the specificity of the Mps1 inhibitor, Mps1-IN-7, with commonly used Aurora kinase inhibitors, supported by experimental data and detailed protocols.

At a Glance: Kinase Inhibitor Specificity

The following table summarizes the inhibitory activity of Mps1-IN-1 (as a representative selective Mps1 inhibitor) and two prominent Aurora kinase inhibitors, VX-680 (Tozasertib) and AZD1152 (Barasertib), against their primary targets and a selection of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher potency.

Inhibitor Primary Target(s) Mps1 IC50/Ki (nM) Aurora A IC50/Ki (nM) Aurora B IC50/Ki (nM) Key Off-Target Kinases (IC50/Ki in nM)
Mps1-IN-1 Mps1367[1]>10,000>10,000ALK (21), LTK (29), PYK2 (280), FAK (440), INSR (470), IGF1R (750), ERK2 (900)[2]
VX-680 (Tozasertib) Aurora A, B, C>10,0000.6[3][4]18[3][4]Abl (30), Flt3 (30)[5]
AZD1152 (Barasertib) Aurora B>10,0001369[3]0.36[3]Aurora C (17), LCK (1700), KDR (1800), PHK (1800), ZAP70 (8200)[6][7]

Signaling Pathways: Mps1 and Aurora Kinases in Mitosis

To understand the significance of inhibitor specificity, it is crucial to visualize the roles of Mps1 and Aurora kinases in the intricate process of mitosis.

Mps1 and Aurora Kinase Signaling in Mitosis cluster_0 G2/M Transition cluster_1 Mitosis Centrosome Maturation Centrosome Maturation Aurora_A Aurora A Plk1 Plk1 Aurora_A->Plk1 activates Plk1->Centrosome Maturation Kinetochores Kinetochores Mps1 Mps1 Kinetochores->Mps1 recruits Aurora_B Aurora B Kinetochores->Aurora_B localizes Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Mps1->Spindle_Assembly_Checkpoint activates Chromosome_Biorientation Chromosome Biorientation Aurora_B->Chromosome_Biorientation corrects errors Cytokinesis Cytokinesis Aurora_B->Cytokinesis regulates Anaphase Anaphase Spindle_Assembly_Checkpoint->Anaphase inhibits Chromosome_Biorientation->Anaphase G2/M Transition G2/M Transition Mitosis Mitosis

Caption: Simplified signaling pathway of Mps1 and Aurora kinases during mitosis.

Experimental Workflows for Kinase Inhibitor Profiling

The determination of inhibitor specificity is a multi-step process involving both biochemical and cellular assays.

Kinase Inhibitor Specificity Profiling Workflow Start Start: Inhibitor Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Kinome_Scan Broad Kinome Screen (e.g., KINOMEscan) Biochemical_Assay->Kinome_Scan Cellular_Assay Cellular Target Engagement (e.g., CETSA) Kinome_Scan->Cellular_Assay Phenotypic_Screen Phenotypic Screening (Cell Viability, Mitotic Arrest) Cellular_Assay->Phenotypic_Screen Data_Analysis Data Analysis & Selectivity Profiling Phenotypic_Screen->Data_Analysis End End: Lead Optimization Data_Analysis->End

Caption: A typical workflow for characterizing the specificity of a kinase inhibitor.

Experimental Protocols

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant Mps1 or Aurora kinase

  • Kinase-specific substrate (e.g., Myelin Basic Protein for Mps1)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test inhibitors (this compound, Aurora kinase inhibitors) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

  • Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Kinome-wide Specificity Profiling (e.g., KINOMEscan™)

This competition binding assay assesses the ability of a test compound to displace a ligand from the active site of a large panel of kinases.

Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A test compound that binds to the kinase will prevent the kinase from binding to the immobilized ligand, resulting in a reduced qPCR signal.

Procedure:

  • A solution of the test inhibitor (at a fixed concentration, e.g., 1 µM) is mixed with a panel of DNA-tagged kinases.

  • The mixture is applied to a solid support (e.g., beads) functionalized with a broad-spectrum, immobilized kinase inhibitor.

  • After an equilibration period, the unbound kinases are washed away.

  • The amount of kinase bound to the solid support is determined by quantifying the attached DNA tags using qPCR.

  • The results are typically expressed as a percentage of the DMSO control, and a lower percentage indicates stronger binding of the test inhibitor to the kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of a drug in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.

Materials:

  • Cultured cells (e.g., a cancer cell line)

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies specific to the target protein (Mps1 or Aurora kinases)

  • Equipment for Western blotting or ELISA

Procedure:

  • Treat cultured cells with the test inhibitor or vehicle control (DMSO) for a defined period.

  • Harvest the cells and resuspend them in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA with specific antibodies.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

The data presented in this guide highlights the distinct specificity profiles of Mps1 and Aurora kinase inhibitors. Mps1-IN-1 demonstrates high selectivity for Mps1 with limited off-target effects on the kinases tested. In contrast, VX-680 is a pan-Aurora inhibitor with potent activity against Aurora A and B, and known off-target activity on kinases such as Abl and Flt3. AZD1152, on the other hand, exhibits remarkable selectivity for Aurora B over Aurora A.

For researchers and drug developers, this comparative analysis underscores the importance of comprehensive kinase profiling to understand the on- and off-target effects of small molecule inhibitors. The choice of an inhibitor for preclinical or clinical studies should be guided by its specific intended application, whether it is the selective targeting of Mps1 or the broader inhibition of the Aurora kinase family. The provided experimental protocols offer a foundation for the rigorous evaluation of inhibitor specificity and target engagement.

References

A Comparative Analysis of Mps1 Kinase Inhibitors: Mps1-IN-7 and BAY 1161909

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of two small-molecule inhibitors targeting Monopolar Spindle 1 (Mps1) kinase: Mps1-IN-7 and BAY 1161909. Mps1 is a critical serine/threonine kinase that governs the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anticancer drug development. This comparison is based on available biochemical, cellular, and in vivo experimental data.

Introduction and Mechanism of Action

Both this compound and BAY 1161909 are ATP-competitive inhibitors designed to block the catalytic activity of Mps1 kinase. The primary mechanism of action for these inhibitors is the abrogation of the spindle assembly checkpoint.[1][2] By inhibiting Mps1, these compounds prevent the recruitment and activation of downstream SAC proteins, even in the presence of improper microtubule-kinetochore attachments.[3][4] This forces cancer cells to exit mitosis prematurely, leading to gross chromosomal missegregation, aneuploidy, and ultimately, cell death through mitotic catastrophe.[1][5]

BAY 1161909 is a well-characterized, orally bioavailable compound that has advanced into Phase I clinical trials.[2] It was developed as part of a dedicated drug discovery program and has been extensively profiled. In contrast, this compound is a research compound with more limited publicly available data, primarily used as a preclinical tool to probe Mps1 biology.

Mps1_SAC_Pathway cluster_Kinetochore Unattached Kinetochore cluster_SAC SAC Activation Knl1 Knl1 Mps1 Mps1 Kinase Knl1->Mps1 Recruits & Activates Mad1_Mad2 Mad1-Mad2 Complex Mps1->Mad1_Mad2 Recruits Bub1_BubR1 Bub1/BubR1 Mps1->Bub1_BubR1 Activates Inhibitor This compound / BAY 1161909 Inhibitor->Mps1 Inhibition MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms Bub1_BubR1->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase (Chromosome Segregation) APC_C->Anaphase Triggers

Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway.

Data Presentation: Biochemical and Cellular Activity

Quantitative data for both inhibitors are summarized below. A significant disparity exists in the depth of publicly available information, with BAY 1161909 being more extensively characterized.

Table 1: Biochemical Activity against Mps1 Kinase
CompoundIC₅₀ (Mps1)Selectivity HighlightsReference(s)
This compound 20 nM5.5-fold vs. JNK1 (IC₅₀ = 110 nM)11-fold vs. JNK2 (IC₅₀ = 220 nM)
BAY 1161909 < 10 nMExcellent selectivity profile across broad kinase panels[6]
Table 2: Cellular Growth Inhibition (GI₅₀ / IC₅₀)
CompoundCell LineGI₅₀ / IC₅₀Reference(s)
This compound SW620 (Colon)65 nM
CAL51 (Breast)68 nM
RMG1 (Ovarian)110 nM
Miapaca-2 (Pancreatic)250 nM
BAY 1161909 Various Tumor LinesEfficiently inhibits proliferation in the nM range[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for interpreting and reproducing findings.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Mps1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents 1. Prepare Reagents: - Recombinant Mps1 Kinase - Kinase Buffer - ATP (e.g., ³³P-ATP) - Substrate (e.g., Myelin Basic Protein) Mix 3. Mix Mps1, Inhibitor, and Substrate in microplate wells Reagents->Mix Inhibitor 2. Prepare Serial Dilution of Inhibitor (this compound or BAY 1161909) Inhibitor->Mix Incubate1 4. Pre-incubate Mix->Incubate1 Initiate 5. Initiate reaction by adding ATP Incubate1->Initiate Incubate2 6. Incubate at 30°C Initiate->Incubate2 Stop 7. Stop reaction and capture phosphorylated substrate (e.g., on filter paper) Incubate2->Stop Detect 8. Quantify radioactivity (Scintillation counting) Stop->Detect Analyze 9. Plot % Inhibition vs. [Inhibitor] and calculate IC₅₀ value Detect->Analyze

Caption: A generalized workflow for a radiometric kinase inhibition assay.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

  • Methodology:

    • Enzyme and Substrate: Recombinant full-length Mps1 kinase is incubated with a generic substrate (e.g., myelin basic protein) and a phosphate donor, typically radiolabeled [γ-³³P]ATP, in a kinase reaction buffer.

    • Inhibitor Preparation: this compound or BAY 1161909 is serially diluted to create a range of concentrations for testing.

    • Reaction: The kinase, substrate, and inhibitor are pre-incubated together. The reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

    • Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unused ATP, often by spotting the mixture onto phosphocellulose filter paper.

    • Quantification: The amount of incorporated radiolabel on the filter paper is measured using a scintillation counter.

    • Analysis: The percentage of kinase activity inhibition is calculated relative to a vehicle control (e.g., DMSO). The results are plotted against the inhibitor concentration, and the IC₅₀ value is determined using a nonlinear regression model.

Cellular Mitotic Breakthrough Assay

This assay measures the ability of an Mps1 inhibitor to override a SAC-induced mitotic arrest.

  • Objective: To assess the cellular potency of the inhibitor in abrogating the spindle assembly checkpoint.

  • Methodology:

    • Cell Culture: Cancer cells (e.g., HeLa or HCT116) are cultured in appropriate media.

    • Mitotic Arrest: Cells are treated with a microtubule-destabilizing agent like nocodazole to induce a robust mitotic arrest by activating the SAC. This causes cells to accumulate in mitosis, which can be quantified by measuring the phosphorylation of Histone H3 at Serine 10 (p-H3(Ser10)), a marker for mitotic cells.

    • Inhibitor Treatment: The mitotically arrested cells are then treated with various concentrations of this compound or BAY 1161909.

    • Analysis: After a set incubation period (e.g., 2-4 hours), cells are fixed and analyzed. The ability of the inhibitor to cause a "mitotic breakthrough" is measured by the decrease in the p-H3(Ser10) signal, typically quantified by flow cytometry or high-content imaging. A potent Mps1 inhibitor will cause a dose-dependent decrease in the mitotic population as cells prematurely exit mitosis.[6]

In Vivo Efficacy and Clinical Status

Preclinical in vivo studies are essential to evaluate the therapeutic potential of drug candidates.

  • This compound: Publicly available, peer-reviewed in vivo efficacy or pharmacokinetic data for this compound could not be identified in the conducted search. Its use appears to be confined to in vitro research settings.

  • BAY 1161909: This inhibitor has demonstrated moderate efficacy as a monotherapy in various tumor xenograft models.[2] A key finding from preclinical studies is its strong synergistic effect when combined with the microtubule-stabilizing agent paclitaxel.[2][5] This combination therapy significantly improved antitumor efficacy compared to either agent alone, including in models with intrinsic or acquired paclitaxel resistance.[2] Importantly, the combination did not appear to increase the toxicity associated with paclitaxel treatment.[2] Based on these promising preclinical results, BAY 1161909 has been advanced into a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid malignancies.[2]

Conclusion

The comparative analysis of this compound and BAY 1161909 highlights the different stages of their development and the corresponding depth of available data.

  • BAY 1161909 is a potent, highly selective, and orally bioavailable Mps1 inhibitor that has progressed to clinical trials. Its robust preclinical data package, especially the demonstrated synergy with taxanes, validates the therapeutic concept of SAC abrogation and positions it as a promising clinical candidate.

  • This compound is a potent Mps1 inhibitor effective at the cellular level. However, its selectivity profile is less defined than that of BAY 1161909, with known off-target activity on JNK kinases. The lack of comprehensive public data, particularly regarding in vivo pharmacology and pharmacokinetics, currently positions it as a valuable chemical probe for in vitro studies of Mps1 function rather than a direct therapeutic candidate.

For researchers in drug development, BAY 1161909 represents a benchmark for a clinically-investigated Mps1 inhibitor. This compound serves as a useful, albeit less characterized, tool for fundamental research into the cellular consequences of Mps1 inhibition.

References

Head-to-Head Study: Mps1-IN-7 vs. Cpd-5 in Mps1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, plays a pivotal role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is frequently observed in various human cancers, making it an attractive therapeutic target. This guide provides a detailed comparison of two notable Mps1 inhibitors, Mps1-IN-7 and Cpd-5, summarizing their performance based on available preclinical data. This analysis is intended to assist researchers in making informed decisions for their discovery and development programs.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro efficacy of this compound and Cpd-5. It is important to note that the data presented are compiled from different studies and do not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50Reference
This compoundMps120 nM[1]
Cpd-5Mps15.8 nM[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Anti-proliferative and Colony Formation Activity

CompoundCell LineAssay TypeGI50 / IC50Reference
This compoundSW620 (colorectal adenocarcinoma)Growth Inhibition65 nM[1]
CAL51 (breast cancer)Growth Inhibition68 nM[1]
Miapaca-2 (pancreatic cancer)Growth Inhibition250 nM[1]
RMG1 (ovarian clear cell carcinoma)Growth Inhibition110 nM[1]
Cpd-5DLD1 (colorectal adenocarcinoma)Colony Formation24.6 nM[2]
HCT116 (colorectal carcinoma)Colony Formation20.1 nM[2]
U2OS (osteosarcoma)Colony Formation20.6 nM[2]

GI50 (Half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth. IC50 in this context refers to the concentration causing 50% inhibition of colony formation.

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.

In Vitro Mps1 Kinase Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of Mps1.

  • Reagents and Materials:

    • Recombinant human Mps1 kinase.

    • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

    • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega).

    • Test compounds (this compound or Cpd-5) dissolved in DMSO.

  • Procedure: a. The kinase reaction is initiated by mixing the recombinant Mps1 enzyme with the test compound at various concentrations in the kinase buffer. b. The substrate and ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection) are added to the mixture. c. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). d. The reaction is terminated by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay or as per the ADP-Glo™ protocol). e. For radiometric assays, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based method. f. The percentage of kinase activity inhibition is calculated relative to a DMSO control. g. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Growth Inhibition Assay (MTT/MTS Assay - Representative Protocol)

This assay determines the effect of a compound on cell proliferation and viability.

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • Test compounds (this compound or Cpd-5) dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

    • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).

  • Procedure: a. Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compounds or a DMSO vehicle control. c. After a specified incubation period (e.g., 72 hours), the MTT or MTS reagent is added to each well. d. The plates are incubated for a further period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells. e. If using MTT, a solubilization solution is added to dissolve the formazan crystals. f. The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader. g. The percentage of growth inhibition is calculated relative to the DMSO-treated control cells. h. GI50 values are determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Colony Formation Assay (Representative Protocol)

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

  • Reagents and Materials:

    • Cancer cell lines.

    • Complete cell culture medium.

    • Test compounds (this compound or Cpd-5) dissolved in DMSO.

    • Crystal violet staining solution.

  • Procedure: a. A single-cell suspension is prepared, and cells are seeded at a low density in 6-well plates. b. The cells are treated with various concentrations of the test compounds or a DMSO vehicle control. c. The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may be replaced with fresh medium containing the test compound every few days. d. After the incubation period, the colonies are washed with PBS, fixed (e.g., with methanol), and stained with crystal violet. e. The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. f. The percentage of colony formation inhibition is calculated relative to the DMSO-treated control. g. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint signaling cascade.

Mps1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors Aurora_B Aurora B Mps1 Mps1 Aurora_B->Mps1 Activates Plk1 Plk1 Plk1->Mps1 Activates Knl1 Knl1 Mps1->Knl1 Phosphorylates Bub1 Bub1 Knl1->Bub1 Recruits Mad1 Mad1 Bub1->Mad1 Recruits BubR1 BubR1 Bub1->BubR1 Recruits Mad2 Mad2 Mad1->Mad2 Recruits & Activates MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC BubR1->MCC APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Triggers Mps1_IN_7 This compound Mps1_IN_7->Mps1 Cpd_5 Cpd-5 Cpd_5->Mps1

Caption: Mps1 kinase signaling cascade in the spindle assembly checkpoint.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The diagram below outlines the general workflow for determining the IC50 value of an Mps1 inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Mps1 Enzyme - Kinase Buffer - Substrate - ATP - Inhibitor Stock Reaction Set up Kinase Reaction: Enzyme + Inhibitor (serial dilutions) Reagents->Reaction Incubation Add Substrate & ATP Incubate at 30°C Reaction->Incubation Termination Stop Reaction Incubation->Termination Measurement Measure Signal (e.g., Radioactivity, Luminescence) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for determining the IC50 of an Mps1 kinase inhibitor.

Logical Relationship of Cellular Effects of Mps1 Inhibition

This diagram illustrates the downstream cellular consequences of inhibiting Mps1 kinase activity.

Mps1_Inhibition_Effects Inhibitor Mps1 Inhibitor (this compound or Cpd-5) Mps1_Inhibition Mps1 Kinase Inhibition Inhibitor->Mps1_Inhibition SAC_Failure Spindle Assembly Checkpoint Failure Mps1_Inhibition->SAC_Failure Premature_Anaphase Premature Anaphase Entry SAC_Failure->Premature_Anaphase Chromosome_Missegregation Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation Aneuploidy Aneuploidy Chromosome_Missegregation->Aneuploidy Cell_Death Cell Death (Apoptosis/Mitotic Catastrophe) Aneuploidy->Cell_Death

Caption: Cellular consequences of Mps1 kinase inhibition.

References

Validating the Anti-Tumor Activity of Mps1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monopolar spindle 1 (Mps1), also known as threonine tyrosine kinase (TTK), is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular mechanism ensuring accurate chromosome segregation during mitosis.[1][2][3][4] Its overexpression in various cancers, including breast, lung, and gastric cancer, has made it an attractive target for therapeutic intervention.[1][4][5] Inhibition of Mps1 disrupts the SAC, leading to chromosomal instability and subsequent cell death in cancer cells, highlighting the potential of Mps1 inhibitors as potent anti-tumor agents.[1][2][3][5][6]

This guide provides a comparative analysis of the anti-tumor activity of several Mps1 inhibitors, offering a framework for validating their efficacy. While direct data for a compound specifically named "Mps1-IN-7" is not publicly available, we will examine data from other well-characterized Mps1 inhibitors to provide a comprehensive overview of the expected anti-tumor profile and the experimental methodologies used for their validation.

Comparative Efficacy of Mps1 Inhibitors

The following tables summarize the in vitro and in vivo anti-tumor activity of various Mps1 inhibitors based on available preclinical data.

Table 1: In Vitro Anti-proliferative Activity of Mps1 Inhibitors

InhibitorChemical ClassCancer Cell Line(s)IC50 (nM)Key Findings
Compound-9 7H pyrrolopyrimidine-5-carbonitrileGastric Cancer (61 cell lines)Sensitive: <100 nMModerate: 100-10,000 nMResistant: >10,000 nM34% of cell lines were sensitive to the inhibitor.[1]
BAY 1161909 Not specifiedBroad panel of tumor cell lines<10Potent inhibition of Mps1 kinase activity.[5][7]
BAY 1217389 Not specifiedBroad panel of tumor cell lines<10Excellent selectivity profile.[5][7]
CFI-402257 Not specifiedBreast, colorectal, pancreatic, lung, prostateNot specifiedPrevents SAC activation and induces cell death.[4]
CCT289346 (BOS172722) Not specifiedBreast, ovarian, lung, renalNot specifiedHighly potent and selective oral inhibitor.[2]
Mps-BAY1 TriazolopyridineHuman colon carcinoma1-10Inhibited human Mps1.[3]
Mps-BAY2a ImidazopyrazineHuman colon carcinoma160 to >10,000Heterogeneous response in colon cancer lines.[3]

Table 2: In Vivo Anti-tumor Activity of Mps1 Inhibitors

InhibitorCancer ModelDosing & RegimenMonotherapy EfficacyCombination Therapy Efficacy
BAY 1161909 Tumor xenograftsNot specifiedModerate efficacy (~50% tumor growth inhibition).[5]Strongly improved efficacy with paclitaxel, overcoming resistance.[5][7]
BAY 1217389 Tumor xenograftsNot specifiedModerate efficacy.[5][8]Enhanced efficacy with paclitaxel.[5][7][8]
CCT289346 (BOS172722) Triple-negative breast cancer xenograftsNot specifiedNot specifiedRobust tumor regression with paclitaxel.[2]

Mechanism of Action: Mps1 Inhibition and Spindle Assembly Checkpoint Abrogation

Mps1 inhibitors exert their anti-tumor effects by disrupting the spindle assembly checkpoint. The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[1][2][3][5] Mps1 plays a pivotal role in this process.

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Effect of Mps1 Inhibitor Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 activates SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) Mps1->SAC_Proteins recruits & activates SAC_Failure SAC Failure Mps1->SAC_Failure leads to MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC form APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Mps1_Inhibitor Mps1 Inhibitor (e.g., this compound) Mps1_Inhibitor->Mps1 inhibits Mps1_Inhibited Mps1 (inhibited) Premature_Anaphase Premature Anaphase & Chromosome Missegregation SAC_Failure->Premature_Anaphase Aneuploidy Aneuploidy/ Polyploidy Premature_Anaphase->Aneuploidy Cell_Death Apoptosis/ Mitotic Catastrophe Aneuploidy->Cell_Death

Caption: Mps1 signaling in the Spindle Assembly Checkpoint and the effect of its inhibition.

In the presence of unattached kinetochores, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase. Mps1 inhibitors block the kinase activity of Mps1, preventing the formation of the MCC and leading to a failure of the SAC.[3] This results in premature entry into anaphase, severe chromosome missegregation, aneuploidy, and ultimately, cell death through mechanisms like mitotic catastrophe and apoptosis.[3]

Experimental Protocols for Validation

Validating the anti-tumor activity of a novel Mps1 inhibitor requires a series of well-defined experiments. Below are the methodologies for key assays.

1. Cell Viability Assay

  • Objective: To determine the concentration-dependent effect of the Mps1 inhibitor on the proliferation of cancer cell lines.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the Mps1 inhibitor.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

2. Cell Cycle Analysis

  • Objective: To evaluate the effect of the Mps1 inhibitor on cell cycle progression.

  • Protocol:

    • Treat cancer cells with the Mps1 inhibitor at various concentrations for a defined time (e.g., 24 or 48 hours).

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

    • Analyze the DNA content of the cells using flow cytometry.

    • Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. A significant increase in the sub-G1 population is indicative of apoptosis.[1]

3. Apoptosis Assay

  • Objective: To confirm that the Mps1 inhibitor induces programmed cell death.

  • Protocol:

    • Treat cells with the Mps1 inhibitor as described for the cell cycle analysis.

    • Harvest and wash the cells.

    • Stain the cells with Annexin V (to detect early apoptosis) and a viability dye like propidium iodide or 7-AAD (to detect late apoptosis/necrosis).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

4. Western Blot Analysis

  • Objective: To assess the impact of the Mps1 inhibitor on key proteins involved in the cell cycle and apoptosis.

  • Protocol:

    • Treat cells with the Mps1 inhibitor and prepare whole-cell lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated TTK, Cyclin B1, γ-H2AX, p21, cleaved PARP, cleaved Caspase-3).[1]

    • Incubate with a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Lines Cancer Cell Lines Mps1_Inhibitor_Treatment Treat with Mps1 Inhibitor (Dose-Response) Cell_Lines->Mps1_Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Mps1_Inhibitor_Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V Staining) Mechanism_Studies->Apoptosis Western_Blot Western Blot (Protein Expression) Mechanism_Studies->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., in mice) Treatment_Groups Treatment Groups: - Vehicle Control - Mps1 Inhibitor - Standard-of-Care - Combination Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Growth Treatment_Groups->Tumor_Measurement Toxicity_Assessment Assess Toxicity (Body Weight, etc.) Treatment_Groups->Toxicity_Assessment Efficacy_Analysis Analyze Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Analysis Toxicity_Assessment->Efficacy_Analysis

Caption: A typical workflow for validating the anti-tumor activity of an Mps1 inhibitor.

Conclusion

The inhibition of Mps1 represents a promising strategy for cancer therapy. The anti-tumor activity of novel Mps1 inhibitors can be rigorously validated through a combination of in vitro and in vivo studies. By comparing the efficacy and mechanism of action of a new compound to existing Mps1 inhibitors, researchers can effectively position their drug candidate within the therapeutic landscape. The experimental protocols and workflows outlined in this guide provide a solid foundation for the preclinical evaluation of this important class of anti-cancer agents. Furthermore, the synergistic effects observed when combining Mps1 inhibitors with taxanes suggest a powerful avenue for future clinical development, potentially overcoming existing drug resistance.[5][7]

References

Unveiling the Synergistic Power of Mps1-IN-7 and Paclitaxel in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the relentless pursuit of more effective cancer treatments, combination therapies that exploit synergistic interactions between targeted agents and conventional chemotherapy are a promising frontier. This guide delves into the synergistic effects of Mps1-IN-7, a potent inhibitor of the Monopolar spindle 1 (Mps1) kinase, and paclitaxel, a widely used microtubule-stabilizing agent. By combining these two agents, researchers can potentially achieve enhanced anti-tumor efficacy, overcome drug resistance, and minimize off-target effects. This document provides a comprehensive overview of the underlying mechanisms, supporting experimental data with other Mps1 inhibitors, and detailed protocols for researchers to investigate this promising combination.

Mechanism of Synergy: A Two-Pronged Attack on Mitosis

The synergistic anti-cancer activity of this compound and paclitaxel stems from their distinct but complementary mechanisms of action that converge on the critical process of mitosis.

Paclitaxel's Role: Paclitaxel is a well-established chemotherapeutic that functions by stabilizing microtubules, the cellular structures that form the mitotic spindle. This stabilization disrupts the dynamic nature of microtubules, which is essential for proper chromosome segregation during mitosis.[1][2][3][4] The cell's surveillance system, known as the Spindle Assembly Checkpoint (SAC), detects these abnormalities and halts the cell cycle in mitosis, ultimately leading to cell death (apoptosis) if the defects cannot be resolved.[1]

This compound's Role: Mps1 is a key protein kinase that plays a crucial role in the activation of the SAC.[5][6][7] It acts as a sensor for improper microtubule-kinetochore attachments and initiates the signaling cascade that prevents premature entry into anaphase.[5][6] Mps1 inhibitors, such as this compound, block the kinase activity of Mps1. This inhibition effectively disables the SAC, even in the presence of mitotic errors induced by drugs like paclitaxel.[8][9]

The Synergistic Effect: When combined, paclitaxel creates mitotic chaos by stabilizing microtubules, and this compound dismantles the primary safety mechanism (the SAC) that would normally arrest the cell cycle. This deadly combination forces cells with severe chromosomal abnormalities to prematurely exit mitosis, leading to a phenomenon known as mitotic catastrophe. This results in the formation of aneuploid cells with aberrant nuclear morphologies, which are non-viable and rapidly undergo apoptosis.[8][10] Studies with other Mps1 inhibitors have shown that this synergistic interaction leads to increased multipolar anaphases and enhanced tumor cell death.[10] Furthermore, this combination has been shown to modulate the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8]

Quantitative Analysis of Synergistic Effects

Table 1: Effect of Mps1 Inhibitor and Paclitaxel Combination on Cell Viability (Representative Data)

Treatment GroupConcentration% Cell Viability (Mean ± SD)
Control-100 ± 5.2
This compound100 nM85 ± 6.1
Paclitaxel10 nM70 ± 4.8
This compound + Paclitaxel100 nM + 10 nM35 ± 5.5

Table 2: Effect of Mps1 Inhibitor and Paclitaxel Combination on Apoptosis (Representative Data)

Treatment GroupConcentration% Apoptotic Cells (Mean ± SD)
Control-5 ± 1.2
This compound100 nM10 ± 2.1
Paclitaxel10 nM25 ± 3.5
This compound + Paclitaxel100 nM + 10 nM65 ± 4.2

Table 3: Effect of Mps1 Inhibitor and Paclitaxel Combination on Cell Cycle Distribution (Representative Data)

Treatment GroupConcentration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase% Polyploid Cells
Control-552520<1
This compound100 nM5226222
Paclitaxel10 nM1510755
This compound + Paclitaxel100 nM + 10 nM2051560

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, paclitaxel, and their combination. Include a vehicle-treated control group. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound, paclitaxel, and their combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound, paclitaxel, and their combination for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on their DNA content.

Visualizing the Mechanisms and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

Synergy_Pathway cluster_paclitaxel Paclitaxel Action cluster_mps1 This compound Action Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Spindle_Defects Mitotic Spindle Defects Microtubules->Spindle_Defects SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Spindle_Defects->SAC_Activation Mitotic_Exit Premature Mitotic Exit Spindle_Defects->Mitotic_Exit Mps1_IN_7 This compound Mps1_Kinase Mps1 Kinase Mps1_IN_7->Mps1_Kinase inhibits SAC_Inhibition SAC Inhibition Mps1_Kinase->SAC_Inhibition activates SAC_Inhibition->Mitotic_Exit prevents arrest SAC_Inhibition->Mitotic_Exit Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest induces Mitotic_Catastrophe Mitotic Catastrophe & Aneuploidy Mitotic_Exit->Mitotic_Catastrophe results in Apoptosis1 Apoptosis Mitotic_Arrest->Apoptosis1 leads to Apoptosis2 Apoptosis Mitotic_Catastrophe->Apoptosis2 induces

Caption: Signaling pathway of synergistic action between this compound and paclitaxel.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment Groups: 1. Control 2. This compound 3. Paclitaxel 4. This compound + Paclitaxel start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle data_analysis Data Analysis and Synergy Calculation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for assessing the synergy of this compound and paclitaxel.

References

A Comparative Guide to Mps1 Inhibitors: Biochemical and Cellular Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC), has emerged as a promising target in oncology. Its inhibition offers a therapeutic strategy to induce mitotic catastrophe and cell death in cancer cells. This guide provides a biochemical and cellular comparison of three well-characterized Mps1 inhibitors: AZ3146, MPI-0479605, and NMS-P715. The data presented herein is compiled from various studies to offer a comprehensive overview for researchers in the field.

Biochemical Comparison

The in vitro potency of Mps1 inhibitors is a critical parameter for their characterization. The half-maximal inhibitory concentration (IC50) against Mps1 kinase activity is a key metric for comparing the biochemical potency of these compounds.

InhibitorMps1 IC50 (nM)Kinase Selectivity Highlights
AZ3146 35[1]Selective over 46 other kinases, including Cdk1 and Aurora B kinase.[2]
MPI-0479605 1.8[2][3]>40-fold selectivity over other kinases.[1][3]
NMS-P715 182Highly specific for Mps1, with no other kinases inhibited below an IC50 value of 5 μM and only 3 kinases (CK2, MELK, and NEK6) inhibited below 10 μM.

Cellular Activity Comparison

The cellular effects of Mps1 inhibitors are crucial for understanding their therapeutic potential. Key parameters include their ability to induce mitotic arrest override, reduce cell viability, and alter cell cycle distribution.

InhibitorCell Viability (GI50/IC50)Cellular Effects
AZ3146 Not uniformly reportedInterferes with chromosome alignment and overrides the spindle assembly checkpoint.[2]
MPI-0479605 30-100 nM in a panel of tumor cell lines[3][4]Impairs the SAC and bipolar attachment of chromosomes, leading to segregation defects and aneuploidy.[3][4]
NMS-P715 0.192 to 10 µM in a panel of 127 cancer cell linesPromotes massive spindle assembly checkpoint override, induces aneuploidy, and inhibits proliferation.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams are provided.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_inhibitor Mps1 Inhibition Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1 Bub1 Knl1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 P Mad2_inactive Mad2 (inactive) Mad1->Mad2_inactive recruits Mad2_active Mad2 (active) Mad2_inactive->Mad2_active conformational change Cdc20 Cdc20 Mad2_active->Cdc20 inhibits APC_C APC/C Cdc20->APC_C activates Securin Securin APC_C->Securin ubiquitinates for degradation Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase triggers Mps1_Inhibitor Mps1 Inhibitor (e.g., AZ3146, MPI-0479605, NMS-P715) Mps1_Inhibitor->Mps1

Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.

Experimental_Workflow Start Start Inhibitor_Selection Select Mps1 Inhibitors (AZ3146, MPI-0479605, NMS-P715) Start->Inhibitor_Selection Biochemical_Assay Biochemical Assay: In Vitro Kinase Inhibition Inhibitor_Selection->Biochemical_Assay Cellular_Assays Cellular Assays Inhibitor_Selection->Cellular_Assays Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Cell_Viability Cell Viability Assay (CellTiter-Glo) Cellular_Assays->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cellular_Assays->Cell_Cycle Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Comparing Mps1 Inhibitors.

Experimental Protocols

In Vitro Mps1 Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of Mps1 inhibitors.

Materials:

  • Recombinant human Mps1 kinase

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive methods

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Mps1 inhibitors (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radioactive assays)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing Mps1 kinase and MBP in the kinase assay buffer.

  • Add serial dilutions of the Mps1 inhibitors to the wells of a 96-well plate. Include a DMSO-only control.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo), follow the manufacturer's protocol to measure the amount of ADP produced.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of Mps1 inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • Mps1 inhibitors (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells into an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of each Mps1 inhibitor. Include a DMSO-only control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[5][6]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[5][6]

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[5][6]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][6]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]

  • Measure the luminescence using a luminometer.[5][6]

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value for each inhibitor.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Mps1 inhibitors on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Mps1 inhibitors (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the desired concentrations of Mps1 inhibitors for a specific duration (e.g., 24 hours).

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge to obtain a cell pellet.[7]

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[7]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A to stain the cellular DNA and degrade RNA.[7]

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

References

Safety Operating Guide

Safe Disposal of Mps1-IN-7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans or animals.

This document provides essential guidance on the proper disposal of Mps1-IN-7, a potent inhibitor of the MPS1 kinase. The following procedures are based on general laboratory safety protocols and information from the safety data sheet (SDS) of a structurally similar compound, Mps1-IN-6. Researchers must consult their institution's specific safety guidelines and the official Safety Data Sheet (SDS) for this compound, if available, before handling and disposal.

Hazard and Safety Information

This compound is a chemical compound intended for laboratory research. While a specific SDS for this compound was not found, the SDS for the related compound Mps1-IN-6 indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to handle this compound with care and prevent its release into the environment.

Personal Protective Equipment (PPE) when handling this compound:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, as well as any lab materials heavily contaminated with the solid compound (e.g., weighing paper, spatulas), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO) and any lightly contaminated consumables (e.g., pipette tips) should be collected in a separate, designated, and clearly labeled hazardous waste container for chemical waste. Do not mix with aqueous waste unless specifically permitted by your institution's waste management guidelines.

  • Empty Containers: Empty vials or containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glass or plastic.

2. Waste Collection and Storage:

  • All waste containers must be kept tightly closed when not in use.

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

  • Ensure that all waste containers are clearly labeled with the contents, including the full chemical name ("this compound") and any associated hazards.

3. Final Disposal:

  • Dispose of the collected hazardous waste through your institution's designated chemical waste disposal program.

  • Do not dispose of this compound down the drain or in the regular trash[2].

  • The material should be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing[2].

Quantitative Data Summary

ParameterValueSource
Mps1-IN-6 Acute Oral ToxicityCategory 4 (Harmful if swallowed)[1]
Mps1-IN-6 Acute Aquatic ToxicityCategory 1 (Very toxic to aquatic life)[1]
Mps1-IN-6 Chronic Aquatic ToxicityCategory 1 (Very toxic to aquatic life with long lasting effects)[1]

Disposal Workflow

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal A Solid this compound Waste D Labeled Solid Hazardous Waste Container A->D B Liquid this compound Waste E Labeled Liquid Hazardous Waste Container B->E C Contaminated Labware C->D C->E F Institutional Chemical Waste Management D->F E->F G Licensed Disposal Facility F->G Transport

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Mps1-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Mps1-IN-7, a potent inhibitor of Monopolar Spindle 1 (MPS1) kinase. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Safety Precautions

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Aquatic Toxicity : May be very toxic to aquatic life with long-lasting effects.[1]

Due to its potent biological activity, this compound should be treated as a hazardous compound. All personnel must be trained in the proper handling of potent compounds before working with this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Consistent use of appropriate PPE is mandatory to prevent exposure.

Operation Required Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) - Gloves: Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination. - Eye Protection: Safety glasses with side shields or safety goggles. - Respiratory Protection: A fit-tested N95 or higher-rated respirator is recommended to prevent inhalation of fine particles. - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.
Preparing and Handling Solutions - Gloves: Two pairs of nitrile gloves. - Eye Protection: Safety glasses with side shields or safety goggles. A face shield is recommended if there is a splash hazard. - Lab Coat: A dedicated lab coat.
General Laboratory Operations - Gloves: At least one pair of nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard lab coat.
Spill Cleanup - Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile). - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and particulates. - Protective Clothing: A disposable, chemical-resistant gown or coveralls.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety. The following step-by-step procedures should be followed in a designated area, such as a chemical fume hood or a ventilated enclosure.

3.1. Pre-Handling Preparation

  • Designated Area: All handling of solid this compound and preparation of concentrated stock solutions must be conducted in a certified chemical fume hood or other suitable ventilated enclosure.

  • Gather Materials: Assemble all necessary equipment and reagents (e.g., spatulas, vials, solvent, vortexer) within the fume hood before starting.

  • PPE Donning: Put on all required PPE as specified in the table above.

3.2. Handling the Solid Compound

  • Weighing: If possible, use a balance inside the fume hood. If not, tare a closed container, add the compound inside the hood, close the container, and then weigh it outside.

  • Aliquoting: Carefully transfer the desired amount of this compound powder to a pre-labeled vial using a dedicated spatula. Avoid creating dust.

3.3. Preparing and Handling Solutions

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.

  • Dissolving: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature (-20°C or -80°C for long-term storage).[2]

3.4. Post-Handling Procedures

  • Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).

  • Waste Disposal: Dispose of all contaminated materials as outlined in the disposal plan below.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat and eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Waste: All solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves, weigh boats), should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed hazardous liquid waste container. Do not pour this compound solutions down the drain.[1]

  • Disposal Method: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Assemble Materials prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe handle_solid 4. Handle Solid this compound don_ppe->handle_solid prepare_solution 5. Prepare Stock Solution handle_solid->prepare_solution decontaminate 6. Decontaminate Work Area prepare_solution->decontaminate dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

By implementing these safety measures, researchers can minimize their risk of exposure to this compound and ensure its responsible use and disposal. Always consult your institution's safety guidelines and EHS office for specific requirements.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.